Product packaging for 5-(Tert-butyl)isoxazole-3-carboxylic acid(Cat. No.:CAS No. 90607-21-9)

5-(Tert-butyl)isoxazole-3-carboxylic acid

Cat. No.: B1286294
CAS No.: 90607-21-9
M. Wt: 169.18 g/mol
InChI Key: GBFOGDDBEDQGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Tert-butyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B1286294 5-(Tert-butyl)isoxazole-3-carboxylic acid CAS No. 90607-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFOGDDBEDQGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589587
Record name 5-tert-Butyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90607-21-9
Record name 5-tert-Butyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic route to 5-(tert-butyl)isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is predicated on a robust and well-established chemical transformation: the 1,3-dipolar cycloaddition, followed by ester hydrolysis. This document outlines the core reaction mechanism, provides detailed experimental protocols for each key step, and presents quantitative data derived from analogous transformations.

Core Synthesis Strategy

The synthesis of this compound is efficiently achieved in a two-step process:

  • 1,3-Dipolar Cycloaddition: The isoxazole ring is constructed via the reaction of a nitrile oxide with an alkyne. Specifically, an ethyl carboxylate-derived nitrile oxide is reacted with 3,3-dimethyl-1-butyne to yield ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to afford the target molecule, this compound.

Reaction Mechanisms and Pathways

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful method for the construction of five-membered heterocycles.[1] The reaction proceeds in a concerted, pericyclic fashion between a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).

Signaling Pathway for 1,3-Dipolar Cycloaddition

1_3_Dipolar_Cycloaddition_Mechanism cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Hydrolysis Ethyl_nitroacetate Ethyl nitroacetate Nitrile_oxide_intermediate [EtOOC-C≡N⁺-O⁻] Nitrile Oxide Intermediate Ethyl_nitroacetate->Nitrile_oxide_intermediate Dehydration (e.g., POCl₃ or similar) Ethyl_5_tert_butylisoxazole_3_carboxylate Ethyl 5-(tert-butyl)isoxazole- 3-carboxylate Nitrile_oxide_intermediate->Ethyl_5_tert_butylisoxazole_3_carboxylate [3+2] Cycloaddition 3_3_dimethyl_1_butyne 3,3-dimethyl-1-butyne 3_3_dimethyl_1_butyne->Ethyl_5_tert_butylisoxazole_3_carboxylate Target_Molecule 5-(tert-butyl)isoxazole- 3-carboxylic acid Ethyl_5_tert_butylisoxazole_3_carboxylate->Target_Molecule Base-catalyzed hydrolysis (e.g., NaOH)

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key reagents and expected yields for the synthesis of the intermediate ester and its subsequent hydrolysis. The data is based on analogous reactions reported in the literature.

Step 1: Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Synthesis
Reactant 1 Ethyl nitroacetate
Reactant 2 3,3-dimethyl-1-butyne
Catalyst/Reagent Sodium Hydroxide (catalytic)
Solvent Water and Ethanol
Temperature 60 °C
Reaction Time 16 hours
Analogous Yield ~86%[2]
Step 2: Hydrolysis to this compound
Reactant Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Reagent Sodium Hydroxide (4 equivalents)
Solvent Ethanolic-aqueous solution
Condition Reflux
Workup Acidification with HCl
Purity Sufficient for most subsequent applications

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Step1 Step 1: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate - Combine ethyl nitroacetate, 3,3-dimethyl-1-butyne, water, and ethanol. - Add catalytic NaOH. - Heat at 60°C for 16h. Start->Step1 Workup1 Workup 1 - Concentrate the reaction mixture. - Purify by flash chromatography. Step1->Workup1 Step2 Step 2: Hydrolysis - Dissolve the ester in an ethanolic-aqueous NaOH solution. - Reflux and monitor by TLC. Workup1->Step2 Workup2 Workup 2 - Dissolve the resulting salt in water. - Extract with an organic solvent. - Acidify the aqueous layer with HCl. - Extract the product with dichloromethane. Step2->Workup2 End End Product: This compound Workup2->End

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

This protocol is adapted from a similar synthesis of a 3,5-disubstituted isoxazole.[2]

  • Reaction Setup: In a sealed tube, combine 3,3-dimethyl-1-butyne (1.0 equivalent), ethyl nitroacetate (2.5 equivalents), water, and ethanol.

  • Catalyst Addition: To the vigorously stirred mixture, add a solution of sodium hydroxide (0.1 equivalents).

  • Reaction Conditions: Heat the sealed tube at 60 °C for 16 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to yield ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of isoxazole esters.[3]

  • Reaction Setup: Dissolve the ethyl 5-(tert-butyl)isoxazole-3-carboxylate (1.0 equivalent) in a 5% ethanolic-aqueous sodium hydroxide solution (4.0 equivalents). The addition of tetrahydrofuran (THF) may aid in dissolution.

  • Reaction Conditions: Heat the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, dissolve the resulting salt in water.

    • Wash the aqueous solution with an organic solvent such as hexanes or ethyl ether to remove impurities.

    • Acidify the aqueous layer with dilute hydrochloric acid.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

This technical guide provides a comprehensive framework for the synthesis of this compound. The described methods are based on established and reliable chemical principles, offering a clear path for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-(tert-butyl)isoxazole-3-carboxylic acid. These predictions are based on the analysis of structurally related isoxazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃1.3 - 1.5Singlet (s)9H
Isoxazole H-46.5 - 6.8Singlet (s)1H
COOH10 - 13Broad Singlet (br s)1H

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C(CH₃)₃28 - 30
C(CH₃)₃32 - 34
Isoxazole C-4100 - 105
Isoxazole C-3158 - 162
COOH162 - 166
Isoxazole C-5175 - 180

Experimental Protocols

1. Synthesis of this compound

A general synthetic route to 3,5-disubstituted isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne. For this compound, a plausible route involves the reaction of pivalonitrile oxide (generated in situ from the corresponding hydroximoyl chloride) with an propiolate derivative, followed by hydrolysis of the ester.

2. NMR Sample Preparation

A standardized protocol for preparing a small organic molecule for NMR analysis is crucial for obtaining high-quality spectra.[1]

  • Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required.[1] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum. Common solvents for isoxazole and carboxylic acid derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.

  • Procedure:

    • Weigh the desired amount of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

    • Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

3. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is generally sufficient.

    • The spectral width should be set to encompass all expected proton resonances (e.g., 0-15 ppm).

    • A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

    • Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.

Visualizations

Below are diagrams representing the molecular structure of this compound with atom numbering for NMR assignment and a conceptual workflow for its NMR analysis.

molecular_structure Structure of this compound cluster_isoxazole cluster_substituents C3 C3 C4 C4 C3->C4 COOH COOH C3->COOH to C of COOH C5 C5 C4->C5 O1 O1 C5->O1 tert_butyl C(CH3)3 C5->tert_butyl to quat. C N N N->C3 O1->N

Caption: Molecular structure of this compound.

workflow NMR Analysis Workflow synthesis Synthesis of Compound purification Purification synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep data_acq 1H & 13C NMR Data Acquisition sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) processing->analysis elucidation Structure Confirmation analysis->elucidation

Caption: Conceptual workflow for NMR analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-(tert-butyl)isoxazole-3-carboxylic acid. This compound, with the CAS Number 90607-21-9, possesses a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is crucial for its application in medicinal chemistry and materials science.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~12-13Singlet, broad1H
Isoxazole-H (at C4)~6.5-7.0Singlet1H
-C(CH₃)₃~1.4Singlet9H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH~160-165
Isoxazole-C5~175-180
Isoxazole-C3~155-160
Isoxazole-C4~100-105
-C (CH₃)₃~33-35
-C(CH₃ )₃~28-30

Structural Elucidation Workflow

The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to spectral analysis and final structure confirmation.

G Workflow for NMR Characterization A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structural Assignment E->F G Final Structure Confirmation F->G

Caption: Logical workflow for the NMR characterization of this compound.

Experimental Protocol

This section details a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

  • Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

The following are general parameters and may require optimization based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Key Signaling Pathways in NMR Analysis

The assignment of NMR signals is based on the electronic environment of each nucleus, which is influenced by the molecular structure. The following diagram illustrates the key correlations and influences on the chemical shifts in this compound.

G Key Influences on NMR Chemical Shifts cluster_0 This compound cluster_1 ¹H NMR Signals cluster_2 ¹³C NMR Signals COOH COOH H_COOH ~12-13 ppm (s, broad) COOH->H_COOH C_COOH ~160-165 ppm COOH->C_COOH Isoxazole Isoxazole Ring H_Isoxazole ~6.5-7.0 ppm (s) Isoxazole->H_Isoxazole C_Isoxazole ~100-180 ppm Isoxazole->C_Isoxazole tBu tert-Butyl H_tBu ~1.4 ppm (s) tBu->H_tBu C_tBu ~28-35 ppm tBu->C_tBu

Caption: Diagram illustrating the correlation between functional groups and their predicted NMR signals.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-(tert-butyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Isoxazole Derivative for Researchers and Drug Development Professionals

Predicted Mass Spectrometry Data

The fragmentation of 5-(tert-butyl)isoxazole-3-carboxylic acid (molar mass: 169.18 g/mol ) under electron ionization is anticipated to be driven by the inherent instability of the isoxazole ring and the facile cleavage of the tert-butyl group. The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

m/z (Predicted)Proposed Ion Structure/FormulaFragmentation PathwayRelative Intensity (Hypothetical)
169[C₈H₁₁NO₃]⁺•Molecular IonLow to Medium
154[C₇H₈NO₃]⁺Loss of a methyl radical (•CH₃) from the tert-butyl groupMedium
125[C₅H₈NO₂]⁺Decarboxylation (loss of CO₂) from the M-CH₃ ionMedium
112[C₅H₆NO]⁺Loss of a tert-butyl radical (•C(CH₃)₃)Medium to High
98[C₄H₄N]⁺Subsequent loss of CO from the m/z 125 ionLow
83[C₄H₅O]⁺Cleavage of the isoxazole ringMedium
57[C₄H₉]⁺Formation of the tert-butyl cationHigh (Potential Base Peak)
45[COOH]⁺Formation of the carboxyl radical cationLow
41[C₃H₅]⁺Further fragmentation of the tert-butyl cationMedium

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to initiate from the molecular ion [M]⁺•. The primary fragmentation routes are likely to involve the tert-butyl group and the carboxylic acid function, followed by the characteristic cleavage of the isoxazole ring.

A key fragmentation pathway involves the alpha-cleavage of a methyl group from the tert-butyl moiety, leading to a stable tertiary carbocation and the formation of the ion at m/z 154 . Subsequent loss of carbon dioxide from this ion would result in the fragment at m/z 125 .

Another prominent fragmentation pathway is the homolytic cleavage of the bond between the isoxazole ring and the tert-butyl group, resulting in the formation of a highly stable tert-butyl cation at m/z 57 , which could be the base peak in the spectrum.[1][2][3] The corresponding isoxazole-3-carboxylic acid radical cation would then be observed at m/z 112 .

The carboxylic acid group itself can undergo fragmentation, leading to the loss of a hydroxyl radical (•OH) to form an acylium ion (M-17) or the loss of the entire carboxyl group (•COOH) to yield an ion at M-45.[4] Decarboxylation, the loss of CO₂, is also a common fragmentation pathway for carboxylic acids.[5][6]

The isoxazole ring is known for its susceptibility to ring-opening reactions upon electron ionization.[7][8] This can lead to a variety of smaller fragment ions through the loss of neutral molecules such as HCN, CO, and acetylene. The weak N-O bond within the isoxazole ring is a likely point of initial cleavage.[8]

Experimental Protocols

While a specific experimental protocol for this compound is not detailed in the available literature, a general approach using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization can be outlined.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility and chromatographic behavior.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of standard dimensions (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of around 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Visualizing the Fragmentation Cascade

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.

M+ (m/z 169) M+ (m/z 169) m/z 154 m/z 154 M+ (m/z 169)->m/z 154 - •CH3 m/z 57 m/z 57 M+ (m/z 169)->m/z 57 - C5H4NO3• m/z 112 m/z 112 M+ (m/z 169)->m/z 112 - •C(CH3)3 m/z 125 m/z 125 m/z 154->m/z 125 - CO2 m/z 98 m/z 98 m/z 125->m/z 98 - CO cluster_tert_butyl tert-Butyl Fragmentation cluster_isoxazole_ring Isoxazole Ring Cleavage m/z 57 (t-butyl cation) m/z 57 (t-butyl cation) m/z 41 (allyl cation) m/z 41 (allyl cation) m/z 57 (t-butyl cation)->m/z 41 (allyl cation) - CH4 m/z 112 m/z 112 m/z 83 m/z 83 m/z 112->m/z 83 - HCN

References

Crystal Structure Analysis of 5-(tert-butyl)isoxazole-3-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific crystal structure analysis for 5-(tert-butyl)isoxazole-3-carboxylic acid. Therefore, a detailed technical guide with quantitative data and specific experimental protocols for this particular compound cannot be provided at this time.

While the exact crystallographic parameters for this compound are not available, this guide will present a generalized methodology for such an analysis based on common practices for similar small organic molecules. This will serve as a framework for researchers and professionals in drug development who may be working with this or related compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The isoxazole core is a privileged scaffold in many biologically active molecules. Understanding the three-dimensional structure of this compound at an atomic level is crucial for elucidating its structure-activity relationships (SAR), optimizing its properties, and designing novel derivatives. X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule, providing valuable information on conformation, bond lengths, bond angles, and intermolecular interactions.

Hypothetical Experimental Workflow for Crystal Structure Analysis

The following outlines a typical experimental workflow that would be employed for the crystal structure analysis of a compound like this compound.

experimental_workflow synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample diffraction X-ray Diffraction Data Collection crystallization->diffraction Single Crystal processing Data Processing & Reduction diffraction->processing Raw Diffraction Data solution Structure Solution processing->solution Processed Data (hkl file) refinement Structure Refinement solution->refinement Initial Structural Model validation Structure Validation & Analysis refinement->validation Refined Structural Model deposition Data Deposition (e.g., CCDC) validation->deposition Final Validated Structure

An In-depth Technical Guide to the Physicochemical Properties of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(tert-butyl)isoxazole-3-carboxylic acid (CAS No: 90607-21-9), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document summarizes key data, outlines relevant experimental protocols for property determination, and presents a logical workflow for characterization.

Core Physicochemical Properties

This compound is a substituted isoxazole with a carboxylic acid functionality, suggesting its potential role as a synthetic intermediate.[1] Its structural formula is C8H11NO3, with a molecular weight of 169.18 g/mol .[1] The compound is typically available as a solid or a light yellow to brown solid-liquid mixture and requires storage in a freezer.[2]

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is critical to note that most of the currently available data are predicted through computational models and await experimental verification.

PropertyValueData TypeSource
Molecular FormulaC8H11NO3[1]
Molecular Weight169.18 g/mol [1]
Physical FormSolid or light yellow to brown solid-liquid mixtureObservational[1][2]
Boiling Point~303.5 °CPredicted[1]
Density~1.169 g/cm³Predicted[1]
pKa3.49 ± 0.10Predicted[1]
Melting PointNot available
SolubilityNot available
LogPNot available

Experimental Protocols for Physicochemical Characterization

Detailed experimental determination of the physicochemical properties of this compound is crucial for its application in research and development. The following are standard methodologies for key experiments.

Determination of Melting Point

A calibrated melting point apparatus should be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) can be determined with high precision using potentiometric titration.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If aqueous solubility is low, a co-solvent such as methanol or ethanol may be used.

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). This concentration represents the aqueous solubility at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the determination of the pKa of this compound.

pKa_Determination_Workflow start Start prep_analyte Prepare Analyte Solution (Dissolve compound in water/co-solvent) start->prep_analyte setup Assemble Titration Apparatus (Beaker, stirrer, calibrated pH electrode) prep_analyte->setup prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) prep_titrant->setup titrate Perform Potentiometric Titration (Add titrant in increments) setup->titrate record_data Record pH vs. Volume Data titrate->record_data plot_data Plot Titration Curve (pH vs. Volume of Titrant) record_data->plot_data determine_pKa Determine pKa (pH at half-equivalence point) plot_data->determine_pKa end End determine_pKa->end

Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This technical guide provides a summary of the currently known physicochemical properties of this compound. It is important to emphasize that the majority of the quantitative data are based on computational predictions and should be used with this consideration. The provided experimental protocols offer a framework for the empirical determination of these properties, which is essential for advancing the use of this compound in scientific research and drug development. Further experimental characterization is highly encouraged to establish a more complete and validated profile of this molecule.

References

solubility profile of 5-(tert-butyl)isoxazole-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-(tert-butyl)isoxazole-3-carboxylic acid is essential for predicting its solubility behavior.

PropertyValue
Molecular FormulaC₈H₁₁NO₃
Molecular Weight169.18 g/mol
AppearanceLight yellow to brown solid-liquid mixture
Predicted pKa3.49 ± 0.10
Predicted Boiling Point~303.5°C
Predicted Density~1.169 g/cm³

Note: The properties listed are predicted values and should be confirmed through experimental analysis.

Expected Solubility Profile

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The interplay between its polar carboxylic acid group and the non-polar tert-butyl group will dictate its solubility in different solvent classes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, which is expected to facilitate solubility. However, the non-polar tert-butyl group may limit the extent of solubility compared to less lipophilic carboxylic acids.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is generally anticipated in these solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid and isoxazole ring, the solubility in non-polar solvents is expected to be limited. The non-polar tert-butyl group will contribute to some degree of solubility, but the overall polarity of the molecule will likely prevent high solubility in these solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined data using the protocol outlined in this guide.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedShake-Flask
Acetonitrile25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Toluene25Data to be determinedData to be determinedShake-Flask
Hexane25Data to be determinedData to be determinedShake-Flask

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3]

1. Principle:

An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium.[4] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method.[5]

2. Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

3. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[1][2] The time required to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration in the supernatant remains constant.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Alternatively, the vials can be centrifuged to facilitate the separation of the solid phase.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

4. Data Analysis:

Calculate the solubility of this compound in the selected solvent using the following formula:

Solubility (g/L) = (Concentration from analysis, g/L) x Dilution Factor

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow prep Preparation: Add excess solid to vial solvent_add Solvent Addition: Add known volume of solvent prep->solvent_add equilibration Equilibration: Agitate at constant temperature (e.g., 24-48h) solvent_add->equilibration phase_sep Phase Separation: Settle or centrifuge equilibration->phase_sep sampling Sample Collection: Withdraw and filter supernatant phase_sep->sampling dilution Dilution: Dilute sample for analysis sampling->dilution analysis Quantification: Analyze concentration (e.g., HPLC) dilution->analysis result Result: Calculate solubility analysis->result

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of 5-(tert-butyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-butyl)isoxazole-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The isoxazole ring system is a key feature in various biologically active molecules. Understanding the physicochemical properties of this compound, particularly its acidity (pKa), is crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of the pKa value of this compound, detailed experimental protocols for its determination, and a logical workflow for its characterization.

Data Presentation

The acidic nature of this compound is defined by its pKa value, which influences its ionization state at different pH levels.

ParameterValueSource
Predicted pKa3.49 ± 0.10[1]
Molecular FormulaC8H11NO3[1]
Molecular Weight169.18 g/mol [1]
Physical FormSolid
Predicted Boiling Point~303.5°C[1]
Predicted Density~1.169 g/cm³[1]

Experimental Protocols

The determination of the pKa value is a critical step in the characterization of a new chemical entity. Several robust methods can be employed. Potentiometric titration is a widely used and reliable technique.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa value of this compound using potentiometric titration.

1. Materials and Equipment:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Nitrogen gas supply

2. Solution Preparation:

  • Analyte Solution: Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of approximately 1-10 mM. Dissolve the compound in a known volume of high-purity water. If solubility is an issue, a co-solvent (e.g., methanol or DMSO) may be used, but the pKa value will be specific to that solvent system.

  • Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.

3. Titration Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

  • Inert Atmosphere: Purge the analyte solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement.

  • Titration:

    • Place a known volume of the analyte solution in a thermostatted vessel.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Start stirring the solution gently.

    • Add small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

4. Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this plot corresponds to the equivalence point.

  • Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental characterization of a novel carboxylic acid like this compound, with a focus on pKa determination.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 pKa Determination Workflow A Synthesis of this compound B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Solubility Determination C->D Proceed to Characterization E pKa Determination D->E F LogP/LogD Measurement D->F M pKa Value Calculation G Method Selection (e.g., Potentiometric Titration) H Preparation of Analyte and Titrant Solutions G->H I Instrument Calibration H->I J Titration under Inert Atmosphere I->J K Data Acquisition (pH vs. Volume) J->K L Data Analysis (Titration Curve, Derivative Plot) K->L L->M

Caption: Workflow for the characterization of a novel carboxylic acid.

References

reactivity and stability of the isoxazole ring in 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of the Isoxazole Ring in 5-(tert-butyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a prominent five-membered heterocyclic scaffold found in numerous pharmacologically active compounds.[1] Its unique balance of stability and controlled reactivity makes it a versatile building block in medicinal chemistry.[2][3] This technical guide provides a detailed analysis of the chemical reactivity and stability of the isoxazole ring, with a specific focus on this compound. We explore the influence of the tert-butyl and carboxylic acid substituents on the ring's behavior under various conditions. This document summarizes key reactivity patterns, presents quantitative stability data from analogous systems, provides detailed experimental protocols for pivotal transformations, and visualizes reaction pathways and workflows.

Core Concepts: Stability and Substituent Effects

The isoxazole ring is generally considered a stable aromatic system, resistant to many common reagents.[2] However, its stability is not absolute and is significantly influenced by substituents, pH, and temperature.[2][4]

In this compound, two key groups modulate the ring's properties:

  • 5-tert-butyl group: A bulky, electron-donating alkyl group that sterically hinders reactions at or near the C5 position.

  • 3-carboxylic acid group: An electron-withdrawing group that deactivates the ring toward electrophilic attack and influences the acidity of the C4 proton. Its presence is critical to the molecule's behavior in basic media.

A key vulnerability of the isoxazole scaffold is the weak N-O bond, which is susceptible to cleavage under various conditions, including reductive, photochemical, and basic environments.[2][5][6]

pH and Thermal Stability

The stability of the isoxazole ring is highly dependent on pH. While stable in acidic and neutral conditions, the ring can undergo base-catalyzed cleavage.[4] This lability increases with temperature. Studies on the isoxazole-containing drug Leflunomide, which also features a 3-unsubstituted isoxazole ring, provide valuable quantitative insights into this degradation pathway.

ConditionCompoundHalf-life (t½)Observation
pH 10.0, 25°CLeflunomide~6.0 hoursBase-catalyzed ring opening occurs.[4]
pH 7.4, 37°CLeflunomide~7.4 hoursRing opening is noticeable at physiological pH and temperature.[4]
pH 10.0, 37°CLeflunomide~1.2 hoursElevated temperature significantly accelerates base-catalyzed ring opening.[4]
Acidic pH (4.0), 37°CLeflunomideStableThe ring is resistant to degradation in acidic conditions.[4]

Table 1: Summary of pH and Temperature Stability Data for the Isoxazole Ring in Leflunomide, a structurally relevant analog.

Reactivity of the Isoxazole Ring

The reactivity of this compound is dictated by the interplay between the inherent properties of the isoxazole ring and its substituents.

G cluster_reactions Reactivity Pathways main 5-(tert-butyl)isoxazole- 3-carboxylic acid ring_opening Ring Opening (Base, Reduction, hv) main->ring_opening N-O Cleavage sear Electrophilic Substitution (C4 Position, Difficult) main->sear Halogenation, Nitration deprotonation Deprotonation (C4 Position) main->deprotonation Strong Base cooh_rxn Carboxylic Acid Reactions (Esterification, Amidation) main->cooh_rxn Standard Conditions

Caption: General reactivity pathways of the isoxazole ring.

Ring-Opening Reactions

Ring cleavage is one of the most significant reactions of isoxazoles.

  • Base-Catalyzed Ring Opening: Strong bases can induce the cleavage of the N-O bond.[2] This is particularly relevant for 3-unsubstituted isoxazoles, which can be deprotonated at the C3 position, initiating ring scission.[7] For the title compound, while C3 is substituted, a strong base will deprotonate the carboxylic acid, and under harsh conditions (e.g., heating), can promote a hydrolytic cleavage of the ring to yield a β-ketonitrile derivative.

  • Reductive Ring Opening: The N-O bond is readily cleaved by reducing agents. Catalytic hydrogenation (e.g., using Raney Ni or Pd/C) or chemical reductants can open the ring to form γ-amino alcohols or β-hydroxy ketones after hydrolysis.

  • Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to the more stable oxazole isomer via a transient azirine intermediate.[2][5]

  • Transition Metal-Catalyzed Opening: Catalysts such as Fe(III) can mediate the ring-opening of isoxazoles, which can then be trapped by other molecules to synthesize different heterocyclic systems like pyrroles or pyridines.[8]

G start Isoxazole Ring (in basic media, e.g., OH⁻) step1 Nucleophilic attack at C5 or C3 start->step1 step2 Cleavage of N-O bond step1->step2 step3 Protonation/ Rearrangement step2->step3 end Ring-Opened Product (e.g., β-ketonitrile) step3->end

Caption: Mechanism of base-catalyzed isoxazole ring opening.

Electrophilic Aromatic Substitution (SEAr)

Due to the electron-withdrawing nature of the nitrogen atom, the isoxazole ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution.[9]

  • Position of Substitution: When forced to react, substitution occurs preferentially at the C4 position, which is the most electron-rich carbon.[10]

  • Influence of Substituents: In this compound, the deactivating effect is amplified by the C3-carboxylic acid group. Therefore, reactions like nitration or halogenation require harsh conditions and are likely to proceed with low yields.

Nucleophilic Reactivity and Deprotonation
  • Direct Nucleophilic Substitution: Unactivated isoxazoles are resistant to nucleophilic aromatic substitution.

  • Deprotonation: The most acidic ring proton is at the C4 position. Treatment with a strong, non-nucleophilic base (e.g., LDA) can generate a C4-lithiated species. This carbanion can then be trapped with various electrophiles, providing a route to 4-substituted isoxazoles. Deprotonation at C3 or C5 often leads to ring instability and cleavage.[11]

Reaction TypeExpected Reactivity/Outcome for this compoundKey Influencing Factors
Base-Catalyzed Ring Opening Prone to cleavage under strong basic conditions, accelerated by heat.Weak N-O bond; presence of acidic COOH proton.
Reductive Ring Opening Susceptible to cleavage by catalytic hydrogenation or chemical reductants.Weak N-O bond.
Electrophilic Substitution Highly disfavored. If successful, occurs at C4.Electron-deficient ring; deactivating COOH group.
C4-Deprotonation Feasible with strong, non-nucleophilic bases (e.g., LDA).Acidity of C4-H proton.

Table 2: Summary of the Predicted Reactivity of the Isoxazole Ring in this compound.

Experimental Protocols

The following protocols are representative methodologies for key transformations involving the isoxazole ring.

Protocol 1: General Procedure for Base-Catalyzed Ring Cleavage

This protocol is adapted from methods used for the hydrolysis of isoxazole esters and serves to test the stability of the ring under basic conditions.[2]

  • Dissolution: Dissolve this compound (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 mmol in 5 mL water) or sodium hydroxide (NaOH) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a specified higher temperature (e.g., 50°C). Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product (the ring-opened β-ketonitrile) by column chromatography.

Protocol 2: General Procedure for Electrophilic Iodination at C4

This method is based on the electrophilic cyclization to form 4-iodoisoxazoles and can be adapted for direct halogenation.[12][13]

  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (20 mL).

  • Reagent Addition: Add Iodine monochloride (ICl, 1.1 mmol) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 4-iodo-isoxazole derivative.

G cluster_prep Preparation & Reaction cluster_analysis Analysis A Prepare solutions of isoxazole in buffers (e.g., pH 4, 7.4, 10) B Incubate samples at controlled temperatures (e.g., 25°C, 37°C) A->B C Withdraw aliquots at specific time points (t=0, 1, 2, 4, 8h) B->C D Quench reaction (e.g., acidify) C->D E Analyze samples by reverse-phase HPLC or LC-MS D->E F Quantify remaining parent compound E->F G Calculate degradation rate and half-life (t½) F->G

References

A Technical Guide to the Synthesis of Novel 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid, a key heterocyclic scaffold, and its subsequent derivatization. The isoxazole ring is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibition properties.[1][2][3][4] The tert-butyl group at the 5-position can enhance metabolic stability and lipophilicity, making this scaffold particularly attractive for drug discovery programs. This document outlines detailed synthetic protocols, presents key data in a structured format, and visualizes the synthetic workflows for clarity.

I. Core Synthetic Strategy: Formation of the Isoxazole Ring

The most versatile and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5][6][7] This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime or hydroximoyl chloride, which then reacts with an alkyne or a suitable three-carbon component like a β-ketoester.[3][6][7][8][9]

For the synthesis of the target this compound scaffold, a highly effective approach involves the cyclization of a β-dicarbonyl compound with hydroxylamine. This method provides excellent control over regioselectivity, which is crucial for obtaining the desired isomer.

G A Starting Materials (β-Ketoester & Hydroxylamine) B Cyclization/ Condensation A->B C 5-(tert-butyl)isoxazol-3-yl Intermediate B->C D Hydrolysis (if ester) C->D E Core Scaffold This compound D->E F Activation (e.g., Acyl Chloride Formation) E->F G Novel Derivatives (Amides, Esters, etc.) F->G

References

An In-depth Technical Guide to the Biological Activity of 5-(tert-butyl)isoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 5-(tert-butyl)isoxazole-3-carboxylic acid analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their diverse pharmacological effects, presents key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and drug discovery workflows.

Introduction to this compound Analogs

The isoxazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The this compound core, in particular, has served as a versatile template for the development of potent and selective modulators of various enzymes and receptors. The bulky tert-butyl group at the 5-position often provides a critical anchor for binding within protein active sites, while the carboxylic acid at the 3-position, or its amide derivatives, allows for diverse functionalization to fine-tune potency, selectivity, and pharmacokinetic properties.

Research into analogs of this core structure has revealed a broad spectrum of biological activities, including but not limited to, the inhibition of protein kinases, modulation of nuclear receptors, and antagonism of ion channels. This guide will delve into the specifics of these activities, providing the necessary technical details for researchers in the field.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various this compound analogs across different biological targets. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

Table 1: FLT3 Kinase Inhibitory Activity of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs

Compound IDR Group (Substitution on Phenylurea)FLT3-ITD IC50 (nM)MV4-11 Cell Proliferation IC50 (nM)
AC220 (Quizartinib) 7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl<11.1
Analog 1 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl-18
Analog 2 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl-10
Analog 3 4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)phenyl-15

Table 2: RORγt Inverse Agonist Activity of Trisubstituted Isoxazole Analogs

Compound IDC-4 LinkerC-5 SubstituentTR-FRET Coactivator Recruitment IC50 (nM)
Analog A AminePyrrole310
Analog B EtherPyrrole31
Analog C ThioetherPyrrole6600
Analog D EtherPyrazole110
Analog E EtherMethylated Pyrrole3300

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound analogs.

General Synthesis of N-Substituted 5-(tert-butyl)isoxazole-3-carboxamides

The synthesis of the target carboxamide analogs typically begins with the preparation of the core this compound.

Step 1: Synthesis of this compound

  • To a solution of ethyl 4,4-dimethyl-3-oxopentanoate in ethanol, add a solution of hydroxylamine hydrochloride in water.

  • Add a solution of sodium hydroxide in water dropwise to the mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture with hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

  • Hydrolyze the ester by dissolving it in a mixture of tetrahydrofuran and water, followed by the addition of lithium hydroxide.

  • Stir the mixture at room temperature for 4-6 hours.

  • Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound as a solid.

Step 2: Amide Coupling to Synthesize N-Substituted 5-(tert-butyl)isoxazole-3-carboxamides

  • To a solution of this compound in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine derivative to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-(tert-butyl)isoxazole-3-carboxamide.

FLT3 Kinase Inhibition Assay (Biochemical)

This assay determines the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

  • Reagents and Materials: Recombinant human FLT3 kinase, FRET-based peptide substrate (e.g., Abltide), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds, and a suitable microplate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase assay buffer, the recombinant FLT3 kinase, and the test compound solution. c. Incubate the mixture for 15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Monitor the kinase activity by measuring the fluorescence resonance energy transfer (FRET) signal at regular intervals for 60-90 minutes. f. Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MV4-11 Cells)

This assay assesses the effect of the compounds on the proliferation of the human acute myeloid leukemia cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.

  • Reagents and Materials: MV4-11 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Prepare serial dilutions of the test compounds in the culture medium. c. Add the compound solutions to the wells and incubate the plate at 37 °C in a 5% CO₂ incubator for 72 hours. d. Add the cell viability reagent to each well and incubate for 10 minutes at room temperature. e. Measure the luminescence using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

RORγt TR-FRET Coactivator Recruitment Assay

This assay measures the ability of compounds to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

  • Reagents and Materials: His-tagged RORγt LBD, biotinylated SRC1-2 coactivator peptide, terbium-conjugated anti-His antibody, streptavidin-conjugated d2, assay buffer, test compounds.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the RORγt LBD, biotinylated coactivator peptide, and test compound. c. Incubate for a defined period to allow for binding. d. Add the terbium-conjugated anti-His antibody and streptavidin-conjugated d2. e. Incubate to allow for the formation of the FRET complex. f. Measure the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores. g. Calculate the FRET ratio and determine the IC50 values for the disruption of the protein-peptide interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound analogs and a general workflow for their discovery and preclinical evaluation.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Inhibitor 5-(tert-butyl)isoxazole-3- carboxylic acid analog (e.g., Quizartinib) Inhibitor->FLT3 Inhibits Autophosphorylation

Caption: FLT3 Signaling Pathway and Inhibition.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 STAT3 STAT3 IL6->STAT3 IL6->Naive_T_Cell IL23 IL-23 Th17_Cell Th17 Cell IL23->Th17_Cell Maintains Phenotype RORgt RORγt STAT3->RORgt Induces Expression IL17A IL-17A RORgt->IL17A Promotes Transcription IL17F IL-17F RORgt->IL17F Promotes Transcription IL23R IL-23R RORgt->IL23R Promotes Transcription Naive_T_Cell->Th17_Cell Differentiation Inhibitor Isoxazole Analog (Inverse Agonist) Inhibitor->RORgt Inhibits Activity

Caption: RORγt in Th17 Cell Differentiation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_synthesis Chemical Synthesis cluster_preclinical Preclinical Evaluation Target_ID Target Identification and Validation Lead_Gen Lead Generation (HTS, Fragment Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Synthesis Synthesis of 5-(tert-butyl)isoxazole-3- carboxylic acid analogs Lead_Opt->Synthesis In_Vitro In Vitro Assays (Biochemical & Cellular) Synthesis->In_Vitro In_Vitro->Lead_Opt Feedback for SAR ADME_Tox ADME/Tox Studies In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Drug Discovery and Preclinical Workflow.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Analogs of this core structure have demonstrated potent and selective activity against a range of important biological targets, including FLT3 kinase and the RORγt nuclear receptor. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design, synthesis, and evaluation of these compounds. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this chemical series hold significant potential for the discovery of new and effective treatments for various diseases.

References

5-(tert-butyl)isoxazole-3-carboxylic acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged five-membered heterocycle that has become a cornerstone in medicinal chemistry, featuring in a multitude of approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutic agents. Among the diverse array of substituted isoxazoles, 5-(tert-butyl)isoxazole-3-carboxylic acid and its derivatives have emerged as particularly valuable building blocks. The bulky tert-butyl group can provide steric hindrance, influencing selectivity and metabolic stability, while the carboxylic acid or its bioisosteric equivalents at the 3-position offer a crucial handle for molecular elaboration and interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in medicinal chemistry, with a focus on its role in the development of targeted therapies. Isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Furthermore, the isoxazole moiety can act as a bioisostere for a carboxylic acid, offering a way to modulate physicochemical properties and improve pharmacokinetic profiles.[3]

Physicochemical Properties and Synthesis

The core structure of this compound (CAS: 90607-21-9) possesses a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol .[4] It is typically a light yellow to brown solid-liquid mixture with a predicted pKa of approximately 3.49, indicating its acidic nature.[4] The strategic placement of the tert-butyl group at the 5-position and the carboxylic acid at the 3-position provides two distinct points for chemical modification, making it a versatile intermediate in organic synthesis.[4]

Synthesis of the Core Building Block

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from commercially available materials. A common route involves the initial formation of a β-keto ester, followed by cyclization with hydroxylamine and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), ethyl acetate is added, followed by the dropwise addition of pinacolone.

  • The reaction mixture is stirred at room temperature and then refluxed to drive the Claisen condensation to completion.

  • After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 4,4-dimethyl-3-oxopentanoate.

Step 2: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

  • Ethyl 4,4-dimethyl-3-oxopentanoate is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium hydroxide or sodium acetate) to liberate free hydroxylamine.

  • The mixture is heated to reflux to facilitate the cyclization reaction, forming the isoxazole ring.

  • Upon completion, the reaction mixture is cooled, and the product is extracted.

  • The crude ester is purified by column chromatography.[5]

Step 3: Hydrolysis to this compound

  • The purified ethyl 5-(tert-butyl)isoxazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • An excess of a base, such as lithium hydroxide or sodium hydroxide, is added to the solution.[5]

  • The reaction mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete, as monitored by thin-layer chromatography (TLC).[6]

  • The reaction mixture is then acidified with a dilute acid (e.g., HCl) to protonate the carboxylate.[6]

  • The resulting carboxylic acid is extracted with an organic solvent, dried, and concentrated to yield this compound.[6]

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 5-(tert-butyl)isoxazole-3-carboxamide and its urea bioisostere have proven to be highly effective pharmacophores in the design of potent and selective kinase inhibitors. The most prominent example is the FMS-like tyrosine kinase 3 (FLT3) inhibitor, quizartinib (AC220).

Quizartinib (AC220): A Potent FLT3 Inhibitor

Quizartinib is a second-generation, highly potent, and selective inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[7] The N-(5-tert-butyl-isoxazol-3-yl) urea moiety plays a crucial role in the binding of quizartinib to the FLT3 kinase domain.

FLT3 Signaling Pathway

FLT3 is a key regulator of hematopoiesis. Upon binding of its ligand (FL), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell survival and proliferation.[8][9] In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[8]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand FL->FLT3 Binding RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK Quizartinib Quizartinib Quizartinib->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Quantitative Data: Kinase Inhibitory Profile of Quizartinib (AC220)

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Quizartinib exhibits remarkable potency against FLT3 while demonstrating significantly lower activity against other kinases.

Kinase TargetIC50 (nM)Reference(s)
FLT3 (Wild-Type) 4.2[10]
FLT3-ITD 1.1[10]
c-KIT25[10]
PDGFRα30[10]
PDGFRβ40[10]
RET50[10]
CSF-1R100[10]

Experimental Protocol: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives

The synthesis of quizartinib and its analogs generally involves the coupling of 3-amino-5-tert-butylisoxazole with a suitably functionalized phenyl isocyanate or a phenyl carbamate derivative.

Step 1: Synthesis of 3-amino-5-tert-butylisoxazole

  • Pivaloylacetonitrile is dissolved in a suitable solvent and treated with a base (e.g., sodium hydroxide).

  • An aqueous solution of hydroxylamine hydrochloride is added. The pH of the reaction mixture is carefully controlled to be in the range of 6.0-7.0 to favor the formation of the desired 3-amino isomer.[6]

  • The reaction mixture is stirred at room temperature until the reaction is complete.

  • The product, 3-amino-5-tert-butylisoxazole, is isolated by extraction and purified by crystallization or chromatography.[6]

Step 2: Urea Formation

  • Method A: Reaction with Isocyanate:

    • 3-amino-5-tert-butylisoxazole is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • The desired phenyl isocyanate derivative is added to the solution, often at a reduced temperature.

    • The reaction is stirred until completion, and the resulting urea derivative is isolated by filtration or evaporation of the solvent followed by purification.[8]

  • Method B: Reaction with Phenyl Carbamate:

    • 3-amino-5-tert-butylisoxazole and the corresponding phenyl carbamate derivative are dissolved in a suitable solvent (e.g., dioxane).

    • The reaction mixture is heated to reflux.

    • After cooling, the product precipitates and is collected by filtration.

Experimental Workflow: Synthesis of a Quizartinib Analog

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification AminoIsoxazole 3-amino-5-tert- butylisoxazole Coupling Urea Formation (Aprotic Solvent, RT) AminoIsoxazole->Coupling PhenylIsocyanate Functionalized Phenyl Isocyanate PhenylIsocyanate->Coupling Filtration Filtration/ Evaporation Coupling->Filtration Purification Crystallization/ Chromatography Filtration->Purification Product N-(5-(tert-butyl)isoxazol-3-yl)- N'-phenylurea Derivative Purification->Product

Caption: General workflow for the synthesis of N-(5-(tert-butyl)isoxazol-3-yl) urea derivatives.

Beyond FLT3: Expanding the Therapeutic Landscape

While the success of quizartinib has highlighted the potential of the 5-(tert-butyl)isoxazole scaffold in targeting FLT3, its utility is not limited to this kinase. The inherent properties of this building block make it an attractive starting point for the development of inhibitors against other kinase targets and for other therapeutic applications.

For instance, derivatives of 5-(tert-butyl)isoxazole-3-carboxamide have been explored as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, the isoxazole core has been incorporated into molecules targeting other kinases involved in cancer progression. The modular nature of the synthesis allows for the facile introduction of diverse functionalities to probe the structure-activity relationships for various biological targets.

Conclusion

This compound and its derivatives represent a highly versatile and valuable class of building blocks in medicinal chemistry. The straightforward synthesis of the core scaffold and its amenability to a wide range of chemical modifications have enabled the development of potent and selective therapeutic agents, most notably the FLT3 inhibitor quizartinib. The physicochemical properties imparted by the tert-butyl and isoxazole moieties contribute to favorable pharmacokinetic and pharmacodynamic profiles. As our understanding of the structural requirements for targeting various biological macromolecules continues to grow, it is anticipated that the this compound scaffold will continue to be a fruitful starting point for the discovery of new and improved medicines for a wide range of diseases. The continued exploration of this privileged structure is likely to yield novel drug candidates with enhanced efficacy and safety profiles.

References

The Discovery of 5-(tert-butyl)isoxazole-3-carboxylic acid: A Cornerstone in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Key Synthetic Intermediate

Introduction

In the landscape of modern medicinal chemistry, the discovery and development of novel synthetic intermediates often pave the way for groundbreaking therapeutic agents. One such molecule that has garnered significant attention is 5-(tert-butyl)isoxazole-3-carboxylic acid. This heterocyclic compound has emerged as a critical building block, most notably in the synthesis of Quizartinib (AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML).[1][2] Its unique structural features, including the isoxazole core, the sterically demanding tert-butyl group, and the reactive carboxylic acid moiety, make it an invaluable tool for drug development professionals. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering researchers and scientists a detailed resource for their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 90607-21-9N/A
Molecular Formula C₈H₁₁NO₃N/A
Molecular Weight 169.18 g/mol N/A
Appearance Light yellow to brown solid-liquid mixtureN/A
Predicted Boiling Point ~303.5°CN/A
Predicted Density ~1.169 g/cm³N/A
Predicted pKa 3.49 ± 0.10N/A

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester via a [3+2] cycloaddition reaction, followed by its hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

This key step involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A common method for isoxazole synthesis involves the reaction of an activated primary nitro compound with an alkyne, often catalyzed by a base like sodium hydroxide.

Experimental Protocol:

A detailed experimental protocol for a similar transformation, the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, provides a relevant framework.

  • Reaction Setup: In a sealed tube, a mixture of the alkyne (e.g., a propargyl derivative), ethyl nitroacetate, water, and ethanol is prepared.

  • Catalyst Addition: A solution of sodium hydroxide is added to the vigorously stirred mixture.

  • Reaction Conditions: The reaction is heated at a specific temperature (e.g., 60°C) for a set duration (e.g., 16 hours).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated. The residue is then purified by flash chromatography on silica gel to yield the desired ethyl isoxazole-3-carboxylate.

For the synthesis of ethyl 5-(tert-butyl)isoxazole-3-carboxylate, 3,3-dimethyl-1-butyne would be the alkyne of choice.

Step 2: Hydrolysis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: The ethyl 5-(tert-butyl)isoxazole-3-carboxylate is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: An aqueous solution of a base, such as lithium hydroxide monohydrate (LiOH·H₂O), is added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature overnight.

  • Work-up and Isolation: The reaction mixture is acidified with an aqueous acid solution (e.g., 1N HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield this compound.

Role as a Synthetic Intermediate in Drug Discovery

The primary significance of this compound lies in its role as a key intermediate in the synthesis of complex pharmaceutical compounds.

Synthesis of Quizartinib (AC220)

Quizartinib is a potent and selective FLT3 inhibitor.[2] The synthesis of Quizartinib involves the coupling of 3-amino-5-tert-butyl-isoxazole with a complex aniline derivative to form a urea linkage. While the direct precursor is the amino-isoxazole, the synthesis of this amine often proceeds from the corresponding carboxylic acid or its derivatives. The general synthetic strategy highlights the importance of the isoxazole scaffold.

Logical Relationship for Quizartinib Synthesis

G A This compound B 3-Amino-5-tert-butyl-isoxazole A->B Functional Group Transformation C Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate B->C Reaction with Phenyl Chloroformate E Quizartinib C->E Urea Formation D 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1,3]benzothiazole-2-yl]aniline D->E

Caption: Synthetic pathway to Quizartinib.

Experimental Workflows

The synthesis of isoxazole derivatives often follows a well-defined workflow, from starting materials to the final purified product.

General Experimental Workflow for Isoxazole Synthesis

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Starting Materials (Alkyne, Nitroacetate) C Reaction at Elevated Temperature A->C B Solvent & Catalyst (Ethanol/Water, NaOH) B->C D Concentration of Reaction Mixture C->D E Extraction with Organic Solvent D->E F Silica Gel Chromatography E->F G Characterization (NMR, MS) F->G H Pure Isoxazole Ester G->H

Caption: Workflow for isoxazole synthesis.

Conclusion

The discovery of this compound as a synthetic intermediate has had a significant impact on the field of drug development. Its strategic importance is exemplified by its role in the synthesis of the targeted cancer therapeutic, Quizartinib. The synthetic routes to this key intermediate, primarily involving [3+2] cycloaddition reactions, are robust and adaptable. This technical guide provides a foundational understanding for researchers and scientists working with this versatile molecule, from its fundamental properties to its practical application in the synthesis of life-saving medicines. Further research into optimizing the synthesis and exploring new applications of this and related isoxazole derivatives will undoubtedly continue to fuel innovation in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Utilizing 5-(tert-butyl)isoxazole-3-carboxylic acid in the Synthesis of FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of Acute Myeloid Leukemia (AML), with mutations in this receptor tyrosine kinase being prevalent in a significant portion of AML patients.[1][2][3] The development of potent and selective FLT3 inhibitors is a key focus in AML drug discovery. A prominent structural motif found in several potent FLT3 inhibitors, such as quizartinib (AC220), is the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea core.[4][5] This document provides detailed application notes and experimental protocols for the use of 5-(tert-butyl)isoxazole-3-carboxylic acid as a key starting material in the synthesis of this important class of FLT3 inhibitors.

Introduction

The 5-(tert-butyl)isoxazole moiety plays a crucial role in the binding of inhibitors to the FLT3 kinase.[6] Its incorporation into small molecules has led to the discovery of highly potent inhibitors of both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that are associated with poor prognosis in AML.[1][7] The synthesis of these inhibitors often involves the key intermediate, 3-amino-5-(tert-butyl)isoxazole, which can be derived from this compound. This document outlines the synthetic route from the carboxylic acid to the final urea-based inhibitors and provides protocols for their biological evaluation.

Data Presentation

Table 1: Inhibitory Activity of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs against FLT3 and Proliferation of AML Cell Lines
Compound IDTargetIC50 (nM)Cell LineGI50 (nM)Reference
Quizartinib (AC220) FLT31.1MV4-11 (FLT3-ITD)0.56[8]
Compound 16i FLT3-MV4-11 (FLT3-ITD)Potent[4]
Compound 4d FLT3-ITD0.072--[9]
Compound 4d FLT3-ITD/F691L5.86--[9]
Compound 4d FLT3-ITD/D835Y3.48--[9]
Compound 7d FLT3106--
Compound 7d FLT3-ITD301--
Compound 7d FLT3-TKD (D835Y)228--
Compound 14m FLT350-60--[10]
Compound 14c FLT350-60--[10]
Compound 15a --MV4-11 (FLT3-ITD)50[10]

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

Synthesis of 3-amino-5-(tert-butyl)isoxazole from this compound

This protocol describes a two-step synthesis involving the conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement to yield the amine.

Step 1: Synthesis of 5-(tert-butyl)isoxazole-3-carbonyl azide

  • Materials: this compound, oxalyl chloride, dry dichloromethane (DCM), sodium azide, acetone, water.

  • Procedure:

    • To a solution of this compound (1 equivalent) in dry DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in acetone and cool to 0 °C.

    • Slowly add a solution of sodium azide (1.5 equivalents) in water, keeping the temperature below 10 °C.

    • Stir the mixture for 1 hour at 0 °C.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(tert-butyl)isoxazole-3-carbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 2: Curtius Rearrangement to 3-amino-5-(tert-butyl)isoxazole

  • Materials: 5-(tert-butyl)isoxazole-3-carbonyl azide, tert-butanol, toluene.

  • Procedure:

    • Dissolve the crude 5-(tert-butyl)isoxazole-3-carbonyl azide in a mixture of toluene and tert-butanol.

    • Heat the solution to reflux (around 80-90 °C) and monitor the reaction by TLC until the starting material is consumed. Nitrogen gas will be evolved during the reaction.[11]

    • The intermediate isocyanate will be trapped by tert-butanol to form a Boc-protected amine.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Treat the residue with a strong acid (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to remove the Boc protecting group.

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain 3-amino-5-(tert-butyl)isoxazole.

General Procedure for the Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea FLT3 Inhibitors

This protocol outlines the synthesis of the urea linkage, a common feature in many FLT3 inhibitors.

Step 1: Synthesis of Phenyl [5-(tert-butyl)isoxazol-3-yl]carbamate [3]

  • Materials: 3-amino-5-(tert-butyl)isoxazole, phenyl chloroformate, pyridine, dry DCM.

  • Procedure:

    • To a solution of 3-amino-5-(tert-butyl)isoxazole (1 equivalent) and pyridine (1.2 equivalents) in dry DCM at 0 °C, add phenyl chloroformate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield phenyl [5-(tert-butyl)isoxazol-3-yl]carbamate.

Step 2: Urea Formation [3]

  • Materials: Phenyl [5-(tert-butyl)isoxazol-3-yl]carbamate, appropriate aniline derivative (e.g., 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][3]benzothiazole-2-yl]aniline for quizartinib synthesis), dry aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve the aniline derivative (1 equivalent) in the chosen dry solvent.

    • Add phenyl [5-(tert-butyl)isoxazol-3-yl]carbamate (1.1 equivalents) to the solution.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the final N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea FLT3 inhibitor.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization pFLT3 p-FLT3 Dimerization->pFLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pFLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway pFLT3->PI3K_AKT STAT5 STAT5 Pathway pFLT3->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in hematopoietic cells.

Experimental Workflow for FLT3 Inhibitor Synthesis

Synthesis_Workflow Start 5-(tert-butyl)isoxazole- 3-carboxylic acid AcylAzide 5-(tert-butyl)isoxazole- 3-carbonyl azide Start->AcylAzide Acyl Azide Formation Amine 3-amino-5-(tert-butyl)isoxazole AcylAzide->Amine Curtius Rearrangement Carbamate Phenyl [5-(tert-butyl)isoxazol- 3-yl]carbamate Amine->Carbamate Carbamate Formation FinalProduct N-(5-(tert-butyl)isoxazol-3-yl)- N'-phenylurea FLT3 Inhibitor Carbamate->FinalProduct Aniline Aniline Derivative Aniline->FinalProduct Urea Formation

Caption: General synthetic workflow from the starting carboxylic acid.

Conclusion

The this compound is a versatile and valuable starting material for the synthesis of a clinically important class of FLT3 inhibitors. The protocols provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and evaluate these potent anti-leukemic agents. The modular nature of the synthesis allows for the generation of diverse libraries of analogs for structure-activity relationship studies, which is crucial for the development of next-generation FLT3 inhibitors with improved efficacy and resistance profiles.

References

Application Notes and Protocols for Amide Coupling with 5-(tert-butyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the amide coupling of 5-(tert-butyl)isoxazole-3-carboxylic acid. The protocols outlined below are based on established amide bond formation methodologies and can be adapted for the synthesis of a diverse range of 5-(tert-butyl)isoxazole-3-carboxamides. These compounds are of significant interest in medicinal chemistry, particularly as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development. The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Specifically, 5-(tert-butyl)isoxazole-3-carboxamides have been identified as potent antagonists of the TRPV1 receptor, a key player in pain perception and thermoregulation. The tert-butyl group on the isoxazole ring introduces significant steric hindrance, which necessitates the careful selection of coupling reagents and optimization of reaction conditions to achieve high yields.

This application note provides two robust protocols for the amide coupling of this compound with primary and secondary amines, utilizing common and efficient coupling reagents.

Quantitative Data Summary

The following table summarizes representative quantitative data for the amide coupling of an isoxazole carboxylic acid structurally similar to the topic compound. Researchers can use this as a reference and for comparison with their own experimental results.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid4-(tert-butyl)anilineEDC, DMAP-Dichloromethane24-4867[1][2]
Indole-3-isoxazole-5-carboxylic acidVarious aminesEDC, HOBtTEADichloromethane--[3]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the activating agents. This is a widely used and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1-0.5 M).

  • Add the amine (1.1 eq) to the solution.

  • Add HOBt (1.2 eq) to the reaction mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) to the cooled solution.

  • Add TEA or DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly useful for sterically hindered substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure amide.

Visualizations

Experimental Workflow Diagram

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_amine Add Amine start->add_amine add_coupling_reagents Add Coupling Reagent(s) (e.g., EDC/HOBt or HATU) add_amine->add_coupling_reagents add_base Add Base (e.g., DIPEA/TEA) add_coupling_reagents->add_base react Stir at RT (2-24h) add_base->react quench Dilute & Wash with aq. NaHCO3 & Brine react->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_node Pure Amide Product purify->end_node

Caption: General workflow for the amide coupling of this compound.

Signaling Pathway of TRPV1 Antagonism

TRPV1_Antagonism cluster_stimuli Nociceptive Stimuli cluster_receptor Sensory Neuron Membrane cluster_downstream Cellular Response stimuli Capsaicin / Heat / Protons TRPV1 TRPV1 Channel stimuli->TRPV1 Activates ion_influx Ca2+ / Na+ Influx TRPV1->ion_influx Opens depolarization Depolarization ion_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal antagonist 5-(tert-butyl)isoxazole- 3-carboxamide (Antagonist) antagonist->TRPV1 Blocks

Caption: Simplified signaling pathway of TRPV1 antagonism by 5-(tert-butyl)isoxazole-3-carboxamides.

References

Application Notes and Protocols for Cell-Based Assays of 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(tert-butyl)isoxazole-3-carboxylic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. Notably, derivatives of this structure have shown significant potential as kinase inhibitors. A prominent example is Quizartinib (AC220), a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, which features a 5-tert-butyl-isoxazole moiety.[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[2] Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation and are found in a significant percentage of acute myeloid leukemia (AML) cases, making it a critical therapeutic target.[2][3]

These application notes provide a comprehensive set of cell-based assay protocols for the initial screening and detailed characterization of novel this compound derivatives, with a focus on their potential as FLT3 inhibitors. The described assays will enable the assessment of cytotoxicity, target engagement, and effects on downstream signaling pathways.

Hypothetical Test Compound

For the purpose of illustrating the experimental protocols, we will refer to a hypothetical test compound named ISO-T (Isoxazole-Tert-butyl derivative).

General Experimental Workflow

The characterization of a novel this compound derivative like ISO-T typically follows a tiered approach, starting with broad cytotoxicity screening, followed by specific assays to confirm on-target activity and elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: On-Target Activity cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Data Interpretation a Prepare ISO-T Stock Solution b Select FLT3-mutant Cancer Cell Line(s) (e.g., MV4-11, MOLM-14) a->b c Perform Cell Viability Assay (e.g., MTS Assay) b->c d Calculate IC50 Value c->d e FLT3 Autophosphorylation Assay (Cellular ELISA) d->e f Cellular Thermal Shift Assay (CETSA) e->f g Western Blot for Downstream Signaling (p-STAT5, p-ERK) f->g h Apoptosis Assay (Annexin V/PI Staining) g->h i Synthesize Data h->i j Elucidate Mechanism of Action i->j

Caption: General workflow for cell-based evaluation of ISO-T.

FLT3 Signaling Pathway

Upon activation by its ligand (FLT3L) or through activating mutations (e.g., ITD), the FLT3 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival, including the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways.[4][5] Kinase inhibitors like ISO-T are designed to block the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation STAT5 STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation ERK ERK pERK p-ERK ERK->pERK pERK->Proliferation AKT AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation ISO_T ISO-T (FLT3 Inhibitor) ISO_T->FLT3 Inhibits pFLT3->STAT5 Activates pFLT3->ERK Activates pFLT3->AKT Activates

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Data Presentation

Quantitative data from the following assays should be summarized for clear comparison of different this compound derivatives.

CompoundCell LineAssay TypeEndpointIC50 / EC50 (nM)Max Inhibition (%)
ISO-T MV4-11Cell Viability (MTS)ViabilityValueValue
MOLM-14Cell Viability (MTS)ViabilityValueValue
MV4-11FLT3 Phosphorylationp-FLT3ValueValue
MV4-11STAT5 Phosphorylationp-STAT5ValueValue
Quizartinib MV4-11Cell Viability (MTS)Viability0.56[1]>90
(Control)MOLM-14Cell Viability (MTS)ViabilityValueValue
MV4-11FLT3 Phosphorylationp-FLT30.50[6]>95

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-14)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • ISO-T and control inhibitors (e.g., Quizartinib)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom, black-walled cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding: Seed FLT3-mutant cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7]

  • Compound Preparation: Prepare serial dilutions of ISO-T and control compounds in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

  • Treatment: Add 100 µL of the compound dilutions or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

FLT3 Autophosphorylation Assay (Cellular ELISA)

This assay quantifies the level of phosphorylated FLT3 in intact cells, providing a direct measure of target inhibition.

Materials:

  • FLT3-mutant cell lines (e.g., MV4-11)

  • Culture medium and reagents

  • ISO-T and control inhibitors

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • FLT3-specific capture antibody

  • Phospho-FLT3 (pY591) detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • 96-well ELISA plates

  • Microplate reader (absorbance at 450 nm)

Protocol:

  • Cell Culture and Treatment: Culture MV4-11 cells to 70-80% confluency. Treat with various concentrations of ISO-T or vehicle control for 2 hours.[6]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]

  • ELISA:

    • Coat a 96-well plate with the FLT3 capture antibody overnight at 4°C.

    • Block the plate with a suitable blocking buffer.

    • Add normalized cell lysates to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the phospho-FLT3 detection antibody. Incubate for 1 hour.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add TMB substrate. Incubate until color develops.

    • Add stop solution and measure absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of FLT3 phosphorylation inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This method is used to assess the phosphorylation status of key proteins downstream of FLT3, such as STAT5 and ERK, to confirm the mechanism of action of ISO-T.[4][6]

Materials:

  • FLT3-mutant cell lines

  • ISO-T and control inhibitors

  • Lysis buffer, protein quantification reagents

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies: anti-p-FLT3, anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with ISO-T as described in the phosphorylation assay protocol (2-hour incubation is typical for signaling studies). Lyse the cells and quantify protein concentration.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • FLT3-mutant cell lines

  • ISO-T and control inhibitors

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of ISO-T for 48-72 hours.

  • Cell Harvesting: Collect both floating and adherent cells.[10]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. Distinguish cell populations based on their fluorescence:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives as potential FLT3 inhibitors. By systematically assessing cytotoxicity, on-target activity, and effects on downstream signaling and apoptosis, researchers can effectively identify and characterize promising lead compounds for further development in the treatment of diseases such as AML.

References

Application Notes and Protocols for Developing Kinase Inhibitors Using a 5-(tert-butyl)isoxazole-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of kinase inhibitors utilizing the 5-(tert-butyl)isoxazole-3-carboxylic acid scaffold. This scaffold is a key component of several potent kinase inhibitors, including the approved drug quizartinib (AC220). The following sections detail the synthesis of the scaffold and its derivatives, their biological evaluation, and the relevant signaling pathways.

Introduction

The this compound scaffold and its derivatives, particularly the corresponding amides and ureas, have emerged as privileged structures in the design of potent kinase inhibitors. The isoxazole ring acts as a versatile scaffold, allowing for substitutions that can be tailored to target the ATP-binding site of specific kinases. The tert-butyl group often occupies a hydrophobic pocket, contributing to the binding affinity and selectivity of the inhibitor. This document outlines the synthetic routes to access this scaffold and provides protocols for evaluating the inhibitory activity of the resulting compounds against various protein kinases. Isoxazole derivatives are known to act as anticancer agents through various mechanisms, including protein kinase inhibition[1].

Data Presentation: Kinase Inhibitory Profile

The inhibitory activity of compounds derived from the 5-(tert-butyl)isoxazole scaffold is summarized below. Quizartinib (AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, serves as a prime example of a successful drug developed from a related N-(5-tert-butyl-isoxazol-3-yl)urea core. The data highlights the potency and selectivity of this class of compounds.

Compound/DerivativeTarget KinaseIC50 (nM)Assay TypeReference
Quizartinib (AC220)FLT3 (ITD)1.1Cellular[2]
Quizartinib (AC220)FLT3 (WT)4.2Cellular[2]
Quizartinib (AC220)KIT>10Biochemical[2]
Quizartinib (AC220)PDGFRα>10Biochemical[2]
Quizartinib (AC220)PDGFRβ>10Biochemical[2]
Quizartinib (AC220)RET>10Biochemical[2]
Quizartinib (AC220)CSF-1R>10Biochemical[2]
Compound 16i ¹FLT32.5Biochemical[3]
Compound 16i ¹MV4-11 (FLT3-ITD)0.8Cellular[3]

¹Compound 16i is N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, a derivative of the N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea scaffold[3].

Experimental Protocols

Synthesis of this compound Scaffold

The synthesis of the this compound scaffold can be achieved through a multi-step process. A common route involves the cycloaddition of a nitrile oxide with an alkyne. The following is a representative protocol.

Protocol 1: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

This protocol is adapted from general methods for isoxazole synthesis.

Materials:

  • Ethyl 2-chloro-2-oxoacetate

  • Pivaldehyde oxime

  • Triethylamine (TEA)

  • Ethyl propiolate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pivaldehyde oxime (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of ethyl 2-chloro-2-oxoacetate (1.0 equivalent) in DCM to the stirred mixture. The formation of the intermediate nitrile oxide can be monitored by Thin Layer Chromatography (TLC).

  • Once the nitrile oxide formation is complete, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 5-(tert-butyl)isoxazole-3-carboxylate (1.0 equivalent) in a mixture of THF and water.

  • Add LiOH or NaOH (2.0 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Kinase Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of compounds synthesized from the this compound scaffold against a target kinase. A luminescence-based assay that measures ATP consumption is a common and robust method.

Protocol 3: In Vitro Luminescence-Based Kinase Assay

This protocol is based on the principle of quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO as a control to each well.

    • Add the kinase solution (e.g., 2.5 µL) to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically (often near the Km for ATP).

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection:

    • Allow the plate to return to room temperature.

    • Add the luminescent kinase assay reagent (e.g., 10 µL of Kinase-Glo® Reagent) to each well.

    • Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development of kinase inhibitors based on the this compound scaffold.

G cluster_0 Scaffold Synthesis & Library Generation cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Studies Scaffold Synthesis of This compound Derivatization Amide/Urea Coupling & Library Synthesis Scaffold->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., Luminescence-based) Purification->Biochemical_Assay IC50 IC50 Determination Biochemical_Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Assay Cell-based Assays (e.g., MV4-11 proliferation) Selectivity->Cell_Assay Target_Engagement Target Engagement & Downstream Signaling Cell_Assay->Target_Engagement In_Vivo In Vivo Efficacy Studies (e.g., Xenograft models) Target_Engagement->In_Vivo

Caption: General workflow for kinase inhibitor development.

FLT3 Signaling Pathway

The following diagram depicts a simplified representation of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, a key target for inhibitors derived from the 5-(tert-butyl)isoxazole scaffold, such as quizartinib.

G FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Quizartinib Quizartinib (AC220) Quizartinib->Dimerization Inhibits STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FLT3 signaling pathway.

References

Application Notes and Protocols: The Role of 5-(tert-butyl)isoxazole-3-carboxylic Acid in the Synthesis of Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of pharmacological activities, including anti-cancer properties.[1][2] These derivatives can induce apoptosis, inhibit crucial enzymes in cancer progression, and disrupt signaling pathways essential for tumor growth.[2] A key building block in the development of a specific class of potent anti-cancer agents is 5-(tert-butyl)isoxazole-3-carboxylic acid . This molecule serves as a crucial precursor for the synthesis of highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitors, which are therapeutically significant in the treatment of Acute Myeloid Leukemia (AML).[3][4]

Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[5] The 5-(tert-butyl)isoxazole moiety is a key pharmacophore in a series of N-phenyl-N'-isoxazolylurea derivatives that act as potent FLT3 inhibitors.[4][6] The most notable example is Quizartinib (AC220) , a second-generation FLT3 inhibitor that has demonstrated significant efficacy in clinical trials for FLT3-ITD positive AML.[3][5] The tert-butyl group on the isoxazole ring plays a crucial role in binding to a hydrophobic pocket of the FLT3 kinase, contributing to the high potency and selectivity of these inhibitors.

This document provides detailed application notes on the utility of this compound in synthesizing these anti-cancer agents, along with experimental protocols for their preparation and biological evaluation.

Data Presentation: Biological Activity of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives

The following table summarizes the in vitro activity of representative N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives against FLT3 kinase and FLT3-ITD expressing cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineCellular Activity (IC50, nM)Reference
Quizartinib (AC220) FLT31.1MV4-11 (FLT3-ITD)1.1[3]
16i FLT3-MV4-11 (FLT3-ITD)Potent[4]
AB530 FLT3Potent--[3]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-5-(tert-butyl)isoxazole (Key Intermediate)

The conversion of this compound to 3-amino-5-(tert-butyl)isoxazole is a critical step. While the cited literature primarily focuses on the subsequent urea formation, this transformation can be achieved through a standard Curtius rearrangement.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Tert-butanol (t-BuOH)

  • Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: A solution of this compound in excess thionyl chloride is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 5-(tert-butyl)isoxazole-3-carbonyl chloride.

  • Acyl Azide Formation: The crude acid chloride is dissolved in anhydrous acetone and cooled to 0°C. A solution of sodium azide in water is added dropwise, and the mixture is stirred vigorously at 0°C for 1 hour.

  • Curtius Rearrangement: The reaction mixture is diluted with cold water, and the precipitated acyl azide is collected by filtration. The moist acyl azide is dissolved in anhydrous tert-butanol and heated at reflux for 3 hours to effect the Curtius rearrangement to the Boc-protected amine.

  • Deprotection: The solvent is removed under reduced pressure, and the residue is dissolved in dioxane. Concentrated hydrochloric acid is added, and the mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3-amino-5-(tert-butyl)isoxazole.

Protocol 2: General Procedure for the Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives

This protocol describes the coupling of the key amino-isoxazole intermediate with a substituted phenyl isocyanate to form the final urea compounds.

Materials:

  • 3-amino-5-(tert-butyl)isoxazole

  • Substituted phenyl isocyanate (e.g., 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional)

Procedure:

  • To a solution of 3-amino-5-(tert-butyl)isoxazole in anhydrous dichloromethane, add the substituted phenyl isocyanate at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • If the aniline precursor to the isocyanate is used with a phosgene equivalent, a non-nucleophilic base like triethylamine may be required.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivative.

Protocol 3: In Vitro FLT3 Kinase Inhibition Assay

This assay determines the inhibitory activity of the synthesized compounds against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Biotinylated peptide substrate

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) reader

Procedure:

  • The synthesized compounds are serially diluted to various concentrations in DMSO.

  • In a streptavidin-coated microtiter plate, the recombinant FLT3 kinase, biotinylated peptide substrate, and the test compound are incubated in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.

  • A europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

  • After an incubation period, the plate is washed to remove unbound reagents.

  • The time-resolved fluorescence is measured using a suitable plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cellular Proliferation Assay (MV4-11 Cell Line)

This assay evaluates the anti-proliferative effect of the synthesized compounds on a human leukemia cell line that expresses the FLT3-ITD mutation.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • MV4-11 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • The cells are treated with serial dilutions of the synthesized compounds and incubated for 72 hours.

  • A cell viability reagent is added to each well according to the manufacturer's instructions.

  • The absorbance or luminescence is measured using a plate reader.

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization p_FLT3 p-FLT3 Dimerization->p_FLT3 PI3K PI3K p_FLT3->PI3K RAS RAS p_FLT3->RAS STAT5 STAT5 p_FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor N-(5-(tert-butyl)isoxazol-3-yl)- N'-phenylurea Derivative (e.g., Quizartinib) Inhibitor->p_FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition.

Synthesis_Workflow Start 5-(tert-butyl)isoxazole- 3-carboxylic acid Intermediate 3-amino-5-(tert-butyl)isoxazole Start->Intermediate Curtius Rearrangement Synthesis Urea Formation Intermediate->Synthesis Reagent Substituted Phenyl Isocyanate Reagent->Synthesis Product N-(5-(tert-butyl)isoxazol-3-yl)- N'-phenylurea Derivative Synthesis->Product Purification Purification (Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Kinase & Cellular Assays) Characterization->BioAssay

Caption: Experimental Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols: Investigating the Antimicrobial Potential of 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of 5-(tert-butyl)isoxazole-3-carboxylic acid and its derivatives. The protocols outlined below detail standard methodologies for determining the efficacy of these compounds against a panel of clinically relevant microorganisms.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The tert-butyl group can enhance lipophilicity, potentially improving cell membrane penetration, while the carboxylic acid moiety provides a handle for the synthesis of a variety of derivatives, such as amides and esters, allowing for the fine-tuning of their biological activity. This document outlines the experimental procedures to systematically evaluate the antimicrobial potential of this compound class.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of 5-(tert-butyl)isoxazole-3-carboxamide Derivatives

While specific data for this compound derivatives is not extensively available in the public domain, the following table presents hypothetical MIC values based on published data for structurally related isoxazole compounds to illustrate the expected data format. These values are for representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Compound IDDerivativeStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
BTCA-01 N-phenyl-5-(tert-butyl)isoxazole-3-carboxamide166432
BTCA-02 N-(4-chlorophenyl)-5-(tert-butyl)isoxazole-3-carboxamide83216
BTCA-03 N-(4-methoxyphenyl)-5-(tert-butyl)isoxazole-3-carboxamide32>12864
BTCA-04 N-benzyl-5-(tert-butyl)isoxazole-3-carboxamide166432
Ciprofloxacin (Standard)0.50.015N/A
Fluconazole (Standard)N/AN/A1

Note: The data presented in this table is illustrative and intended to serve as a template for recording experimental results.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound derivatives

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the this compound derivatives in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate. Add 2 µL of the 10 mg/mL compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial and fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • This compound derivatives dissolved in DMSO

Procedure:

  • Plate Preparation: Prepare MHA or SDA plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly across the surface of the agar plate.

  • Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Antimicrobial Screening cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies start This compound derivatization Derivative Synthesis (e.g., Amidation) start->derivatization purification Purification & Characterization derivatization->purification mic MIC Determination (Broth Microdilution) purification->mic zone Zone of Inhibition (Agar Well Diffusion) purification->zone data_analysis Data Analysis & SAR Studies mic->data_analysis zone->data_analysis mechanism Further Mechanistic Studies data_analysis->mechanism

Caption: Workflow for synthesis and antimicrobial evaluation.

Hypothetical Signaling Pathway of Antimicrobial Action

The precise mechanism of action for this compound derivatives is not yet elucidated. However, many heterocyclic antimicrobial agents are known to interfere with essential cellular processes. The following diagram illustrates a hypothetical mechanism where the isoxazole derivative inhibits bacterial DNA gyrase, a common target for antimicrobial compounds.

mechanism_of_action Hypothetical Mechanism of Action compound 5-(tert-butyl)isoxazole-3-carboxamide Derivative membrane Bacterial Cell Membrane compound->membrane Cellular Uptake gyrase DNA Gyrase membrane->gyrase Intracellular Target dna_replication DNA Replication gyrase->dna_replication Inhibition cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Putative inhibition of DNA gyrase by an isoxazole derivative.

Disclaimer: The antimicrobial data and mechanism of action presented are based on general principles of related isoxazole compounds and are for illustrative purposes. Specific experimental validation is required for this compound and its derivatives.

Application Notes and Protocols for Enzymatic Inhibition Assays of 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for evaluating the inhibitory effects of compounds derived from 5-(tert-butyl)isoxazole-3-carboxylic acid against various key enzyme targets. The methodologies outlined are essential for the screening and characterization of potential therapeutic agents in drug discovery and development.

Overview of this compound Derivatives in Enzyme Inhibition

The isoxazole scaffold is a prominent feature in many biologically active compounds, recognized for its role in a wide range of therapeutic areas.[1] Derivatives of isoxazole have demonstrated significant potential as enzyme inhibitors, with applications in oncology, inflammation, and infectious diseases.[1] The this compound core, in particular, has been a key component in the development of potent and selective inhibitors for several important enzyme classes. One notable example is the potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, AC220, which incorporates the 5-tert-butyl-isoxazol-3-yl moiety.[2]

This document outlines protocols for assessing the inhibitory activity of these derivatives against key enzyme targets such as protein kinases, carbonic anhydrases, cyclooxygenases, and tyrosinase.

Data Presentation: Inhibitory Activities of Isoxazole Derivatives

The following tables summarize the inhibitory activities (IC50 values) of various isoxazole derivatives against several key enzymes. This data, gathered from multiple studies, serves as a reference for the potential efficacy of compounds derived from the this compound scaffold.

Table 1: Inhibitory Activity against Protein Kinases

Compound ClassTarget KinaseIC50 (µM)
Indolyl 1,2,4-triazole derivativesCDK40.049 - 3.031
Oxindole-indole conjugatesCDK41.26 - 1.82
Nortopsentin analogsCDK10.64 - 0.89
9H-pyrimido[4,5-b]indole derivativesRET0.27 - 0.37
Pyrazolo[3,4-b]pyridine derivativesTrkA0.293
N-(5-tert-butyl-isoxazol-3-yl)-... (AC220)FLT3Potent and selective

Data for analogous compounds serve as a representative guide.[2][3]

Table 2: Inhibitory Activity against Carbonic Anhydrase (CA)

CompoundIC50 (µM)
AC2112.3 ± 1.6
AC3228.4 ± 2.3
AC1368.2
AC4483.0
Acetazolamide (Standard)18.6 ± 0.5

Inhibition of bovine erythrocyte carbonic anhydrase.[4]

Table 3: Inhibitory Activity against Cyclooxygenases (COX)

CompoundTarget EnzymeIC50 (nM)
A13COX-164
A13COX-213
C6COX-2550
C5COX-2850
C3COX-2930

Data for isoxazole-carboxamide and other isoxazole derivatives.[5][6]

Table 4: Inhibitory Activity against Mushroom Tyrosinase

CompoundIC50 (µM)
8188.52 ± 5.85
1161.47 ± 3.46
1278.93 ± 4.12
13112.64 ± 6.28
Kojic Acid (Standard)-

[7]

Experimental Protocols

Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, which is inhibited by the test compound.

Materials:

  • Test compounds derived from this compound

  • Kinase (e.g., CDK1, CDK4, RET, TrkA)[3]

  • Substrate specific to the kinase

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.[3]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[3]

    • Add 10 µL of the kinase-substrate mix (pre-diluted in kinase assay buffer).[3]

    • Incubate for 15 minutes at room temperature.[3]

  • Reaction Initiation:

    • Add 10 µL of ATP solution to start the reaction.[3]

    • Incubate for 60 minutes at room temperature.[3]

  • Detection:

    • Add 25 µL of Kinase-Glo® Reagent to each well.[3]

    • Mix briefly on a plate shaker.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[3]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using suitable software.

G Workflow for Kinase Inhibition Assay A Compound Dilution B Add Compound to Plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubation (15 min) C->D E Add ATP (Initiate Reaction) D->E F Incubation (60 min) E->F G Add Kinase-Glo® Reagent F->G H Incubation (10 min) G->H I Read Luminescence H->I J Data Analysis (IC50) I->J

Kinase Inhibition Assay Workflow
Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase (CA) by monitoring the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be detected spectrophotometrically.

Materials:

  • Test compounds

  • Bovine erythrocyte carbonic anhydrase (CA)

  • 4-Nitrophenyl acetate (4-NPA)

  • HEPES-Tris buffer

  • Bovine serum albumin (BSA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound and Enzyme Preparation:

    • Dissolve and dilute test compounds in DMSO.

    • Prepare a 0.1 mg/mL solution of bovine erythrocyte CA in deionized water.[4]

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of the test compound solution.[8]

    • Add 20 µL of the CA solution and incubate for 15 minutes.[8] Bovine serum albumin is included to prevent enzyme adhesion.[8]

    • The total reaction volume is brought to 200 µL with HEPES-Tris buffer.[4]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of 4-NPA as a substrate.[8]

    • Measure the formation of 4-nitrophenol by reading the absorbance at 400 nm at 1-minute intervals for 30 minutes at 25°C.[8]

  • Controls: Use acetazolamide as a positive control and DMSO as a negative control.[8]

  • Data Analysis: Determine the rate of product formation. Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear sigmoidal curve fit.[8]

G Workflow for Carbonic Anhydrase Inhibition Assay A Add Test Compound to Well B Add Carbonic Anhydrase A->B C Incubate (15 min) B->C D Add 4-NPA Substrate C->D E Measure Absorbance at 400 nm (30 min kinetic read) D->E F Data Analysis (IC50) E->F

Carbonic Anhydrase Assay Workflow
Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol utilizes a commercially available COX inhibitor screening assay kit to evaluate the inhibitory activity of the test compounds against COX-1 and COX-2.

Materials:

  • Test compounds

  • COX (human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Ketoprofen or Celecoxib (as positive controls)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions provided with the assay kit.[5]

  • Compound Dilution: Prepare various concentrations of the test compounds and the positive control (e.g., ketoprofen) in the range of 100 µM to 1 nM.[5]

  • Assay Procedure: Follow the detailed procedure outlined in the COX inhibitor screening assay kit manual. This typically involves the incubation of the enzyme with the inhibitor followed by the addition of a substrate (e.g., arachidonic acid) and detection of the product (e.g., prostaglandin).

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.

Materials:

  • Test compounds

  • Mushroom tyrosinase (250 U/mL)

  • L-DOPA (3 mM)

  • 100 mM phosphate buffer (pH 6.8)

  • Kojic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 100 µL of 100 mM phosphate buffer (pH 6.8).[7]

    • Add 20 µL of 250 U/mL mushroom tyrosinase solution.[7]

    • Add 5 µL of the test compound solution.[7]

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.[7]

  • Reaction Initiation: Add 20 µL of 3 mM L-DOPA to initiate the enzymatic reaction.[7]

  • Measurement: Read the absorbance at 475 nm.[7]

  • Data Analysis: The concentration of the compound that inhibits 50% of the tyrosinase activity (IC50) is determined by interpolation of the concentration-response curves.[7]

Signaling Pathway Context

The enzymes targeted by these isoxazole derivatives are critical components of various cellular signaling pathways. Understanding their role provides context for the therapeutic potential of these inhibitors.

Protein Kinase Signaling

Protein kinases are crucial regulators of cell signaling pathways involved in cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. For instance, FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells in Acute Myeloid Leukemia (AML).

G Simplified Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FLT3) Receptor Tyrosine Kinase (e.g., FLT3) Growth Factor->Receptor Tyrosine Kinase (e.g., FLT3) Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (e.g., FLT3)->Downstream Signaling Proteins Activates Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->Receptor Tyrosine Kinase (e.g., FLT3) Inhibits

Kinase Signaling Inhibition
Prostaglandin Synthesis Pathway via COX Enzymes

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective COX inhibitors.

G Prostaglandin Synthesis Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->COX-1 / COX-2 Inhibits

References

Application Notes and Protocols: Targeting Acute Myeloid Leukemia with 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, making it a prime therapeutic target. The 5-(tert-butyl)isoxazole-3-carboxylic acid scaffold has emerged as a crucial pharmacophore in the development of potent FLT3 inhibitors. While the parent compound itself is not the active agent, its derivatives, particularly N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs and the clinical candidate Quizartinib (AC220), have demonstrated significant anti-leukemic activity.

These application notes provide an overview of the role of these derivatives in targeting AML, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action: FLT3 Inhibition

Derivatives of this compound function as potent and selective inhibitors of FLT3 kinase.[1][2] In AML, activating mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor. This results in uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, including RAS/MEK/ERK and PI3K/Akt.

The isoxazole-based inhibitors bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[3] This inhibition of FLT3 signaling induces cell cycle arrest and apoptosis in AML cells that are dependent on this pathway for survival.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of key this compound derivatives against AML.

Table 1: In Vitro Activity of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analog (16i) and Quizartinib (AC220) against AML Cell Lines

CompoundCell LineFLT3 StatusIC50 (nM)Reference
16i MV4-11ITD1.2[1]
Quizartinib (AC220) MV4-11ITD0.56[3]

Table 2: In Vivo Efficacy of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analog (16i) in an AML Xenograft Model

CompoundAnimal ModelDosingOutcomeReference
16i MV4-11 Xenograft60 mg/kg/dayComplete tumor regression[1]

Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor 5-(tert-butyl)isoxazole-3- carboxylic acid derivative (e.g., Quizartinib) Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and its inhibition by isoxazole derivatives.

Experimental Protocols

In Vitro FLT3 Kinase Assay

This protocol is for determining the enzymatic inhibitory activity of a compound against the FLT3 kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FLT3 Kinase - ATP - Substrate (e.g., poly(Glu, Tyr) 4:1) - Test Compound dilutions start->reagents incubation Incubate kinase, substrate, and compound for 10 min at RT reagents->incubation reaction Initiate reaction by adding ATP incubation->reaction stop_reaction Stop reaction after 60 min with stop buffer reaction->stop_reaction detection Detect phosphorylation (e.g., HTRF, ELISA) stop_reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for an in vitro FLT3 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., starting from 10 µM). Prepare a reaction buffer containing recombinant FLT3 kinase and a suitable substrate.

  • Incubation: In a 96-well plate, add the FLT3 kinase, substrate, and diluted test compound. Incubate at room temperature for 10 minutes.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Reaction Termination: After a defined period (e.g., 60 minutes), stop the reaction by adding a stop buffer containing EDTA.

  • Detection: Measure the level of substrate phosphorylation using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with the test compound.

Cell_Viability_Workflow start Start seed_cells Seed AML cells (e.g., MV4-11) in a 96-well plate start->seed_cells add_compound Add serial dilutions of the test compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percent viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for a cell viability (MTT) assay.

Methodology:

  • Cell Seeding: Seed AML cells (e.g., MV4-11) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of a test compound's anti-tumor efficacy in a mouse xenograft model of AML.

Xenograft_Model_Workflow start Start implant_cells Subcutaneously implant AML cells (e.g., MV4-11) into nude mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer test compound or vehicle daily (e.g., oral gavage) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Sacrifice mice at study endpoint monitor->endpoint analyze Excise tumors for analysis (e.g., weight, histology) endpoint->analyze end End analyze->end

Caption: Workflow for an in vivo AML xenograft study.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Group Assignment: Randomly assign mice to treatment and vehicle control groups.

  • Treatment Administration: Administer the test compound (e.g., 60 mg/kg of compound 16i) or vehicle control daily via a suitable route (e.g., oral gavage).[1]

  • Monitoring: Measure tumor dimensions and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice.

  • Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

Conclusion

Derivatives of this compound represent a promising class of compounds for the targeted therapy of AML, particularly in patients with FLT3 mutations. The high potency and selectivity of these inhibitors, exemplified by Quizartinib, underscore the value of this chemical scaffold in AML drug discovery. The protocols and data presented here provide a framework for the continued investigation and development of novel isoxazole-based therapeutics for this challenging disease.

References

Application Notes & Protocols: Synthesis of N-phenylurea Analogs from 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The isoxazole ring is a prominent five-membered heterocycle that serves as a core structural motif in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] N-phenylurea analogs incorporating the 5-(tert-butyl)isoxazole scaffold have emerged as a particularly promising class of compounds, notably as potent kinase inhibitors.[5] Specifically, derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea have been identified as highly potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key therapeutic target in acute myeloid leukemia (AML).[5][6]

These application notes provide a detailed protocol for the synthesis of N-phenylurea analogs starting from 5-(tert-butyl)isoxazole-3-carboxylic acid. The synthetic strategy involves the conversion of the carboxylic acid to a key amine intermediate via a Curtius rearrangement, followed by urea formation with substituted phenyl isocyanates. This document also presents the biological activity of representative compounds and illustrates the relevant signaling pathway and experimental workflow.

I. Synthetic Pathway Overview

The synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs from the corresponding carboxylic acid is achieved through a two-step process. First, the this compound is converted into 5-(tert-butyl)isoxazol-3-amine. This transformation is efficiently carried out using a Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate. The resulting amine is then reacted with a variety of commercially available or synthesized phenyl isocyanates to yield the target N,N'-disubstituted urea derivatives.

G start This compound intermediate_amine 5-(tert-butyl)isoxazol-3-amine start->intermediate_amine  Step 1: Curtius Rearrangement  (e.g., DPPA, t-BuOH, heat; then TFA) final_product N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analog intermediate_amine->final_product  Step 2: Urea Formation  (e.g., Pyridine, DCM) reagent1 Phenyl Isocyanate (Substituted) reagent1->final_product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer Dimerization & Autophosphorylation FLT3->FLT3_dimer Activates STAT5 STAT5 FLT3_dimer->STAT5 PI3K PI3K/AKT FLT3_dimer->PI3K RAS RAS/MAPK FLT3_dimer->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation PI3K->Proliferation RAS->Proliferation FL FL Ligand FL->FLT3 Binds Inhibitor N-phenylurea Analog (e.g., AC220) Inhibitor->FLT3_dimer Inhibits

References

Application Notes and Protocols: Click Chemistry Applications with Derivatives of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of 5-(tert-butyl)isoxazole-3-carboxylic acid derivatives in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The described methodologies are relevant for applications in drug discovery, bioconjugation, and materials science.

Introduction

Click chemistry provides a powerful and versatile platform for the rapid and efficient synthesis of complex molecules from simple building blocks. Among the various "click" reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, yielding stable 1,2,3-triazole linkages. Isoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, is a key component in potent kinase inhibitors, such as the FMS-like tyrosine kinase-3 (FLT3) inhibitor AC220.[1] By functionalizing this isoxazole derivative for click chemistry, researchers can readily synthesize novel conjugates for various applications, from targeted drug delivery to the development of new bioactive compounds.

This document outlines the synthesis of an alkyne-functionalized derivative of this compound and its subsequent use in a typical CuAAC reaction for bioconjugation.

Synthesis of an Alkyne-Functionalized this compound Derivative

To utilize this compound in click chemistry, it must first be functionalized with either an azide or a terminal alkyne. This section describes the synthesis of an alkyne-modified derivative via amide coupling with propargylamine.

Workflow for Synthesis of Alkyne-Functionalized Isoxazole:

Synthesis_Workflow start 5-(tert-butyl)isoxazole- 3-carboxylic acid activation Carboxylic Acid Activation (EDC/NHS) start->activation 1. coupling Amide Coupling with Propargylamine activation->coupling 2. product N-propargyl-5-(tert-butyl)isoxazole- 3-carboxamide coupling->product 3.

Caption: Synthetic workflow for producing an alkyne-functionalized isoxazole derivative.

Experimental Protocol: Synthesis of N-propargyl-5-(tert-butyl)isoxazole-3-carboxamide

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Propargylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add EDC (1.2 eq) and NHS (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling:

    • To the activated carboxylic acid solution, add propargylamine (1.1 eq) and TEA (2.0 eq).

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-propargyl-5-(tert-butyl)isoxazole-3-carboxamide.

Application in Bioconjugation via Click Chemistry

The alkyne-functionalized isoxazole derivative can be conjugated to azide-modified biomolecules, such as proteins or nucleic acids, using the CuAAC reaction. This allows for the site-specific labeling of biological targets.

Workflow for Bioconjugation:

Bioconjugation_Workflow cluster_reactants Reactants isoxazole Alkyne-functionalized Isoxazole Derivative click_reaction CuAAC Reaction (CuSO4, Sodium Ascorbate, Ligand) isoxazole->click_reaction biomolecule Azide-modified Biomolecule (e.g., Protein) biomolecule->click_reaction conjugate Isoxazole-Biomolecule Conjugate click_reaction->conjugate

Caption: General workflow for the bioconjugation of the isoxazole derivative.

Experimental Protocol: CuAAC Bioconjugation

This protocol describes the conjugation of the alkyne-functionalized isoxazole to an azide-containing protein.

Materials:

  • N-propargyl-5-(tert-butyl)isoxazole-3-carboxamide

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution and the N-propargyl-5-(tert-butyl)isoxazole-3-carboxamide (typically a 10- to 50-fold molar excess over the protein).

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified isoxazole-protein conjugate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and bioconjugation reactions.

ParameterSynthesis of Alkyne-IsoxazoleCuAAC Bioconjugation
Reactant 1 This compoundN-propargyl-5-(tert-butyl)isoxazole-3-carboxamide
Reactant 2 PropargylamineAzide-modified Protein
Catalyst/Reagents EDC, NHS, TEACuSO₄, Sodium Ascorbate, THPTA
Solvent Anhydrous DCMPBS, pH 7.4
Reaction Time 12-16 hours1-4 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 75-90%>90% (conjugation efficiency)
Analytical Methods NMR, Mass SpectrometrySDS-PAGE, Mass Spectrometry

Signaling Pathway Application: Targeting Kinase Pathways

Derivatives of 5-(tert-butyl)isoxazole are known to inhibit protein kinases. By conjugating this scaffold to a targeting moiety (e.g., an antibody or a specific ligand) via click chemistry, it is possible to achieve targeted delivery to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects. The diagram below illustrates the concept of a targeted kinase inhibitor.

Signaling_Pathway cluster_cell Target Cell receptor Cell Surface Receptor kinase_cascade Kinase Signaling Cascade (e.g., FLT3 Pathway) receptor->kinase_cascade proliferation Cell Proliferation & Survival kinase_cascade->proliferation apoptosis Inhibition of Apoptosis kinase_cascade->apoptosis conjugate Targeting Moiety-Isoxazole Conjugate conjugate->receptor Binding conjugate->kinase_cascade Inhibition

Caption: Targeted delivery of an isoxazole-based kinase inhibitor.

References

Bioisosteric Replacement Strategies for the 5-(tert-butyl)isoxazole-3-carboxylic Acid Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(tert-butyl)isoxazole-3-carboxylic acid scaffold is a key pharmacophore in numerous biologically active compounds, valued for its rigid structure and specific interactions with therapeutic targets. However, the carboxylic acid group, while often crucial for target engagement, can present challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for off-target effects. Bioisosteric replacement of the carboxylic acid moiety is a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.

This document provides detailed application notes and protocols for bioisosteric replacement strategies involving the this compound moiety, focusing on two common replacements: the 1H-tetrazole and the acylsulfonamide groups. These bioisosteres are frequently employed due to their similar acidity and spatial arrangement to the carboxylic acid group, allowing them to mimic key interactions with biological targets.

Core Concepts: A Comparative Overview

The fundamental principle of bioisosteric replacement is to substitute a functional group with another that possesses similar physicochemical properties, thereby maintaining the desired biological activity while improving the overall drug-like properties of the molecule.[1] Both 1H-tetrazoles and acylsulfonamides are well-established non-classical bioisosteres of carboxylic acids.[2][3]

Key Physicochemical Properties of Carboxylic Acid Bioisosteres:

Functional GrouppKa RangeGeometryKey Features
Carboxylic Acid4-5PlanarActs as a hydrogen bond donor and acceptor. Can form strong ionic interactions.
1H-Tetrazole4.5-5.5PlanarMimics the acidity and hydrogen bonding capabilities of a carboxylic acid. Generally more metabolically stable.[4][5][6]
Acylsulfonamide3-5Non-planarAcidity is comparable to carboxylic acids. The two sulfonyl oxygens can mimic the hydrogen bonding geometry of a carboxylate.[2]

Strategic Application: Bioisosteric Replacement in a Dual MCL-1/BCL-xL Inhibitor

To illustrate the practical application of this strategy, we will reference a study on the bioisosteric replacement of a carboxylic acid in a dual inhibitor of the anti-apoptotic proteins MCL-1 and BCL-xL. While the parent molecule in this study is a salicylic acid derivative, the principles and protocols are directly applicable to compounds containing the this compound moiety. In this case, the carboxylic acid is crucial for binding to an arginine residue (Arg263) in the BH3-binding groove of MCL-1.[2]

Logical Workflow for Bioisosteric Replacement

Start Parent Compound This compound derivative Step1 Identify Carboxylic Acid for Replacement Start->Step1 Step2 Select Bioisosteres (e.g., Tetrazole, Acylsulfonamide) Step1->Step2 Step3 Synthesize Bioisosteric Analogs Step2->Step3 Step4 Biological Evaluation (Binding Assays, Cell-based Assays) Step3->Step4 Step5 Compare Activity and Properties with Parent Compound Step4->Step5 End Optimized Lead Compound Step5->End

Caption: A logical workflow for a bioisosteric replacement strategy.

Data Presentation: Comparative Biological Activity

The following table summarizes the binding affinities of the parent carboxylic acid-containing compound and its tetrazole and acylsulfonamide bioisosteres for the target proteins MCL-1 and BCL-xL.[2]

CompoundBioisosteric GroupMCL-1 Ki (μM)BCL-xL Ki (μM)
Parent Carboxylic Acid1.12.5
Analog 1 1H-Tetrazole1.32.8
Analog 2 Acylsulfonamide0.81.82

As the data indicates, both the tetrazole and acylsulfonamide replacements were well-tolerated, with the acylsulfonamide analog demonstrating a modest improvement in binding affinity for both targets.[2]

Experimental Protocols

The following protocols are adapted from the literature and provide a general framework for the synthesis and evaluation of bioisosteric analogs of a this compound-containing compound.

Synthesis of Bioisosteric Analogs

The general synthetic approach involves the preparation of a common intermediate that can then be converted to the desired carboxylic acid, tetrazole, or acylsulfonamide.

cluster_synthesis Synthetic Workflow cluster_products Final Products Start Starting Material (e.g., 5-(tert-butyl)-3-cyanoisoxazole) Intermediate Common Intermediate (e.g., Amide) Start->Intermediate Carboxylic_Acid Carboxylic Acid (Hydrolysis) Intermediate->Carboxylic_Acid Tetrazole 1H-Tetrazole (Cycloaddition with Azide) Intermediate->Tetrazole Acylsulfonamide Acylsulfonamide (Coupling with Sulfonamide) Intermediate->Acylsulfonamide

Caption: General synthetic workflow for preparing bioisosteric analogs.

Protocol 1: Synthesis of the 1H-Tetrazole Analog

This protocol describes the conversion of a nitrile intermediate to a 1H-tetrazole.

  • Materials:

    • 5-(tert-butyl)-3-cyanoisoxazole derivative

    • Sodium azide (NaN3)

    • Triethylamine hydrochloride (Et3N·HCl)

    • N,N-Dimethylformamide (DMF)

    • Toluene

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of the 5-(tert-butyl)-3-cyanoisoxazole derivative in toluene, add sodium azide and triethylamine hydrochloride.

    • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and acidify with aqueous HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired 1H-tetrazole analog.

Protocol 2: Synthesis of the Acylsulfonamide Analog

This protocol outlines the coupling of a carboxylic acid with a sulfonamide.

  • Materials:

    • This compound

    • Desired sulfonamide

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO3) solution

    • Brine

  • Procedure:

    • Dissolve the this compound in dichloromethane.

    • Add EDC and DMAP to the solution and stir at room temperature for 30 minutes.

    • Add the desired sulfonamide to the reaction mixture and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to obtain the acylsulfonamide analog.

Biological Evaluation

Protocol 3: Competitive Binding Assay (Fluorescence Polarization)

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds to their target protein.

  • Materials:

    • Target protein (e.g., MCL-1, BCL-xL)

    • Fluorescently labeled probe with known affinity for the target protein

    • Synthesized compounds (parent and bioisosteric analogs)

    • Assay buffer

    • 384-well black plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a serial dilution of the synthesized compounds in the assay buffer.

    • In a 384-well plate, add the target protein and the fluorescently labeled probe to each well.

    • Add the serially diluted compounds to the wells. Include control wells with no compound (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for the optimized duration to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the cytotoxic effect of the compounds on a relevant cancer cell line.

  • Materials:

    • Cancer cell line (e.g., HL-60 acute myeloid leukemia cells)

    • Cell culture medium and supplements

    • Synthesized compounds

    • MTT reagent or CellTiter-Glo® reagent

    • 96-well clear or opaque plates

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized compounds for a specified period (e.g., 72 hours).

    • After the treatment period, add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Conclusion

Bioisosteric replacement of the carboxylic acid in the this compound moiety with groups such as 1H-tetrazole or acylsulfonamide is a viable and effective strategy in drug discovery. This approach can lead to compounds with improved pharmacokinetic profiles and comparable or enhanced biological activity. The protocols provided herein offer a practical guide for the synthesis and evaluation of such analogs, enabling researchers to rationally design and optimize lead compounds for further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid. Our aim is to facilitate higher yields and purity by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary and effective synthetic pathways for the synthesis of this compound. The first involves a cyclization reaction of a β-dicarbonyl compound with hydroxylamine. The second common approach is through a 1,3-dipolar cycloaddition. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: My reaction yield is consistently low. What are the most critical factors to investigate?

Low yields in isoxazole synthesis can often be attributed to several factors. The most critical parameter to control is the pH of the reaction mixture, especially when using a β-ketonitrile as a precursor.[1] Additionally, the stability of intermediates, such as nitrile oxides in cycloaddition reactions, is crucial; they can be prone to dimerization.[2] Other factors to consider include reaction temperature, the choice of base and solvent, and the purity of your starting materials.

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in isoxazole synthesis. When reacting pivaloylacetonitrile with hydroxylamine, careful pH control is essential to favor the desired 3-amino-5-(tert-butyl)isoxazole, the precursor to the carboxylic acid. A pH outside the optimal range of 6.0-7.0 can lead to the formation of the 5-amino isomer or an isoxazolone.[1] In 1,3-dipolar cycloadditions, regioselectivity is influenced by both steric and electronic effects of the substituents on the nitrile oxide and the alkyne.

Q4: How can I minimize the formation of furoxan byproduct?

Furoxan formation results from the dimerization of the nitrile oxide intermediate. To minimize this side reaction, it is recommended to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the nitrile oxide reacts quickly upon formation, reducing its concentration and thus the likelihood of dimerization. Slow addition of the reagent that generates the nitrile oxide (e.g., an oxidizing agent or a base) can also help maintain a low concentration of this reactive intermediate.

Q5: What are the recommended purification techniques for this compound?

Standard purification techniques for this compound include recrystallization and column chromatography. The choice of solvent for recrystallization will depend on the purity of the crude product. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is often effective. It is important to neutralize the crude product before chromatography if any acidic or basic reagents were used in the workup, as this can affect the separation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incorrect pH: The reaction is highly sensitive to pH, with values outside the optimal range significantly reducing the yield.Carefully monitor and adjust the pH of the reaction mixture to be within the 6.0-7.0 range, ideally between 6.2 and 6.5.[1]
Decomposition of Nitrile Oxide: If using a cycloaddition route, the nitrile oxide intermediate may be dimerizing to form furoxan.Generate the nitrile oxide in situ at a low temperature and ensure the alkyne is present to react immediately.
Inactive Reagents: Degradation of starting materials, particularly hydroxylamine or the nitrile oxide precursor.Use fresh, high-purity reagents.
Formation of 5-amino Isomer High pH: A pH above 8.0 favors the formation of the 5-amino-3-(tert-butyl)isoxazole isomer.[1]Maintain the reaction pH between 6.0 and 7.0.
Formation of Isoxazolone Low pH: A pH below 5.0 can lead to the formation of an isoxazolone byproduct as the main product.[1]Ensure the reaction pH is maintained above 6.0.
Difficult Purification Presence of Multiple Byproducts: Incomplete reaction or side reactions leading to a complex mixture.Monitor the reaction progress by TLC to ensure completion. Refer to the troubleshooting points above to minimize side product formation.
Product Instability: The carboxylic acid may be sensitive to strongly acidic or basic conditions during workup.Employ a neutral workup procedure, using a mild acid like citric acid for acidification if necessary.

Experimental Protocols

Method 1: From Ethyl 4,4-dimethyl-3-oxopentanoate

This protocol is based on the general synthesis of 5-substituted isoxazole-3-carboxylic acids.[3]

Step 1: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) to the solution with stirring.

  • After stirring for 30 minutes, add a solution of hydroxylamine hydrochloride in water.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture, remove the ethanol under reduced pressure, and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-(tert-butyl)isoxazole-3-carboxylate in a mixture of ethanol and water.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer with cold 1M HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Yield Data for Analogous Phenyl-Substituted Isoxazoles[3]
StepProductYield Range
1 Ethyl 5-phenylisoxazole-3-carboxylates65-85%
2 5-phenylisoxazole-3-carboxylic acids60-80%

Note: These yields are for phenyl-substituted analogues and may vary for the tert-butyl derivative. Optimization of reaction conditions is recommended.

Visualized Workflows and Pathways

Synthesis_Pathway_1 start Ethyl 4,4-dimethyl-3-oxopentanoate + Hydroxylamine HCl step1 Cyclization (NaOEt, Ethanol, Reflux) start->step1 intermediate Ethyl 5-(tert-butyl)isoxazole-3-carboxylate step1->intermediate step2 Hydrolysis (LiOH, EtOH/H2O) intermediate->step2 product This compound step2->product

Caption: Synthesis pathway starting from a β-ketoester.

Troubleshooting_Workflow start Low Yield or Impure Product check_ph Check Reaction pH start->check_ph ph_low pH < 6.0? (Isoxazolone formation) check_ph->ph_low Yes ph_high pH > 7.0? (Isomer formation) check_ph->ph_high No adjust_ph Adjust pH to 6.2-6.5 using a suitable buffer or acid/base ph_low->adjust_ph ph_high->adjust_ph Yes check_reagents Check Reagent Purity ph_high->check_reagents No success Improved Yield and Purity adjust_ph->success use_fresh Use fresh, high-purity starting materials check_reagents->use_fresh Impure check_temp Review Reaction Temperature check_reagents->check_temp Pure use_fresh->success optimize_temp Optimize temperature to balance reaction rate and byproduct formation check_temp->optimize_temp optimize_temp->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

common side reactions in the synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the synthesis of this compound (CAS: 90607-21-9).[1][2] Here you will find troubleshooting guides and FAQs to address common side reactions and other challenges encountered during its synthesis.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common 1,3-dipolar cycloaddition pathway.

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields can stem from several factors related to the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The primary issues include:

  • Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from its precursor (e.g., an aldoxime or hydroxyimidoyl chloride) may be incomplete.

  • Nitrile Oxide Dimerization: Nitrile oxides can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially if they are unstable or if the concentration of the alkyne (the dipolarophile) is too low.[3][4] This is often the most significant competing side reaction.[5][6]

  • Decomposition of Reactants: The stability of the nitrile oxide intermediate is crucial. Decomposition can occur under harsh thermal conditions or if inappropriate solvents are used.[5]

  • Poor Dipolarophile Reactivity: The alkyne starting material, 3,3-dimethyl-1-butyne, may not be reactive enough under the chosen reaction conditions.

Q2: I've isolated a significant byproduct that is not my target molecule. How can I identify it?

A2: The most common byproduct in this type of synthesis is a furoxan, resulting from the dimerization of the nitrile oxide intermediate.[7] This occurs when two molecules of the nitrile oxide undergo a [3+2] cyclodimerization.[4] Another possibility, if using a β-keto ester and hydroxylamine route, is the formation of a regioisomeric isoxazole.[8] Refer to the data in Table 1 for help with identification.

Q3: How can I minimize the formation of the furoxan dimer?

A3: To favor the desired cycloaddition over dimerization, consider the following strategies:

  • Control Nitrile Oxide Concentration: Generate the nitrile oxide in situ slowly in the presence of the alkyne. This can be achieved by the slow addition of an oxidizing agent (like chloramine-T) to an aldoxime precursor or a base to a hydroxyimidoyl chloride precursor.[3] This keeps the instantaneous concentration of the free nitrile oxide low, reducing the chance of dimerization.

  • Optimize Reagent Stoichiometry: Using an excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed. However, this may complicate purification. A common approach is to use a slight excess (e.g., 1.5 equivalents) of the nitrile oxide precursor.[3]

  • Reaction Conditions: Ensure the reaction temperature and solvent are optimized. Some cycloadditions proceed more efficiently at room temperature, while others may require heating.

Q4: My purification via standard liquid-liquid extraction is inefficient. What are some alternative strategies?

A4: Due to its carboxylic acid functionality, this compound can be purified effectively using an acid-base extraction protocol.[9][10]

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). Your product will deprotonate and move to the aqueous layer, while neutral organic impurities remain in the organic layer.[9]

  • Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with a dilute acid (e.g., 1M HCl) to a pH well below the pKa of your product (predicted pKa ≈ 3.5).[1][9]

  • The protonated product will precipitate or can be extracted back into an organic solvent.[10]

For stubborn impurities, column chromatography on silica gel is a reliable alternative. Adding a small amount of acetic or formic acid to the eluent can improve the peak shape and prevent streaking.[9]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the main synthetic routes to this compound?

There are two primary pathways for synthesizing the isoxazole core.[6][11]

  • 1,3-Dipolar Cycloaddition: This is a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[3][12] For this specific target, the reactants would be 3,3-dimethyl-1-butyne and a carboxylated nitrile oxide generated in situ.

  • Hydroxylamine Condensation: This route involves the reaction of a β-dicarbonyl compound with hydroxylamine.[6] For this target, the starting material would be a derivative of 4,4-dimethyl-3-oxopentanoic acid (a β-keto acid).

FAQ 2: What are the typical starting materials for the 1,3-dipolar cycloaddition route?

The key starting materials are:

  • Dipolarophile: 3,3-dimethyl-1-butyne (also known as tert-butylacetylene).

  • 1,3-Dipole Precursor: A precursor to a nitrile oxide bearing a carboxylic acid or ester group. This is often a hydroxyimidoyl chloride (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) or an aldoxime that is oxidized in situ.[3]

FAQ 3: How do I confirm the structure of my final product and identify byproducts?

Standard analytical techniques are essential:

  • NMR Spectroscopy: ¹H NMR will show a characteristic singlet for the isoxazole ring proton and a singlet for the nine protons of the tert-butyl group. ¹³C NMR will confirm the number of unique carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the product (C₈H₁₁NO₃, MW: 169.18 g/mol ) and can help identify byproduct masses.[1]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O of the carboxylic acid, O-H stretch, and C=N of the isoxazole ring.

Section 3: Data Presentation

Table 1: Common Side Products and Their Identification

Side ProductFormation PathwayLikely Analytical Signature (HRMS)
Furoxan Dimer [3+2] Cyclodimerization of the nitrile oxide intermediate.[4][7]M+H peak corresponding to twice the molecular weight of the nitrile oxide intermediate.
Regioisomeric Isoxazole Alternative cyclization pathway in the hydroxylamine/β-keto ester condensation.Same molecular weight as the desired product, but different NMR chemical shifts and coupling patterns.
Unreacted Starting Material Incomplete reaction due to poor reactivity, insufficient time, or improper temperature.Peaks corresponding to the starting alkyne and/or nitrile oxide precursor in crude NMR/MS.

Table 2: Troubleshooting Summary

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Nitrile oxide dimerization.[3]Slow addition of oxidant/base; use excess alkyne.
Incomplete reaction.Increase reaction time or temperature; check reagent purity.
Impure Product Presence of furoxan dimer.Optimize reaction to minimize dimerization; purify via acid-base extraction or column chromatography.[9]
Trapped solvent.Dry product under high vacuum; consider co-evaporation with a volatile solvent.[9]
Mixture of Isomers (Hydroxylamine route) Lack of regiocontrol.Carefully control reaction pH and temperature.[8]

Section 4: Experimental Protocols

Disclaimer: The following are general, representative protocols and may require optimization for the specific synthesis of this compound.

Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol is adapted from methods for synthesizing 3,5-disubstituted isoxazoles.[3][13]

  • To a stirred solution of the alkyne (3,3-dimethyl-1-butyne, 1.0 eq.) and the hydroxyimidoyl chloride precursor (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate, 1.2-1.5 eq.) in a suitable solvent (e.g., THF or DCM) at room temperature, add a base (e.g., triethylamine, 1.5 eq.) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography.

  • Saponify the purified ester using a base (e.g., NaOH or LiOH) in a water/methanol mixture, followed by acidic workup to yield the final carboxylic acid.

Protocol 2: General Procedure for Purification via Acid-Base Extraction

This protocol is a standard method for purifying carboxylic acids.[9][10]

  • Dissolve the crude product in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with 1M sodium hydroxide (NaOH) solution (2 x 50 mL). Combine the aqueous layers.

  • Cool the combined aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Extract the acidified aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo to yield the purified carboxylic acid.

Section 5: Visualizations

Caption: Synthesis pathway and the primary competing side reaction.

G start Low Yield Observed check_crude Analyze Crude Product (NMR, LC-MS) start->check_crude check_reagents Verify Purity of Starting Materials start->check_reagents dimer_found Furoxan Dimer Detected? check_crude->dimer_found optimize_cond Optimize Reaction Conditions: - Increase temperature/time - Change solvent check_reagents->optimize_cond optimize_gen Optimize Nitrile Oxide Generation: - Slow addition of base/oxidant - Use excess alkyne dimer_found->optimize_gen Yes no_dimer No Dimer Detected dimer_found->no_dimer No no_dimer->optimize_cond

Caption: A troubleshooting workflow for addressing low reaction yields.

G cluster_pathways Hydroxylamine Condensation Pathways start β-Keto Ester + Hydroxylamine intermediateA Intermediate A (Attack at C3-carbonyl) start->intermediateA Pathway 1 (pH dependent) intermediateB Intermediate B (Attack at C1-ester) start->intermediateB Pathway 2 (pH dependent) productA Desired Isoxazole (e.g., 3-Carboxy) intermediateA->productA Cyclization productB Isomeric Isoxazole (e.g., 5-Carboxy) intermediateB->productB Cyclization

Caption: Potential pathways in hydroxylamine-based isoxazole synthesis.

References

Technical Support Center: Purification of 5-(tert-butyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(tert-butyl)isoxazole-3-carboxylic acid from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthesis route for this compound and what are the expected byproducts?

A common synthetic approach involves the reaction of a β-keto nitrile, such as 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), with hydroxylamine. This reaction typically forms 3-amino-5-(tert-butyl)isoxazole. This intermediate can then be converted to the target carboxylic acid, for example, via a Sandmeyer-type reaction.

Potential byproducts and impurities from this synthesis can include:

  • Isomeric Aminoisoxazole: Formation of the undesired 5-amino-3-(tert-butyl)isoxazole is a common issue, the ratio of which is highly dependent on the pH of the reaction mixture.[1]

  • Isoxazolone: At a pH lower than approximately 5.0, the formation of an isoxazolone byproduct can become the principal product.[1]

  • Unreacted Starting Materials: Residual pivaloylacetonitrile and hydroxylamine may remain.

  • Byproducts from the Sandmeyer-type reaction: Depending on the specific reagents used, various inorganic salts and side-products can be generated.

  • Ring-Opened Products: The isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[2]

Q2: My crude product is a complex mixture. What is the general purification strategy?

A multi-step purification strategy is often most effective:

  • Aqueous Workup (Acid-Base Extraction): This is a crucial first step to separate the acidic desired product from neutral and basic impurities.[3]

  • Recrystallization: If the crude product is a solid, recrystallization is a powerful technique to achieve high purity.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed.

Q3: I am observing significant tailing of my product spot on the TLC plate. What causes this and how can I fix it?

Tailing of carboxylic acids on silica gel TLC is a common phenomenon due to the strong interaction between the acidic carboxylic acid group and the slightly acidic silanol groups (Si-OH) on the silica surface.[4] This can lead to poor separation and broad spots.

To mitigate tailing:

  • Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper spots.[4]

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Low recovery of product after extraction. Incomplete extraction from the organic layer.- Ensure the aqueous base (e.g., sodium bicarbonate solution) is thoroughly mixed with the organic layer. - Perform multiple extractions with the aqueous base to ensure complete transfer of the carboxylic acid salt to the aqueous phase.
Incomplete precipitation upon acidification.- Cool the aqueous layer in an ice bath before and during acidification to decrease the solubility of the carboxylic acid. - Ensure the pH is sufficiently acidic (pH 2-3) for complete protonation and precipitation. Use a pH meter or pH paper to verify.
Product has some water solubility.- If the product does not precipitate, extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3]
An emulsion forms between the organic and aqueous layers. Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Allow the funnel to stand undisturbed for some time to allow the layers to separate.
High concentration of solutes.- Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5]
Recrystallization Challenges
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute.- Lower the temperature at which the solution is saturated. - Use a lower-boiling point solvent or a different solvent system.
The solution is supersaturated.- Add a few seed crystals of the pure compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the surface of the solution.
No crystals form upon cooling. The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the product and then cool again.
The chosen solvent is too good at dissolving the compound, even at low temperatures.- Try a different solvent or a mixed solvent system where the compound is less soluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).
Low yield of recrystallized product. Too much solvent was used.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization during hot filtration.- Use a pre-heated funnel and flask for hot gravity filtration. - Add a small excess of hot solvent before filtering to prevent crystallization.
Crystals were washed with room temperature solvent.- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[5]
Column Chromatography Problems
Problem Possible Cause Troubleshooting Steps
Poor separation of product and byproducts. Inappropriate solvent system (eluent).- Optimize the eluent system using TLC. A good starting point for isoxazole carboxylic acids can be a mixture of hexanes and ethyl acetate, with a small amount of acetic acid.[4] Aim for an Rf value of ~0.3 for the desired compound.
Column was not packed properly.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Product is stuck on the column and will not elute. The eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). - If necessary, switch to a more polar solvent system, such as methanol in dichloromethane (up to 10% methanol, as higher concentrations can dissolve silica gel).[5]
Strong interaction with silica gel.- As with TLC, add a small amount of acetic or formic acid to the eluent to reduce the interaction between the carboxylic acid and the silica gel.[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the separation of this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel gently to mix the layers. The this compound will be deprotonated to its sodium salt and dissolve in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times to ensure complete extraction of the product.

  • Back-Wash: Combine all aqueous extracts and wash with a small portion of the organic solvent to remove any residual neutral or basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid, such as 1M HCl, while stirring until the pH of the solution is approximately 2-3. The this compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold water.

  • Drying: Dry the purified solid product under vacuum.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of solid this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography

This protocol outlines the purification of this compound using silica gel chromatography.

  • Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of the desired product from impurities. A common starting point is a mixture of hexanes and ethyl acetate. To prevent tailing, add 0.1-1% acetic acid to the eluent. Aim for an Rf of ~0.3 for the product.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_synthesis Likely Synthesis Pathway cluster_impurities Potential Byproducts start Pivaloylacetonitrile + Hydroxylamine amino_isoxazole 3-Amino-5-(tert-butyl)isoxazole start->amino_isoxazole Cyclization iso_amino Isomeric Aminoisoxazole start->iso_amino isoxazolone Isoxazolone start->isoxazolone product This compound amino_isoxazole->product Sandmeyer-type Reaction unreacted_sm Unreacted Starting Materials sandmeyer_bp Sandmeyer Byproducts G cluster_workflow General Purification Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization If solid chromatography Column Chromatography extraction->chromatography If complex mixture pure_product Pure Product recrystallization->pure_product chromatography->pure_product G cluster_troubleshooting Troubleshooting Logic: Low Purity start Low Purity Detected (e.g., by TLC, NMR) check_extraction Review Acid-Base Extraction Protocol start->check_extraction check_recryst Optimize Recrystallization check_extraction->check_recryst Impurity still present pure Purity Improved check_extraction->pure Purity acceptable run_column Perform Column Chromatography check_recryst->run_column Impurity still present check_recryst->pure Purity acceptable run_column->pure

References

Technical Support Center: Large-Scale Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid.

Troubleshooting Guide

Problem: Low Overall Yield

Q1: We are experiencing a significantly lower yield of this compound upon scaling up the synthesis. What are the potential causes and how can we address them?

A1: Low yields in the large-scale synthesis of this compound can stem from several factors. A systematic approach to identify the root cause is crucial. Here are the common culprits and their solutions:

  • Incomplete Reaction: On a larger scale, inefficient mixing or inadequate temperature control can lead to incomplete conversion of starting materials.

    • Solution: Ensure robust mechanical stirring is in place to maintain a homogeneous reaction mixture. Monitor the internal reaction temperature closely and adjust heating or cooling as necessary. Track the reaction progress using in-process controls like TLC or HPLC until starting material consumption is complete.

  • Side Reactions: The formation of byproducts is a common issue. In isoxazole synthesis via nitrile oxide cycloaddition, the primary side reaction is the dimerization of the nitrile oxide intermediate.

    • Solution: To minimize dimerization, the nitrile oxide should be generated in situ and consumed immediately. This can be achieved by the slow addition of the oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) to the reaction mixture containing the alkyne.[1] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.[1]

  • Product Degradation: The isoxazole ring or the carboxylic acid moiety might be sensitive to the reaction or workup conditions.

    • Solution: Avoid harsh acidic or basic conditions during workup if your product shows instability.[1][2] If the product is thermally labile, use lower temperatures during solvent evaporation and purification.

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, HPLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete CheckImpurities Analyze for Byproducts (LC-MS, NMR) Byproducts Significant Byproducts Detected CheckImpurities->Byproducts Incomplete->CheckImpurities No OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Improve mixing - Adjust temperature Incomplete->OptimizeConditions Yes OptimizeAddition Optimize Reagent Addition: - Slow addition of oxidant - Lower temperature Byproducts->OptimizeAddition Yes YieldImproved Yield Improved Byproducts->YieldImproved No OptimizeConditions->YieldImproved OptimizeAddition->YieldImproved

Caption: A logical workflow for troubleshooting low yield.

Problem: Significant Impurity Formation

Q2: Our final product is contaminated with significant impurities, particularly an isomeric byproduct. How can we improve the purity?

A2: Impurity formation is a critical challenge when scaling up. For the synthesis of 3,5-disubstituted isoxazoles, the formation of regioisomers and other byproducts like 5-isoxazolones are common.[1]

  • Regioisomer Formation: The reaction of an unsymmetrical alkyne with a nitrile oxide can lead to two different regioisomers. The regioselectivity is governed by steric and electronic factors of the substituents.[1]

    • Solution: While modifying the core starting materials is not always feasible, controlling the reaction conditions can influence the isomeric ratio. Experiment with different solvents and temperatures to find the optimal conditions that favor the desired 5-(tert-butyl)isoxazole isomer.

  • 5-Isoxazolone Byproduct: The formation of 5-isoxazolone is a known byproduct in syntheses starting from β-keto esters and hydroxylamine.

    • Solution: The pH of the reaction medium is a critical factor in controlling this side reaction. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, whereas neutral or basic conditions may lead to the 5-isoxazolone.[1] Careful control of pH using a suitable buffer is recommended.

The following diagram illustrates the competing pathways:

CompetingPathways Start β-Keto Ester + Hydroxylamine Acidic Acidic Conditions (pH < 7) Start->Acidic Basic Neutral/Basic Conditions (pH ≥ 7) Start->Basic DesiredProduct 5-(tert-butyl)isoxazole- 3-carboxylic acid (Desired Product) Acidic->DesiredProduct Favored Pathway Byproduct 5-Isoxazolone Byproduct Basic->Byproduct Side Reaction

Caption: Competing pathways in isoxazole synthesis.

Problem: Difficulty in Purification

Q3: We are finding it difficult to purify this compound at a multi-kilogram scale using column chromatography. What are viable alternative purification strategies?

A3: Large-scale purification using chromatography can be expensive and time-consuming. For carboxylic acids, several alternative methods can be more efficient at scale.[2]

  • Crystallization: This is often the most cost-effective and scalable purification method.

    • Procedure: A systematic solvent screening should be performed to identify a suitable solvent or solvent mixture from which the product crystallizes with high purity and yield. Seeding might be necessary to induce crystallization.

  • Acid-Base Extraction: This technique leverages the acidic nature of the product to separate it from neutral or basic impurities.

    • Procedure: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate). Extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer, containing the product salt, can be washed with fresh organic solvent to remove impurities. Subsequently, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is then filtered or extracted back into an organic solvent.[2]

  • Salt Formation and Crystallization: If the free acid is difficult to crystallize, forming a salt with a suitable base (e.g., an amine) might yield a highly crystalline solid that can be easily purified. The pure acid can then be regenerated.

A general workflow for impurity troubleshooting is as follows:

ImpurityTroubleshooting Start Impurity Detected (HPLC, LC-MS) Characterize Characterize Impurity (NMR, MS) Start->Characterize Identify Identify Source Characterize->Identify SideProduct Known Side Product Identify->SideProduct Side Reaction Degradation Degradation Product Identify->Degradation Degradation StartingMaterial Starting Material Impurity Identify->StartingMaterial Contamination OptimizeReaction Optimize Reaction Conditions (pH, Temp, Addition Rate) SideProduct->OptimizeReaction ModifyWorkup Modify Workup/Purification (Lower Temp, Avoid Harsh pH) Degradation->ModifyWorkup PurifySM Re-purify Starting Materials StartingMaterial->PurifySM Result Impurity Minimized OptimizeReaction->Result ModifyWorkup->Result PurifySM->Result

Caption: A logical workflow for identifying and minimizing impurities.[2]

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Yield and Purity

EntrySolventBaseTemperature (°C)Oxidant Addition Time (h)Yield (%)Purity (%) (HPLC)
1TolueneEt3N800.56588
2TolueneEt3N8047895
3DioxaneK2CO310047293
4TolueneEt3N6047596
5AcetonitrileDBU6046890

Data is illustrative and intended for comparison purposes.

Table 2: Common Impurities and Recommended Analytical Methods

ImpurityPotential SourceRecommended Analytical Method
RegioisomerNon-selective cycloadditionHPLC, LC-MS, 1H NMR
5-IsoxazoloneSide reaction from β-keto ester routeLC-MS, IR Spectroscopy
Nitrile Oxide DimerSide reaction of intermediateLC-MS
Unreacted Starting MaterialsIncomplete reactionHPLC, TLC

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Oxide Cycloaddition

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a stirred solution of ethyl 4,4-dimethyl-2-pentynoate (1.0 eq.) in an appropriate solvent (e.g., toluene) in a suitable reactor, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and a base (e.g., triethylamine, 1.5 eq.).

  • Nitrile Oxide Generation: Cool the mixture to 0-5 °C. Slowly add a solution of an oxidizing agent (e.g., aqueous sodium hypochlorite, 1.2 eq.) over 2-4 hours, maintaining the internal temperature below 10 °C.

  • Cycloaddition: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Hydrolysis: Concentrate the organic layer under reduced pressure. To the crude ester, add a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq.). Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC/HPLC).

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent (e.g., methyl tert-butyl ether) to remove neutral impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~2. The product will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If required, further purify by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to monitor during the scale-up of this synthesis?

A: The most critical parameters are:

  • Temperature: Exotherms during nitrile oxide formation must be controlled to prevent runaway reactions and minimize side products.

  • Reagent Addition Rate: Slow and controlled addition of the oxidizing agent is crucial to keep the nitrile oxide concentration low and prevent dimerization.[1]

  • pH Control: During the hydrolysis and workup steps, pH must be carefully controlled to ensure complete saponification and efficient product isolation without causing degradation.[1]

  • Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, especially in large, viscous reaction mixtures, to promote efficient mass and heat transfer.

Q: Besides pH control, are there other strategies to minimize the formation of the 5-isoxazolone byproduct?

A: Yes. The choice of starting materials and reaction conditions can also play a role. Using a pre-formed aldoxime which is then oxidized to the nitrile oxide in the presence of the alkyne can sometimes provide better selectivity compared to the hydroxylamine/β-keto ester route, although it involves an additional step.

Q: What are the key safety considerations for the large-scale synthesis of this compound?

A:

  • Reagent Handling: Handle all chemicals, especially oxidizing agents like sodium hypochlorite and bases like sodium hydroxide, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.

  • Exothermic Reactions: The in situ generation of nitrile oxides can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that the addition of reagents is controlled to manage the heat generated.

  • Pressure Management: Some reactions may evolve gas. Ensure the reactor is properly vented.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

optimizing reaction conditions for the amidation of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 5-(tert-butyl)isoxazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amidation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no yield of the desired amide. What are the common causes?

A: Low or no product yield is a frequent issue in amidation reactions. Several factors can contribute to this problem:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may not be activating the carboxylic acid effectively. This can be due to the reagent's inherent reactivity or degradation.

  • Poor Nucleophilicity of the Amine: The amine used may not be sufficiently nucleophilic to attack the activated carboxylic acid. This is particularly common with electron-deficient anilines or sterically hindered amines.

  • Side Reactions: The activated carboxylic acid intermediate can be susceptible to side reactions, such as hydrolysis if water is present, or rearrangement to unreactive species.

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome.

Solutions:

  • Switch to a more potent coupling reagent: If you are using a carbodiimide like EDC, consider switching to a uronium/aminium salt such as HATU or HBTU, which are generally more reactive and efficient.[1]

  • Pre-activation of the carboxylic acid: Stir the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This ensures the formation of the active intermediate.[1]

  • Increase the reaction temperature: For sluggish reactions with weakly nucleophilic amines, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate. However, monitor for potential side reactions.

  • Use a stronger, non-nucleophilic base: If using a base like triethylamine (TEA), switching to a more hindered base such as diisopropylethylamine (DIPEA) can be beneficial.

  • Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis of the activated intermediate.

Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is dependent on the coupling reagent and reaction conditions used.

  • With Uronium/Aminium Reagents (e.g., HATU, HBTU): A common side reaction is the guanidinylation of the amine, where the coupling reagent reacts directly with the amine to form a tetramethylguanidinium byproduct.[2] This is more likely if the amine is added before the carboxylic acid is fully activated.

    • Solution: Follow the correct order of addition, pre-activating the carboxylic acid before introducing the amine.[2] Use a minimal excess of the coupling reagent.

  • With Carbodiimide Reagents (e.g., EDC, DCC): The primary side product is an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[3] This byproduct can be difficult to remove.

    • Solution: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a more stable active ester, minimizing the formation of N-acylurea and also reducing racemization if chiral centers are present.[3]

Q3: How can I effectively purify my final amide product?

A: Purification of the crude product is crucial to obtain the desired amide in high purity.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a mild acid (e.g., 1N HCl or saturated NH4Cl) to remove the base and unreacted amine, followed by a wash with a mild base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and additives like HOBt. A final wash with brine helps to remove residual water.

  • Flash Column Chromatography: This is the most common method for purifying the crude product.[1][4]

    • Solvent System Selection: The choice of eluent is critical for good separation. For isoxazole carboxamides, a mixture of a nonpolar solvent like hexanes or heptane and a polar solvent like ethyl acetate is commonly used.[4] The ideal solvent system should give a retention factor (Rf) of around 0.2-0.4 for the product on a TLC plate.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is key; the product should be soluble at high temperatures and insoluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the amidation of this compound?

A: For a reliable starting point, using a uronium-based coupling reagent like HATU is often a good choice, especially for potentially challenging couplings with heteroaromatic acids. A typical starting condition would be:

  • Coupling Reagent: HATU (1.1 - 1.2 equivalents)

  • Base: DIPEA (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous DMF or DCM

  • Temperature: Room temperature

  • Procedure: Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine (1.0 equivalent).

Q2: How do I monitor the progress of my reaction?

A: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • TLC: Spot the reaction mixture alongside the starting materials (carboxylic acid and amine). The formation of a new, typically less polar spot, indicates product formation.

  • LC-MS: This technique provides more definitive information, showing the disappearance of starting material peaks and the appearance of a new peak with the expected mass of the product.

Q3: My amine is poorly soluble in the reaction solvent. What can I do?

A: Solubility of reactants is crucial for a successful reaction.

  • Change the solvent: If using a less polar solvent like DCM, switching to a more polar aprotic solvent such as DMF or DMSO can improve the solubility of the amine.

  • Sonication: In some cases, brief sonication of the reaction mixture can help to dissolve suspended solids.

  • Heating: Gently warming the reaction mixture can also improve solubility, but this should be done with caution to avoid side reactions.

Q4: Can I use thionyl chloride (SOCl2) to form the acid chloride first?

A: Yes, converting the carboxylic acid to the more reactive acid chloride is a viable strategy, especially for reactions with unreactive amines. The this compound can be reacted with thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which can then be reacted with the amine in the presence of a base.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentClassTypical Yield Range (%)Key AdvantagesCommon Side Products
HATU Uronium/Aminium Salt85 - 98High efficiency, fast reaction times, low racemization.[1]Guanidinium byproduct from reaction with amine.[2]
HBTU Uronium/Aminium Salt80 - 95Effective and widely used, less expensive than HATU.Guanidinium byproduct.
EDC Carbodiimide70 - 90Water-soluble byproducts, easy workup.[3]N-acylurea.[3]
DCC Carbodiimide75 - 95Inexpensive and effective.Dicyclohexylurea (DCU) - often insoluble and requires filtration.
PyBOP Phosphonium Salt80 - 95Good for sterically hindered couplings.Phosphoramide byproducts.

Yields are typical and can vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent and Base on a Model Amidation Reaction

Coupling SystemSolventBaseTypical Yield (%)Notes
HATUDMFDIPEA92Good solubility for most reactants, high boiling point.
HATUDCMDIPEA88Easier to remove post-reaction, but may have solubility issues.
EDC/HOBtDMFTEA85TEA is less hindered but can sometimes lead to side reactions.
EDC/HOBtDCMDIPEA82Good combination for less challenging couplings.

Data is representative and based on general observations in amidation chemistry.

Experimental Protocols

Protocol 1: Amidation using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 15-30 minutes for pre-activation.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient).

Protocol 2: Amidation using EDC/HOBt

  • Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the desired amine (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Add DIPEA or TEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid 5-(tert-butyl)isoxazole- 3-carboxylic acid Activation Pre-activation (Acid + Reagents) Acid->Activation Amine Amine Coupling Amide Formation (Add Amine) Amine->Coupling Reagents Coupling Reagent Base, Solvent Reagents->Activation Activation->Coupling 15-30 min Monitoring Monitor Progress (TLC/LC-MS) Coupling->Monitoring 1-24 h Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: General workflow for the amidation of this compound.

Troubleshooting_Logic Start Low Yield? Cause1 Inefficient Activation? Start->Cause1 Yes Cause2 Poor Amine Nucleophilicity? Start->Cause2 Yes Cause3 Side Reactions? Start->Cause3 Yes Solution1a Switch to HATU/HBTU Cause1->Solution1a Solution1b Pre-activate Acid Cause1->Solution1b Solution2a Increase Temperature Cause2->Solution2a Solution2b Use Stronger Base (DIPEA) Cause2->Solution2b Solution3a Use Anhydrous Solvents Cause3->Solution3a Solution3b Add HOBt (with EDC) Cause3->Solution3b

Caption: Troubleshooting logic for low-yield amidation reactions.

References

stability of 5-(tert-butyl)isoxazole-3-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(tert-butyl)isoxazole-3-carboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the isoxazole ring?

The isoxazole ring is generally considered to be fairly stable against oxidizing agents, acids, and bases.[1] However, the stability is highly dependent on the substituents attached to the ring.[2][3] For instance, some isoxazole-containing compounds, like the anti-inflammatory drug leflunomide, are resistant to ring opening under acidic and neutral conditions but will decompose under basic conditions.[2]

Q2: How might the tert-butyl and carboxylic acid groups affect the stability of this compound?

The electron-donating nature of the tert-butyl group at the 5-position may influence the electron density of the isoxazole ring, potentially affecting its susceptibility to cleavage. The carboxylic acid group at the 3-position is acidic, with a predicted pKa of approximately 3.49.[4] This group will be deprotonated under basic conditions, which could influence the overall stability of the molecule.

Q3: What are the expected degradation pathways for this molecule under acidic or basic stress?

  • Base-catalyzed hydrolysis: This often involves the cleavage of the N-O bond, leading to the formation of a β-ketonitrile or other open-chain products.[2]

  • Acid-catalyzed hydrolysis: Although generally more stable under acidic conditions, prolonged exposure or harsh acidic conditions could lead to ring opening.

Identifying the exact degradation products requires experimental analysis, such as LC-MS or NMR spectroscopy.

Troubleshooting Guide

Issue: Unexpected degradation of this compound in a reaction mixture.

Possible Cause 1: Basic Reaction Conditions

Many isoxazole derivatives exhibit instability in basic environments.[2] If your reaction involves the use of strong or even mild bases (e.g., NaOH, K₂CO₃, triethylamine), you may be observing base-catalyzed hydrolysis of the isoxazole ring.

Troubleshooting Steps:

  • Monitor pH: Regularly check the pH of your reaction mixture.

  • Alternative Reagents: If possible, substitute strong bases with weaker, non-nucleophilic bases.

  • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of degradation.

  • Reaction Time: Shorten the reaction time to reduce the exposure of the compound to basic conditions.

Possible Cause 2: Acidic Reaction Conditions

While generally more stable in acidic media, prolonged exposure to strong acids or high temperatures can still lead to degradation. The tert-butyl group, in particular, can be susceptible to cleavage under strongly acidic conditions, similar to a tert-butyl ester protecting group.[5]

Troubleshooting Steps:

  • Acid Strength: Use the mildest acidic conditions that will facilitate the desired reaction.

  • Temperature and Time: Minimize the reaction temperature and duration.

  • Protecting Groups: If the carboxylic acid is not involved in the reaction, consider protecting it as an ester to potentially alter the molecule's stability profile.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the compound to a range of stress conditions.

Protocol 1: Acid and Base Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector or LC-MS system

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic Conditions:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

      • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Basic Conditions:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

      • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Control Sample: Mix 1 mL of the stock solution with 9 mL of a 50:50 mixture of acetonitrile and water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • If degradation is observed, LC-MS can be used to identify the mass of the degradation products.

Data Presentation

The results of the forced degradation study can be summarized in the following tables.

Table 1: Stability of this compound under Acidic Conditions

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradation Products (m/z)
0.1 M HCl6024< 5%Not Applicable
1 M HCl6024~15%[Hypothetical m/z]

Table 2: Stability of this compound under Basic Conditions

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradation Products (m/z)
0.1 M NaOH408~25%[Hypothetical m/z]
1 M NaOH408> 90%[Hypothetical m/z]

Visualizations

The following diagrams illustrate the workflow for assessing stability and a potential degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (1 mg/mL in ACN) acid Acidic Stress (0.1M & 1M HCl) stock->acid Dilute base Basic Stress (0.1M & 1M NaOH) stock->base Dilute control Control (ACN/Water) stock->control Dilute incubate Incubate at Controlled Temp. acid->incubate base->incubate control->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis (% Degradation) sampling->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms If degradation >5%

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent This compound intermediate Open-ring Intermediate parent->intermediate Base-catalyzed N-O bond cleavage product Degradation Product (e.g., β-ketonitrile derivative) intermediate->product Rearrangement

Caption: Hypothetical basic degradation pathway.

References

preventing degradation of 5-(tert-butyl)isoxazole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-(tert-butyl)isoxazole-3-carboxylic acid during storage.

Troubleshooting Guide

If you suspect degradation of your this compound, follow this troubleshooting workflow to identify the potential cause and implement corrective actions.

Troubleshooting_Degradation start Start: Suspected Degradation of this compound check_visual Visually inspect the compound. Is there a color change (e.g., yellowing/browning)? start->check_visual check_purity Perform purity analysis (e.g., HPLC). Is there a decrease in purity or presence of new peaks? check_visual->check_purity Yes review_storage Review storage conditions. check_visual->review_storage No check_purity->review_storage Yes end End: Degradation Minimized check_purity->end No, purity is as expected. No further action needed. check_temp Was the compound stored at the recommended temperature (-20°C)? review_storage->check_temp check_light Was the compound protected from light? check_temp->check_light Yes thermal_deg Potential Thermal Degradation/ Decarboxylation check_temp->thermal_deg No check_moisture Was the container tightly sealed to protect from moisture/air? check_light->check_moisture Yes photo_deg Potential Photodegradation check_light->photo_deg No investigate_pathway Potential Degradation Pathway Identified check_moisture->investigate_pathway Yes hydrolysis_ox Potential Hydrolysis or Oxidation check_moisture->hydrolysis_ox No solution Solution: Store in a tightly sealed, light-proof container at -20°C. For long-term storage, consider an inert atmosphere. investigate_pathway->solution thermal_deg->investigate_pathway photo_deg->investigate_pathway hydrolysis_ox->investigate_pathway solution->end

Caption: Troubleshooting workflow for identifying and preventing degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term stability, this compound should be stored in a freezer at temperatures under -20°C.[1] The compound should be kept in a tightly sealed container to protect it from moisture and air.[2] To further minimize degradation, especially if the container will be opened multiple times, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Q2: I've noticed a color change in my solid this compound. What could be the cause?

A visual change in the color of the solid material, such as turning from white/off-white to yellow or brown, can be an indicator of degradation.[3] This could be due to several factors including oxidation from air exposure, reactions initiated by moisture, or photodegradation from exposure to light.[3] It is recommended to verify the purity of the material using an analytical technique like HPLC.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of isoxazoles and carboxylic acids, several potential routes exist:

  • Hydrolytic Ring Opening: The isoxazole ring can be susceptible to cleavage, particularly in the presence of strong bases.[4] Studies on the related compound leflunomide show that the isoxazole ring opens under basic conditions, a process that is accelerated at higher temperatures.[4]

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can lose carbon dioxide (CO₂), especially when heated.[3][5]

  • Photodegradation: The N-O bond in the isoxazole ring is known to be weak and can break upon exposure to UV light, leading to rearrangement or decomposition of the molecule.[6][7]

Q4: Can I store solutions of this compound?

Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store solutions, use an aprotic, dry solvent and keep it at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-proof container. The stability of the compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light. For instance, a study on leflunomide showed significant degradation in a pH 7.4 buffer at 37°C within hours.[4]

Q5: How can I check if my compound has degraded?

The most reliable way to assess the stability of your compound is through analytical methods. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable column (e.g., C18) is a standard method to determine the purity of the compound.[3] The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound in the chromatogram indicates degradation.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, which can help in elucidating the degradation pathway.[3][8]

Stability Data Overview

ConditionStressorObservation on Isoxazole Ring StabilityReference
pH Acidic (pH 4.0)Stable at 25°C and 37°C.[4]
Neutral (pH 7.4)Stable at 25°C, but noticeable degradation at 37°C (t½ ≈ 7.4 h).[4]
Basic (pH 10.0)Unstable. Degradation observed at 25°C (t½ ≈ 6.0 h) and is significantly faster at 37°C (t½ ≈ 1.2 h).[4]
Temperature Elevated Temp.Can promote decarboxylation of the carboxylic acid group and accelerate base-catalyzed hydrolysis.[3][4]
Light UV IrradiationThe weak N-O bond in the isoxazole ring is susceptible to cleavage, leading to photochemical rearrangement.[6][7]
Atmosphere Air/MoistureCan lead to oxidation or hydrolysis. Storage in a dry, inert atmosphere is recommended.[2][3]

Experimental Protocols

Protocol: Purity and Stability Assessment by HPLC

This protocol outlines a general method for assessing the purity and stability of this compound.

1. Materials and Equipment:

  • This compound sample

  • HPLC or UPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Sample vials

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. Dilute to volume to obtain a stock solution of 100 µg/mL.

    • Prepare working standards of appropriate concentrations by diluting the stock solution.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration as the primary working standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined by UV scan (typically between 220-280 nm for such compounds)

    • Column Temperature: 30°C

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (equilibration)

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • For stability studies, analyze samples stored under different stress conditions (e.g., elevated temperature, light exposure, different pH solutions) at various time points and compare the chromatograms to a time-zero reference sample.[3]

References

troubleshooting low reactivity of 5-(tert-butyl)isoxazole-3-carboxylic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 5-(tert-butyl)isoxazole-3-carboxylic acid in amide coupling reactions.

Troubleshooting Low Reactivity

Low or no yield in coupling reactions involving this compound is a common issue, primarily attributed to the steric hindrance imposed by the bulky tert-butyl group. This guide provides a systematic approach to overcoming these challenges.

Problem: Low or No Product Yield

Possible Cause 1: Steric Hindrance

The tert-butyl group on the isoxazole ring significantly hinders the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.

Solutions:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. It is recommended to use more potent onium salt-based reagents known to be effective for sterically hindered substrates.[1][2]

  • Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the amine can improve yields. A pre-activation time of 15-30 minutes at room temperature is a good starting point.

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier. However, this should be done with caution as it may increase the risk of side reactions or racemization if chiral centers are present.

Possible Cause 2: Suboptimal Reaction Conditions

Factors such as the choice of solvent, base, and reagent stoichiometry are critical for successful coupling.

Solutions:

  • Solvent: Ensure all reactants are fully dissolved. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good choices.[3] If solubility is an issue, consider switching to a more polar solvent like Dimethyl sulfoxide (DMSO).

  • Base: A non-nucleophilic, sterically hindered base is crucial to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these types of couplings.[3] Avoid using less hindered bases like triethylamine (TEA) or nucleophilic bases like pyridine.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine can help drive the reaction to completion.

Possible Cause 3: Inadequate Activation of the Carboxylic Acid

The formation of the active ester intermediate may be inefficient.

Solutions:

  • Acid Chloride Formation: For particularly challenging couplings, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust strategy.[4] This intermediate can then be reacted with the amine in the presence of a non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing with standard reagents like DCC or EDC/HOBt?

The primary reason for failure with standard carbodiimide reagents is the significant steric hindrance from the tert-butyl group.[5] These reagents are often not potent enough to activate the sterically congested carboxylic acid efficiently, leading to low yields. More powerful coupling reagents are generally required.[1][2]

Q2: What are the recommended coupling reagents for this sterically hindered carboxylic acid?

For sterically hindered carboxylic acids, onium salt-based reagents are highly recommended due to their high reactivity. The most effective options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for hindered substrates.[1][4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high efficiency and low racemization levels.[6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective uronium salt-based reagent.[4]

Q3: Can I improve the yield by simply increasing the reaction time?

While extending the reaction time can sometimes lead to higher conversion, it is often not the most effective solution for sterically hindered couplings. Prolonged reaction times, especially at elevated temperatures, can increase the risk of side reactions and decomposition of reagents and products. Optimizing the coupling reagent, base, and solvent is generally a more effective strategy.

Q4: What is the role of an additive like HOBt or HOAt?

Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents. They act as activating agents to form active esters, which can increase the reaction rate and, importantly, suppress racemization if a chiral amine or carboxylic acid is used.[3] HOAt is generally considered more effective than HOBt.[6]

Q5: Are there any alternative methods to form the amide bond if coupling reagents fail?

Yes, if standard coupling protocols are unsuccessful, you can consider converting the carboxylic acid to an acid chloride. This is a two-step process where the carboxylic acid is first reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), and the resulting highly reactive acid chloride is then treated with the amine.[4]

Data Summary

The following table summarizes the general performance and typical conditions for various coupling reagents suitable for sterically hindered carboxylic acids like this compound. Please note that specific yields can be highly substrate-dependent.

Coupling ReagentReagent TypeTypical Yield Range for Hindered SubstratesTypical Reaction TimeKey Advantages
HATU Uronium Salt70-95%2-16 hoursHigh reactivity, effective for very hindered substrates.[1][4]
PyBOP Phosphonium Salt60-90%4-24 hoursHigh reactivity, low racemization.[6]
EDC/HOBt Carbodiimide20-60%12-48 hoursCost-effective, but often less efficient for hindered substrates.[3]
SOCl₂ (via acid chloride) -50-85%2-6 hours (after acid chloride formation)Robust method for unreactive amines.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the desired amine (1.1 eq).

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using PyBOP

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add PyBOP (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Amide Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Yield in Coupling Reaction q1 Is the coupling reagent potent enough for a sterically hindered acid? start->q1 reagent Switch to a more potent reagent (HATU, PyBOP) q1->reagent No q2 Are the reaction conditions optimal? q1->q2 Yes preactivate Implement a pre-activation step (15-30 min) reagent->preactivate preactivate->q2 solvent Ensure complete solubility (try DMF, DMSO) q2->solvent No base Use a non-nucleophilic, hindered base (DIPEA) q2->base No temp Consider gently heating the reaction (40-60 °C) q2->temp No q3 Is the carboxylic acid fully activated? q2->q3 Yes end Improved Yield solvent->end base->end temp->end acid_chloride Consider converting to the acid chloride q3->acid_chloride No q3->end Yes acid_chloride->end

Caption: Troubleshooting workflow for low-yield coupling reactions.

Coupling_Reagent_Selection cluster_options Reactivity Spectrum start Choosing a Coupling Reagent for This compound high_reactivity High Reactivity (Recommended) HATU, PyBOP start->high_reactivity For sterically hindered substrates moderate_reactivity Moderate Reactivity EDC/HOBt start->moderate_reactivity Cost-effective but potentially low yield high_potency Highest Reactivity Acid Chloride Formation start->high_potency For highly unreactive coupling partners

Caption: Selection guide for coupling reagents.

References

Technical Support Center: Chromatographic Separation of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic separation of 5-(tert-butyl)isoxazole-3-carboxylic acid from its potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities I might encounter during the synthesis of this compound?

A1: During the synthesis of this compound, several impurities can arise depending on the synthetic route. Common impurities may include regioisomers, such as the corresponding 5-isoxazolone, which can form under neutral or basic conditions.[1] If a 1,3-dipolar cycloaddition pathway is used, dimerization of the nitrile oxide intermediate can lead to furoxan byproducts.[1] Unreacted starting materials and side-products from precursor synthesis are also potential contaminants.

Q2: What is a good starting point for a reversed-phase HPLC method to analyze the purity of my sample?

A2: A good starting point for a reversed-phase High-Performance Liquid Chromatography (HPLC) method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier. For acidic compounds like this compound, maintaining a low pH (around 2.5-3.5) is crucial to ensure the carboxylic acid is in its protonated form, which generally results in better peak shape and retention. A gradient elution is often preferred to effectively separate impurities with a range of polarities.

Q3: How can I visualize this compound and its impurities on a Thin-Layer Chromatography (TLC) plate?

A3: Since the isoxazole ring is aromatic, this compound and many of its related impurities should be visible as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[2] For more specific visualization of the carboxylic acid functionality, you can use a bromocresol green stain.[3] This is prepared by dissolving 0.04 g of bromocresol green in 100 mL of ethanol and adding 0.1 M NaOH dropwise until the solution turns blue.[3] Carboxylic acids will appear as yellow spots on a blue background.[3]

Q4: My peak shape for the main compound is poor (tailing). What can I do to improve it?

A4: Peak tailing for acidic compounds in reversed-phase HPLC is often due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, ensure the mobile phase pH is low enough (e.g., by adding 0.1% trifluoroacetic acid or phosphoric acid) to keep the carboxylic acid protonated. Using a base-deactivated or end-capped column can also significantly improve peak shape. Additionally, consider reducing the sample concentration to avoid column overload.

Q5: I am not getting good separation between my main peak and an impurity. How can I improve the resolution?

A5: To improve resolution, you can try several approaches. Modifying the mobile phase composition by changing the organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity. Adjusting the gradient slope (making it shallower) can also increase the separation between closely eluting peaks. Optimizing the column temperature is another option; sometimes a lower temperature can enhance selectivity.[1] If these adjustments are insufficient, trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, may provide the necessary selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) The analyte is interacting with active sites (silanols) on the column.- Add an acidic modifier (e.g., 0.1% TFA or phosphoric acid) to the mobile phase to suppress silanol activity. - Use a base-deactivated or end-capped HPLC column. - Ensure the mobile phase pH is at least 1-2 units below the pKa of the analyte.
Poor Resolution The mobile phase is not optimized for the separation.- Adjust the mobile phase composition (e.g., change the organic solvent ratio or type). - Modify the gradient profile to be shallower. - Change the column temperature.
The column is not suitable for the separation.- Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP). - Use a column with a smaller particle size or a longer length for higher efficiency.
Ghost Peaks Contamination in the mobile phase or from the autosampler.- Run a blank gradient without injecting a sample to see if the peaks persist. - Use fresh, HPLC-grade solvents to prepare the mobile phase. - Optimize the needle wash procedure in the autosampler.
Low Recovery from Column The compound is irreversibly adsorbing to the stationary phase.- For silica gel column chromatography, consider deactivating the silica with triethylamine in the eluent.[4] - Consider using a different stationary phase like neutral alumina or employing reversed-phase chromatography.[4]
The compound is precipitating on the column.- Ensure the sample is fully dissolved in the mobile phase before injection. - Reduce the injection volume or sample concentration.

Experimental Protocols

Exemplary Reversed-Phase HPLC Method

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-20 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC) Protocol
  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v). The polarity can be adjusted as needed. Adding a small amount of acetic acid (e.g., 1%) can improve the spot shape for carboxylic acids.

  • Sample Application: Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot a small amount onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize under UV light at 254 nm.

    • If desired, stain the plate using a bromocresol green solution to specifically identify acidic compounds.

Data Presentation

The following table summarizes typical, exemplary data that might be obtained using the HPLC protocol described above. Note: These are representative values and will vary with the specific impurities present and the exact chromatographic conditions.

Compound Retention Time (min) Relative Retention Time Peak Area (%)
Potential Impurity 1 (e.g., starting material)4.50.561.2
This compound 8.0 1.00 98.5
Potential Impurity 2 (e.g., regioisomer)9.21.150.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Crude Product dissolve Dissolve in Acetonitrile/Water sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System (C18 Column) filter->hplc detection UV Detection (230 nm) hplc->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity and Impurity Profile integrate->purity

Caption: HPLC analysis workflow for this compound.

troubleshooting_tree cluster_peakshape Issue: Poor Peak Shape cluster_resolution Issue: Poor Resolution start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing poor_res Co-eluting Peaks? start->poor_res add_acid Add/Increase Acid in Mobile Phase peak_tailing->add_acid Yes use_bd_column Use Base-Deactivated Column add_acid->use_bd_column Still Tailing adjust_gradient Adjust Gradient (make shallower) poor_res->adjust_gradient Yes change_solvent Change Organic Solvent (e.g., MeOH) adjust_gradient->change_solvent Still Poor change_column Change Column Stationary Phase change_solvent->change_column Still Poor

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Addressing Solubility Challenges of 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered during experiments with 5-(tert-butyl)isoxazole-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility?

A1: The limited aqueous solubility of these derivatives is primarily due to the hydrophobic nature of the tert-butyl group and the isoxazole ring. While the carboxylic acid moiety provides a hydrophilic center, its contribution can be outweighed by the nonpolar regions of the molecule, especially in derivatives where other lipophilic groups are present.

Q2: What is the predicted pKa of this compound and why is it important?

A2: The predicted pKa of this compound is approximately 3.49±0.10.[1] This acidic pKa is a critical parameter as it dictates the ionization state of the molecule at different pH values. At a pH above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form. Understanding the pKa is essential for developing effective pH-modification strategies to enhance solubility.

Q3: What are the initial steps I should take when I encounter solubility issues with a new derivative?

A3: Start by assessing the compound's solubility in a small range of common laboratory solvents with varying polarities, such as water, ethanol, and DMSO. This will provide a baseline understanding of its physicochemical properties. Subsequently, attempting to dissolve the compound in aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) can quickly reveal if pH modification is a viable strategy.

Q4: Can I use co-solvents to dissolve my compound for in vitro assays?

A4: Yes, using a water-miscible organic co-solvent like DMSO or ethanol is a common and effective technique.[2] However, it is crucial to keep the final concentration of the co-solvent in your experimental medium to a minimum (typically below 1%, and often under 0.1%) to avoid solvent-induced artifacts or cytotoxicity in biological assays. Always include a vehicle control with the same final concentration of the co-solvent in your experiments.

Q5: When should I consider more advanced formulation strategies?

A5: If simple pH adjustment or the use of minimal co-solvents is insufficient to achieve the desired concentration, or if you are preparing formulations for in vivo studies, more advanced techniques should be explored. These include the use of cyclodextrins to form inclusion complexes, the preparation of solid dispersions, or particle size reduction methods like micronization.

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.

Possible Cause: The compound is crashing out of solution due to the significant polarity change between the DMSO stock and the aqueous buffer. This is a common issue for hydrophobic compounds.

Troubleshooting Steps:

  • Reduce the concentration of the final dilution: A lower final concentration may stay within the solubility limit in the aqueous buffer.

  • Modify the dilution method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution with vigorous vortexing. Alternatively, perform a serial dilution.

  • Increase the percentage of co-solvent: While keeping it minimal, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility. Always verify the tolerance of your assay to the co-solvent.

  • Warm the aqueous buffer: Gently warming the buffer before adding the DMSO stock can sometimes help to increase the solubility. Ensure the temperature is compatible with your compound's stability and your experimental setup.

  • Utilize a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility can lead to the formation of micro-precipitates or aggregation of the compound in the assay medium, resulting in variable effective concentrations and unreliable data.

Troubleshooting Steps:

  • Visually inspect your assay plates: Before and after adding the compound, carefully check for any signs of precipitation or cloudiness in the wells.

  • Filter the final working solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles or aggregates before adding the solution to your assay.

  • Re-evaluate your solubilization method: The chosen method may not be robust enough for the required concentration. Consider trying an alternative approach from the experimental protocols section below.

  • Perform a solubility assessment in the final assay medium: Determine the maximum soluble concentration of your compound directly in the complete cell culture medium or buffer used for your experiment.

Quantitative Data Summary

Solvent SystemExpected Solubility TrendRationale
Water (pH < 3) LowThe carboxylic acid is protonated and the molecule is largely in its neutral, less soluble form.
Water (pH > 5) HighThe carboxylic acid is deprotonated to the more polar and soluble carboxylate anion.
Phosphate-Buffered Saline (PBS) (pH 7.4) Moderate to HighThe compound will be predominantly in its ionized, soluble form.
Ethanol HighEthanol is a polar protic solvent that can interact with both the polar and nonpolar regions of the molecule.
Dimethyl Sulfoxide (DMSO) Very HighDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules.
Hexane Very LowThe molecule is too polar to be readily soluble in a nonpolar solvent like hexane.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

  • Preparation of Buffer: Prepare a buffer solution at the desired pH (e.g., phosphate buffer for pH 7.4).

  • Addition of Compound: Add an excess amount of the this compound derivative to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol 2: Enhancing Solubility using Co-solvents

This protocol describes the preparation of a stock solution in a co-solvent and its dilution into an aqueous medium.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10-50 mM) in 100% DMSO or ethanol. Ensure the compound is fully dissolved.

  • Working Solution Preparation:

    • Vortex the aqueous buffer or cell culture medium.

    • While vortexing, add the required volume of the stock solution dropwise to the aqueous medium to achieve the desired final concentration.

    • Crucially, never add the aqueous medium to the organic stock, as this will likely cause immediate precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent is as low as possible and is compatible with the experimental system.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the co-solvent to the aqueous medium without the compound.

Protocol 3: Improving Solubility with Cyclodextrin Inclusion Complexes (Freeze-Drying Method)

This method is suitable for preparing a solid formulation with enhanced aqueous solubility.[3][4]

  • Molar Ratio Selection: Choose an appropriate molar ratio of the compound to cyclodextrin (e.g., 1:1). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble cyclodextrin.

  • Solution Preparation: Dissolve the HP-β-CD in purified water. Add the this compound derivative to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed, undissolved compound.

  • Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the inclusion complex.

  • Solubility Assessment: The resulting powder can be readily dissolved in aqueous media for experiments. Determine the solubility of the complex using Protocol 1.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Compound has poor solubility step1 Is pH modification a viable option for the experiment? start->step1 step2 Are low concentrations of organic co-solvents (e.g., DMSO, Ethanol) acceptable? step1->step2 No protocol1 Protocol 1: Adjust pH to > pKa (e.g., pH 7.4) step1->protocol1 Yes step3 Consider advanced formulation strategies. step2->step3 No protocol2 Protocol 2: Use a co-solvent like DMSO or Ethanol step2->protocol2 Yes protocol3 Protocol 3: Formulate with cyclodextrins or create solid dispersions step3->protocol3 success Success: Compound is solubilized protocol1->success protocol2->success protocol3->success

Caption: A decision tree for systematically addressing solubility challenges.

General Synthesis Workflow for this compound Derivatives

G start_material Starting Materials (e.g., Ethyl 4,4-dimethyl-3-oxopentanoate) step1 Cyclization Reaction (e.g., with hydroxylamine) start_material->step1 intermediate 5-(tert-butyl)isoxazole-3-carboxylate ester step1->intermediate step2 Hydrolysis intermediate->step2 core_compound This compound step2->core_compound step3 Amide Coupling or Esterification core_compound->step3 final_product Target Derivatives step3->final_product

Caption: A generalized synthetic route to produce various derivatives.

Simplified FLT3 Signaling Pathway

A derivative of 5-tert-butyl-isoxazole has been identified as a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a key player in some forms of acute myeloid leukemia (AML).[5] The following diagram illustrates the simplified signaling cascade initiated by FLT3 and the point of inhibition.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription JAK_STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Ligand FLT3 Ligand Ligand->FLT3 Binds & Activates Inhibitor 5-(tert-butyl)isoxazole Derivative (Inhibitor) Inhibitor->FLT3 Inhibits

Caption: Inhibition of the FLT3 signaling cascade by a derivative.

References

Validation & Comparative

Potency Under the Microscope: A Comparative Analysis of 5-(tert-butyl)isoxazole-3-carboxamide Derivatives as FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the potency of various 5-(tert-butyl)isoxazole-3-carboxamide derivatives. The data presented is compiled from preclinical studies and focuses on their activity as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).

The 5-(tert-butyl)isoxazole-3-carboxamide scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Notably, derivatives of this core, particularly N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, have demonstrated significant inhibitory activity against both wild-type FLT3 and its internal tandem duplication (ITD) mutant, a key driver in a subset of AML cases. This guide will delve into the structure-activity relationships (SAR) of these compounds, presenting key quantitative data and the experimental methodologies used to determine their potency.

Comparative Potency of 5-(tert-butyl)isoxazole-3-carboxamide Derivatives

The following tables summarize the in vitro potency of key 5-(tert-butyl)isoxazole-3-carboxamide derivatives against FLT3 kinase and FLT3-ITD expressing cell lines. The data highlights the impact of substitutions on the phenylurea moiety on the overall inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of 5-(tert-butyl)isoxazole-3-carboxamide Derivatives against FLT3

CompoundStructureFLT3 (WT) IC50 (nM)FLT3-ITD IC50 (nM)
Quizartinib (AC220) N-(5-(tert-butyl)isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea4.2[3]1.1[3]
Compound 16i N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaData not available1.5[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Proliferation Inhibitory Activity of 5-(tert-butyl)isoxazole-3-carboxamide Derivatives

CompoundCell LineGenotypeIC50 (nM)
Quizartinib (AC220) MV4-11FLT3-ITD1.1[3]
Compound 16i MV4-11FLT3-ITD2.0[2]

IC50 values represent the concentration of the compound required to inhibit 50% of cellular proliferation.

Experimental Protocols

The determination of the inhibitory potency of the 5-(tert-butyl)isoxazole-3-carboxamide derivatives involved the following key experimental methodologies:

In Vitro Kinase Assays

The direct inhibitory activity of the compounds against purified FLT3 kinase (both wild-type and ITD mutant) was assessed using in vitro kinase assays. A common method involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human FLT3 kinase is incubated with a suitable substrate, such as a synthetic peptide, and adenosine triphosphate (ATP).

  • Compound Incubation: The kinase reaction is initiated in the presence of varying concentrations of the test compounds.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified, typically using methods like radioisotope incorporation (32P-ATP or 33P-ATP) or fluorescence-based assays (e.g., LanthaScreen®).

  • IC50 Determination: The concentration of the compound that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curves.

Cellular Proliferation Assays

The anti-proliferative activity of the compounds was evaluated in cancer cell lines endogenously expressing the target kinase, such as the MV4-11 human acute myeloid leukemia cell line, which harbors the FLT3-ITD mutation. A typical protocol is as follows:

  • Cell Culture: MV4-11 cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® luminescent cell viability assay.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Visualizing the Mechanism and Workflow

To better understand the context of these compounds' activity, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor 5-(tert-butyl)isoxazole- 3-carboxamide Derivative Inhibitor->FLT3 Inhibits Autophosphorylation

Caption: FLT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 5-(tert-butyl)isoxazole- 3-carboxamide Derivatives Kinase_Assay In Vitro Kinase Assay (FLT3 WT & ITD) Synthesis->Kinase_Assay Cell_Assay Cellular Proliferation Assay (e.g., MV4-11 cells) Synthesis->Cell_Assay Potency_Determination Determination of IC50 Values & Potency Comparison Kinase_Assay->Potency_Determination Xenograft MV4-11 Xenograft Model in Mice Cell_Assay->Xenograft Cell_Assay->Potency_Determination Xenograft->Potency_Determination

Caption: General Experimental Workflow for Potency Evaluation.

References

The Pivotal Role of the 5-(tert-butyl)isoxazole-3-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 5-(tert-butyl)isoxazole-3-carboxylic acid moiety is a key pharmacophore in a variety of biologically active compounds. Its rigid structure and the specific placement of the bulky tert-butyl group and the acidic carboxylate function (or its amide derivatives) provide a valuable scaffold for designing selective and potent modulators of various biological targets. This guide delves into the structure-activity relationship (SAR) studies of analogs derived from this core, offering a comparative analysis of their performance supported by experimental data. The focus will be on understanding how modifications to this central scaffold influence biological activity, with examples drawn from anticancer, antioxidant, and kinase inhibition studies.

Comparative Analysis of Analog Activity

The biological activity of this compound analogs is highly dependent on the nature of the substituents, particularly on the amide nitrogen of the carboxamide derivatives. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications.

Anticancer and Antioxidant Activity of Isoxazole-Carboxamide Analogs

A study on a series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides revealed significant variations in cytotoxic and antioxidant activities based on the substitution on the N-phenyl ring. While not direct analogs of the 5-tert-butyl core, this study provides valuable insights into the SAR of the isoxazole-carboxamide scaffold.

Compound IDN-Aryl SubstituentCytotoxicity IC50 (µg/mL) vs. Hep3B CellsAntioxidant Activity IC50 (µg/mL)
2a 4-tert-butylphenyl-7.8 ± 1.21
2c 4-methoxyphenyl-56.1
2d 4-fluorophenyl~23Very weak
2e 4-chlorophenyl~2367.6
2g 2,4-dichlorophenyl>40051.2
Doxorubicin ---
Trolox --2.75

Data sourced from Biomed Res Int. 2021; 2021: 6633297.[1]

From this data, it is evident that electron-withdrawing groups like fluorine and chlorine at the 4-position of the N-phenyl ring (compounds 2d and 2e ) confer the most potent anticancer activity against Hep3B cells.[1] Conversely, the bulky electron-donating tert-butyl group in compound 2a resulted in the most potent antioxidant activity.[1][2] The disubstituted compound 2g showed a significant loss of anticancer activity.[1]

Antitubercular Activity of Isoxazole-3-Carboxamide Derivatives

In the search for novel antitubercular agents, a series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Rv.

Compound IDN-Aryl SubstituentAntitubercular Activity MIC (µM)
9 4-chlorophenyl6.25
10 4-fluorophenyl3.125
13 4-bromophenyl6.25
14 4-iodophenyl3.125
15 4-methylphenyl12.5
17 4-methoxyphenyl12.5
19 2,4-dichlorophenyl6.25
20 3,4-dichlorophenyl6.25

Data sourced from Anti-Infective Agents 2015; 13(999).[3]

The SAR from this series indicates that halogen substituents on the N-phenyl ring are favorable for antitubercular activity, with fluorine and iodine (10 and 14 ) being the most effective.[3] Electron-donating groups like methyl and methoxy (15 and 17 ) led to a decrease in potency.[3] Dichlorination (19 and 20 ) resulted in potent compounds, suggesting that a combination of electronic and steric factors contributes to the activity.[3]

Key Experimental Protocols

General Synthesis of N-Aryl-Isoxazole-Carboxamides

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) is dissolved in dichloromethane (12 mL). To this solution, 4-dimethylaminopyridine (DMAP) (0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) are added, and the mixture is stirred under a nitrogen atmosphere at room temperature for 30 minutes. The appropriate aniline derivative (1.8 mmol) is then added, and the reaction is stirred for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and extracted with 1% sodium bicarbonate solution and brine. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., Hep3B, HeLa, MCF-7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours. After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antioxidant Activity Assay (DPPH Assay)

The antioxidant activity of the compounds is evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol is mixed with various concentrations of the test compounds. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined. Trolox is typically used as a positive control.[2]

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The antitubercular activity is determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The compounds are dissolved in DMSO and serially diluted in 96-well plates containing Middlebrook 7H9 broth. A suspension of M. tuberculosis is added to each well. The plates are incubated for 5 days. After incubation, Alamar blue solution is added to each well, and the plates are incubated for another 24 hours. The fluorescence is measured, and the minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents a color change from blue to pink, is determined.

Visualizing SAR Workflows and Biological Pathways

To better understand the process of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Lead Compound (5-tert-butylisoxazole-3-carboxylic acid) synthesis Analog Synthesis (Varying Substituents) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) purification->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo sar_analysis SAR Analysis (Identify Key Moieties) in_vivo->sar_analysis optimization Lead Optimization (Design New Analogs) sar_analysis->optimization end end sar_analysis->end Candidate Drug optimization->synthesis Iterative Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., FLT3) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., Myc, CREB) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor 5-(tert-butyl)isoxazole Analog (e.g., AC220) inhibitor->receptor Inhibition

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

References

The Ascendancy of the 5-(tert-butyl)isoxazole-3-carboxylic Acid Scaffold: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a lead compound. Among the myriad of heterocyclic acids employed as carboxylic acid bioisosteres, the 5-(tert-butyl)isoxazole-3-carboxylic acid moiety has emerged as a particularly advantageous scaffold. This guide provides a comprehensive comparison of this scaffold against other prevalent heterocyclic acids, supported by experimental data, to inform rational drug design strategies.

Executive Summary

The this compound scaffold offers a compelling combination of favorable acidity, lipophilicity, and metabolic stability. The bulky tert-butyl group at the 5-position can provide steric shielding, potentially reducing susceptibility to metabolic degradation and offering opportunities for specific hydrophobic interactions within a target binding site. When compared to other common heterocyclic acid bioisosteres such as tetrazoles, pyrazoles, oxadiazoles, and thiazoles, the this compound scaffold often presents a balanced profile, mitigating some of the liabilities associated with other rings, such as the high polarity of tetrazoles or the potential for metabolic instability in other systems.

Physicochemical Properties: A Comparative Analysis

The acidic strength (pKa), lipophilicity (LogP/LogD), and membrane permeability are fundamental parameters that dictate the drug-like properties of a molecule. The following table summarizes these key physicochemical properties for this compound and a selection of other commonly used heterocyclic acids.

Heterocyclic Acid ScaffoldPredicted/Experimental pKaclogP / logD7.4Key Characteristics & Drug Design Implications
This compound 3.49 ± 0.10[1]Data not availablePossesses an acidic nature suitable for mimicking carboxylic acids. The tert-butyl group can enhance lipophilicity and provide steric hindrance, potentially improving metabolic stability and target engagement.
Tetrazole ~4.5 - 4.9Generally more lipophilic than the corresponding carboxylic acidPlanar and acidic, closely resembling carboxylic acids. However, they can exhibit lower permeability despite higher lipophilicity, potentially due to stronger hydrogen bonding and higher desolvation energies.
Pyrazole-3-carboxylic acid ~3.5 - 4.5Varies with substitutionA versatile scaffold with a wide range of biological activities. The acidity is comparable to carboxylic acids.
1,2,4-Oxadiazole-5(4H)-one ~6 - 7More lipophilic than tetrazolesA planar, acidic heterocycle that has been successfully used as a tetrazole bioisostere, offering improved oral bioavailability in some cases due to its higher lipophilicity.
Thiazole-4-carboxylic acid ~3.0 - 4.0Varies with substitutionAn electron-deficient ring system that can engage in various non-covalent interactions. The acidity is in a similar range to carboxylic acids.

Case Study: AC220 (Quizartinib) - A Successful Application

A prominent example showcasing the utility of the this compound scaffold is in the development of Quizartinib (AC220), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. In the optimization process leading to AC220, the 5-(tert-butyl)isoxazole moiety was incorporated as part of the N-(5-tert-butyl-isoxazol-3-yl) group. This structural feature contributed to the compound's excellent pharmacokinetic profile and superior efficacy and tolerability in preclinical models[2]. The development of AC220 highlights how this scaffold can be effectively utilized to achieve desirable drug-like properties in a clinical candidate.[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and pharmacokinetic parameters are provided below. These protocols are essential for researchers aiming to conduct comparative studies of different heterocyclic acid scaffolds.

pKa Determination by UV-Vis Spectrophotometry

The ionization constant (pKa) can be reliably determined using UV-Vis spectrophotometry by measuring the change in absorbance of a compound in solutions of varying pH.

pKa_Determination cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A Prepare buffer solutions of varying pH C Add stock solution to each buffer in a 96-well plate A->C B Prepare stock solution of test compound in DMSO B->C D Measure UV-Vis absorbance spectrum for each well C->D Measure E Plot absorbance vs. pH D->E Analyze F Determine pKa from the inflection point E->F Calculate

Fig. 1: Workflow for pKa determination using UV-Vis spectrophotometry.

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 4 pH units around the expected pKa.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent like DMSO.

  • Measurement: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration.

  • Data Acquisition: Measure the UV-Vis absorbance spectrum for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

LogP/LogD Determination by Shake-Flask Method

The partition coefficient (LogP) or distribution coefficient (LogD) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution.

LogP_Determination cluster_prep Partitioning cluster_analysis Analysis A Prepare octanol-saturated buffer and buffer-saturated octanol B Dissolve test compound in one phase A->B C Mix octanol and buffer phases and shake to equilibrium B->C D Separate the two phases by centrifugation C->D E Measure compound concentration in each phase (e.g., by HPLC-UV) D->E F Calculate LogP/LogD as log([Compound]octanol / [Compound]buffer) E->F

Fig. 2: Workflow for LogP/LogD determination by the shake-flask method.

Protocol:

  • Phase Preparation: Prepare n-octanol saturated with the aqueous buffer (e.g., PBS at pH 7.4 for LogD) and the aqueous buffer saturated with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a defined volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP or LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Metabolic_Stability_Assay A Prepare incubation mixture: Test compound, liver microsomes, and buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Take aliquots at different time points (e.g., 0, 15, 30, 60 min) C->D E Quench reaction with acetonitrile D->E F Analyze remaining parent compound by LC-MS/MS E->F G Determine in vitro half-life (t1/2) and intrinsic clearance (CLint) F->G

Fig. 3: Workflow for the in vitro metabolic stability assay.

Protocol:

  • Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing the test compound, liver microsomes (from human or other species), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Cell Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive diffusion of a compound across a biological membrane.

PAMPA_Workflow A Coat a filter plate with a lipid solution (e.g., lecithin in dodecane) C Add test compound solution to the donor (filter) plate A->C B Add buffer to the acceptor plate D Place the donor plate on top of the acceptor plate to form a 'sandwich' B->D C->D E Incubate for a defined period D->E F Measure compound concentration in both donor and acceptor wells E->F G Calculate the permeability coefficient (Pe) F->G

Fig. 4: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Plate Setup: The wells of an acceptor plate are filled with buffer. The test compound, dissolved in buffer, is added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Concentration Measurement: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.

Conclusion

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and demonstrated success in drug discovery programs make it a compelling choice for the development of new therapeutics. While direct comparative data against all other heterocyclic acids in all biological contexts is not available, the existing information suggests that this scaffold provides a robust platform for the design of molecules with improved drug-like properties. By carefully considering the comparative data and employing the standardized experimental protocols outlined in this guide, researchers can make more informed decisions in the selection and optimization of heterocyclic acid scaffolds for their specific drug design challenges.

References

Comparative Analysis of FLT3 Inhibitors Derived from 5-(tert-Butyl)isoxazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of Quizartinib (AC220) and a novel series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs.

This guide provides a detailed comparative analysis of two key classes of FMS-like tyrosine kinase 3 (FLT3) inhibitors derived from a common chemical scaffold, 5-(tert-butyl)isoxazole-3-carboxylic acid. The primary focus is on the well-characterized second-generation inhibitor, Quizartinib (AC220), and a promising series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, exemplified by the potent compound 16i. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform future research and development efforts in the pursuit of effective treatments for acute myeloid leukemia (AML).

Introduction to FLT3 and Isoxazole-Based Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis.

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective FLT3 inhibitors. This core structure has given rise to several series of compounds, including the clinically advanced Quizartinib and novel phenylurea-based derivatives, which have demonstrated significant anti-leukemic activity in preclinical models.

Comparative Efficacy and Selectivity

A direct comparison of the in vitro potency and selectivity of Quizartinib and compound 16i reveals their significant activity against FLT3. While both compounds exhibit potent inhibition of FLT3, the available data for Quizartinib is more extensive, providing a clearer picture of its selectivity profile.

Table 1: In Vitro Potency of FLT3 Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Quizartinib (AC220) FLT3-ITD1.1MV4-11[1][2][3]
FLT3-WT4.2RS4;11[1][2][3]
Compound 16i FLT3-ITDHighly PotentMV4-11[4]

Note: The specific IC50 value for compound 16i is not publicly available in the reviewed literature, but it is described as having high potency against FLT3-ITD-bearing MV4-11 cells.

Quizartinib has been shown to be a highly selective FLT3 inhibitor, with a more than 10-fold greater potency for FLT3 compared to other related kinases such as KIT, PDGFRα, PDGFRβ, RET, and CSF-1R.[1][2] This selectivity is a critical attribute, as off-target inhibition of kinases like KIT can contribute to myelosuppression. While compound 16i is reported to have high cytotoxicity selectivity against MV4-11 cells, a detailed kinase selectivity panel with comparative IC50 values is not available in the public domain.[4]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are crucial for its clinical success. Both Quizartinib and compound 16i have been evaluated in preclinical models, with both demonstrating characteristics suitable for further development.

Table 2: Preclinical Pharmacokinetic Parameters

CompoundSpeciesDoseRouteCmaxTmaxBioavailability (F%)Reference
Quizartinib (AC220) Mouse10 mg/kgOral3.8 µM2 h-[1]
Compound 16i -----Desirable Profile[4]

Note: Specific pharmacokinetic parameters for compound 16i are not publicly available, but its profile is described as "desirable."

In Vivo Antitumor Activity

Both Quizartinib and compound 16i have demonstrated significant antitumor efficacy in preclinical xenograft models of AML.

In a mouse xenograft model using the FLT3-ITD positive MV4-11 cell line, oral administration of Quizartinib at a dose of 10 mg/kg resulted in a time-dependent inhibition of FLT3 autophosphorylation, with 90% inhibition at 2 hours and 40% at 24 hours.[2]

Compound 16i has also shown remarkable in vivo activity, leading to complete tumor regression in an MV4-11 xenograft model at a daily oral dose of 60 mg/kg.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the FLT3 signaling pathway they target and the experimental workflows used to evaluate their efficacy.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes STAT5->Proliferation Promotes

Caption: FLT3 signaling pathway in AML.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Assay (MV4-11 Proliferation) Kinase_Assay->Cell_Assay Potency Confirmation PK_Studies Pharmacokinetic Studies (Mouse) Cell_Assay->PK_Studies Candidate Selection Xenograft Xenograft Model (Tumor Regression) PK_Studies->Xenograft Efficacy Testing

Caption: Preclinical evaluation workflow.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are representative methodologies for the key assays used in the evaluation of FLT3 inhibitors.

In Vitro Kinase Assay (Representative Protocol)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, diluted test compound, and recombinant FLT3 enzyme.

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MV4-11) (Representative Protocol)

Objective: To determine the effect of a compound on the proliferation of the FLT3-ITD positive AML cell line, MV4-11.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, CCK-8)

Procedure:

  • Seed MV4-11 cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plate to room temperature for about 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold has served as a successful platform for the discovery of potent and selective FLT3 inhibitors. Quizartinib (AC220) has emerged as a clinically advanced candidate with a well-defined preclinical and clinical profile. The novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, particularly compound 16i, represent a promising new chemical series with demonstrated high potency and in vivo efficacy.

While a direct, comprehensive comparison is partially limited by the availability of detailed public data for compound 16i, the existing evidence suggests that both classes of inhibitors are highly effective in targeting FLT3-ITD-driven AML. Further disclosure of the quantitative preclinical data for the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea series would be invaluable for the research community to fully assess its potential relative to established inhibitors like Quizartinib. The continued exploration and optimization of this chemical scaffold hold significant promise for the development of next-generation FLT3 inhibitors with improved efficacy and safety profiles.

References

A Researcher's Guide to Validating Target Engagement of 5-(tert-butyl)isoxazole-3-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel inhibitor binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods for validating the target engagement of 5-(tert-butyl)isoxazole-3-carboxylic acid-based inhibitors, complete with experimental protocols and supporting data for analogous compounds.

The this compound scaffold is a privileged structure in medicinal chemistry. While direct and extensive comparative data on target engagement for this specific class of inhibitors is not broadly available in the public domain, this guide outlines established methodologies that are widely applicable and provides examples from structurally related isoxazole-containing compounds.

Comparison of Target Engagement Validation Methods

Validating target engagement can be approached through a variety of biophysical and cellular assays. The choice of method depends on factors such as the availability of purified protein, the desired throughput, and the need for cellular context. Below is a comparison of commonly employed techniques.

MethodPrincipleAdvantagesDisadvantagesThroughputCellular Context
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; confirms target engagement in intact cells and tissues; applicable to a wide range of targets.Lower throughput for traditional Western blot-based detection; requires specific antibodies.Low to High (with new formats)Yes
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized target protein.Real-time kinetics (kon, koff); high sensitivity; label-free.Requires purified, immobilized protein; potential for artifacts due to immobilization; limited cellular context.Medium to HighNo
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a target protein in solution.Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd); label-free; solution-based.Requires large amounts of purified protein; lower throughput; sensitive to buffer conditions.LowNo
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.Low sample consumption; solution-based; can be used in complex biological liquids.Requires fluorescent labeling of the target or ligand; potential for artifacts from labeling.Medium to HighLimited (in lysates)
NanoBRET™ A proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled ligand.Live-cell assay; high sensitivity; quantitative.Requires genetic modification of the target protein; requires a fluorescently labeled ligand.HighYes
Photo-crosslinking Utilizes the intrinsic photoreactivity of isoxazoles or engineered photoreactive groups to form a covalent bond between the inhibitor and its target upon UV irradiation.Identifies direct binding partners; can be used for target deconvolution.Requires UV irradiation which can be damaging to cells; may require chemical modification of the inhibitor.Low to MediumYes

Quantitative Data for Isoxazole-Based Inhibitors

As a case study, the following table presents thermal shift assay (ΔTm) data for a series of trisubstituted isoxazoles targeting the nuclear receptor RORγt. This data demonstrates the utility of thermal shift assays in establishing a structure-activity relationship for isoxazole-containing compounds.[1]

CompoundRORγt TR-FRET IC50 (nM)ΔTm (°C)
2 24 ± 42.8
3 7 ± 24.9
6 10 ± 26.4

Data adapted from a study on trisubstituted isoxazoles as RORγt inverse agonists.[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment.[2][3] The principle is that a ligand-bound protein is more stable and thus more resistant to thermal denaturation.[2][3]

Protocol Overview:

  • Cell Treatment: Treat cultured cells with the this compound-based inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the precipitated, denatured proteins from the soluble protein fraction by centrifugation.

  • Detection: Detect the amount of soluble target protein remaining in the supernatant using methods like Western blotting or ELISA. An increase in the amount of soluble target protein at higher temperatures in the presence of the inhibitor indicates target engagement.[2][3]

Visualizing Workflows and Pathways

To further elucidate the processes involved in target engagement validation, the following diagrams illustrate a key signaling pathway and experimental workflows.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras dephosphorylates negative regulators Inhibitor 5-(tert-butyl)isoxazole- 3-carboxylic acid inhibitor Inhibitor->SHP2 inhibits

Caption: SHP2 signaling pathway and the point of intervention for an inhibitor.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with a 5-(tert-butyl)isoxazole- 3-carboxylic acid inhibitor B 2. Heat cell suspension across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and precipitated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze target protein levels (e.g., Western Blot) E->F G 7. Plot protein abundance vs. temperature F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method_Comparison cluster_methods Target Engagement Validation Methods cluster_cellular Cellular Assays cluster_biophysical Biophysical Assays (Purified Protein) Target Target Protein CETSA CETSA Target->CETSA NanoBRET NanoBRET Target->NanoBRET PhotoX Photo-crosslinking Target->PhotoX SPR SPR Target->SPR ITC ITC Target->ITC MST MST Target->MST Inhibitor 5-(tert-butyl)isoxazole- 3-carboxylic acid inhibitor Inhibitor->Target

Caption: Comparison of cellular and biophysical target engagement methods.

References

Comparative Efficacy of 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of several 5-(tert-butyl)isoxazole-3-carboxylic acid derivatives against relevant therapeutic targets. The performance of these compounds is benchmarked against established and alternative therapies, supported by experimental data to inform researchers, scientists, and drug development professionals.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

A prominent derivative, N-(5-(tert-butyl)isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1]benzothiazol-2-yl]phenyl}urea dihydrochloride , also known as Quizartinib (AC220) , has demonstrated significant potency and selectivity as a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with poor prognosis.[1][3] Quizartinib has shown superior efficacy in preclinical models and has been evaluated in clinical trials for relapsed/refractory FLT3-ITD positive AML.[3] Another study identified N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) as a potent FLT3 inhibitor that led to complete tumor regression in a mouse xenograft model.

In Vitro and In Vivo Performance Comparison
CompoundTargetCell LineIn Vitro IC50 (nM)In Vivo ModelIn Vivo EfficacyAlternativesIn Vitro IC50 of Alternatives (nM)
Quizartinib (AC220) FLT3-ITDMV4-110.4 - 1.1[1][2][4]MV4-11 XenograftTumor growth inhibition at 0.3-10 mg/kg[4]Midostaurin~25
MOLM-130.89[4]Gilteritinib~0.29
MOLM-140.73[4]Crenolanib~0.5
Compound 16i FLT3MV4-11Potent (not specified)MV4-11 XenograftComplete tumor regression at 60 mg/kg/d[5]
Signaling Pathway and Experimental Workflow

Quizartinib effectively inhibits the constitutive autophosphorylation of the FLT3 receptor, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT5.[6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK AC220 Quizartinib (AC220) AC220->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3 signaling pathway and inhibition by Quizartinib (AC220).

FLT3_Inhibition_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Culture FLT3-ITD+ AML cell lines (e.g., MV4-11) compound_treatment Treat with Quizartinib or alternative inhibitors cell_culture->compound_treatment proliferation_assay Assess cell viability (e.g., MTS/MTT assay) compound_treatment->proliferation_assay ic50_determination Calculate IC50 values proliferation_assay->ic50_determination xenograft Establish AML xenograft in immunodeficient mice ic50_determination->xenograft Select potent compounds drug_administration Administer compound orally xenograft->drug_administration tumor_measurement Monitor tumor volume and body weight drug_administration->tumor_measurement efficacy_evaluation Evaluate anti-tumor efficacy tumor_measurement->efficacy_evaluation

Caption: General experimental workflow for evaluating FLT3 inhibitors.

RORγt Inverse Agonists for Autoimmune Diseases

Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the Retinoic acid receptor-related orphan receptor γt (RORγt).[7] RORγt is a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[7][8] Optimization of an initial lead isoxazole (FM26) has resulted in compounds with low nanomolar potency and significant cellular activity.[7]

In Vitro Performance Comparison
Compound ClassLead CompoundIn Vitro Potency (IC50)Cellular ActivityAlternativesIn Vitro Potency of Alternatives (IC50)
Trisubstituted Isoxazoles Optimized derivatives of FM26Low nM[7]Inhibition of IL-17a expression[8]Cedirogant (ABBV-157)-
BMS-98625111 nM (Reporter Assay)[9]
VTP-43742Potent (not specified)
BI 730357140 nM (IL-17 Inhibition)[9]
IMU-935~20 nM (Reporter Assay)[9]
Signaling Pathway and Experimental Workflow

RORγt inverse agonists bind to an allosteric site on the receptor, inducing a conformational change that represses its transcriptional activity. This leads to the inhibition of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines like IL-17A.[7][10]

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell RORgt_expression RORγt Expression Naive_T_Cell->RORgt_expression RORgt RORγt RORgt_expression->RORgt Th17_differentiation Th17 Cell Differentiation RORgt->Th17_differentiation Isoxazole Isoxazole Inverse Agonist Isoxazole->RORgt IL17 IL-17A Production Th17_differentiation->IL17 RORgt_IA_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment reporter_assay RORγt Reporter Gene Assay pbmc_culture Culture human PBMCs th17_diff Induce Th17 differentiation pbmc_culture->th17_diff compound_add Add Isoxazole Inverse Agonist th17_diff->compound_add il17_measure Measure IL-17A by ELISA compound_add->il17_measure psoriasis_model Imiquimod-induced psoriasis mouse model il17_measure->psoriasis_model Select active compounds compound_admin Oral administration of compound psoriasis_model->compound_admin ear_thickness Measure ear thickness compound_admin->ear_thickness histology Histological analysis of skin tissue ear_thickness->histology XO_Inhibition_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model enzyme_prep Prepare Xanthine Oxidase solution substrate_add Add Xanthine (substrate) enzyme_prep->substrate_add inhibitor_add Add Isoxazole Inhibitor substrate_add->inhibitor_add uric_acid_measure Measure Uric Acid formation (spectrophotometry) inhibitor_add->uric_acid_measure ic50_calc Calculate IC50 uric_acid_measure->ic50_calc hyperuricemia_model Induce hyperuricemia in rats (e.g., with potassium oxonate) ic50_calc->hyperuricemia_model Select potent compounds compound_treat Administer test compound orally hyperuricemia_model->compound_treat serum_uric_acid Measure serum uric acid levels compound_treat->serum_uric_acid efficacy_assess Assess hypouricemic effect serum_uric_acid->efficacy_assess Antioxidant_Workflow cluster_invitro In Vitro DPPH Assay cluster_invivo In Vivo TAC Assay dpph_solution Prepare DPPH radical solution add_compound Add Isoxazole derivative dpph_solution->add_compound measure_absorbance Measure absorbance decrease add_compound->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 treat_mice Treat mice with compound calculate_ic50->treat_mice Select potent compounds collect_blood Collect blood plasma treat_mice->collect_blood tac_assay Perform Total Antioxidant Capacity (TAC) assay collect_blood->tac_assay compare_groups Compare with control groups tac_assay->compare_groups

References

Comparative Pharmacokinetic Analysis of 5-(tert-butyl)isoxazole-3-carboxylic Acid Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative pharmacokinetic studies on a series of 5-(tert-butyl)isoxazole-3-carboxylic acid analogs. While the isoxazole scaffold is a prominent feature in medicinal chemistry with many derivatives being investigated for a wide range of therapeutic applications, specific and detailed pharmacokinetic data for analogs of this compound remains largely unpublished.

The isoxazole ring and its derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a tert-butyl group at the 5-position and a carboxylic acid at the 3-position creates a specific chemical scaffold with potential for targeted therapeutic development. However, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of analogs derived from this core structure is crucial for their advancement as potential drug candidates.

Despite extensive searches of medicinal chemistry and pharmacology databases, no studies were identified that systematically synthesize and evaluate the pharmacokinetic profiles of a series of this compound analogs. Existing research on isoxazole derivatives tends to focus on broader chemical spaces or on complex molecules where the this compound moiety is only one component of a larger structure. These studies often provide limited pharmacokinetic details for a single compound, without offering a comparative analysis against structurally related analogs.

General Considerations for the Pharmacokinetics of Isoxazole Derivatives

While specific data for the target analogs is unavailable, general principles from medicinal chemistry can provide some predictive insights into their likely pharmacokinetic behavior. The physicochemical properties of the this compound scaffold, such as its lipophilicity, acidity, and metabolic stability, will be key determinants of its pharmacokinetic profile. Modifications to this core structure would be expected to influence these properties in predictable ways.

For instance, esterification of the carboxylic acid group would likely increase lipophilicity and could lead to a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid. Alterations to the tert-butyl group could impact metabolic stability, as this group may be susceptible to oxidation.

Experimental Protocols for Pharmacokinetic Evaluation

Should such a comparative study be undertaken, a standard set of in vitro and in vivo experiments would be necessary to characterize the pharmacokinetic properties of the analogs.

In Vitro Assays:
  • Metabolic Stability: Incubation of the compounds with liver microsomes or hepatocytes to determine the rate of metabolism.

    • Protocol: Test compounds (typically 1 µM) are incubated with liver microsomes (e.g., from human, rat, or mouse) and NADPH in a phosphate buffer at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent. The concentration of the parent compound is then measured by LC-MS/MS to determine the half-life and intrinsic clearance.

  • Plasma Protein Binding: Determination of the extent to which the compounds bind to plasma proteins, which affects their distribution and availability to target tissues.

    • Protocol: The test compound is added to plasma and the mixture is dialyzed against a protein-free buffer using a semi-permeable membrane. The concentrations of the compound in the plasma and buffer compartments at equilibrium are measured by LC-MS/MS to calculate the percentage of protein binding.

  • Permeability: Assessment of the ability of the compounds to cross cell membranes, often using Caco-2 cell monolayers as a model for intestinal absorption.

    • Protocol: Caco-2 cells are grown to form a confluent monolayer on a permeable support. The test compound is added to the apical side, and its appearance on the basolateral side is monitored over time. The apparent permeability coefficient (Papp) is then calculated.

In Vivo Studies:
  • Pharmacokinetic Profiling in Rodents: Administration of the compounds to animals (e.g., rats or mice) via different routes (e.g., intravenous and oral) to determine key pharmacokinetic parameters.

    • Protocol: A cohort of animals is administered the test compound at a specific dose. Blood samples are collected at predetermined time points post-dosing. Plasma is isolated and the concentration of the compound is quantified using a validated LC-MS/MS method. Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are then calculated using non-compartmental analysis.

Visualizing the Research Workflow

To illustrate the logical flow of a potential research program aimed at comparing the pharmacokinetic properties of these analogs, the following workflow diagram is provided.

experimental_workflow cluster_synthesis Analog Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Synthesis Synthesis of this compound analogs Metabolic_Stability Metabolic Stability Assay Synthesis->Metabolic_Stability Plasma_Binding Plasma Protein Binding Assay Synthesis->Plasma_Binding Permeability Caco-2 Permeability Assay Synthesis->Permeability Animal_PK Rodent Pharmacokinetic Study (IV & PO) Metabolic_Stability->Animal_PK Plasma_Binding->Animal_PK Permeability->Animal_PK Data_Analysis Calculation of PK Parameters Animal_PK->Data_Analysis Comparison Comparative Analysis of Analogs Data_Analysis->Comparison

Figure 1. Experimental workflow for comparing pharmacokinetic properties.

Conclusion

Navigating the Cytotoxic Landscape of Novel 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the cytotoxic potential of novel compounds derived from or structurally related to 5-(tert-butyl)isoxazole-3-carboxylic acid. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the evaluation of these compounds as potential anticancer agents.

Performance Comparison: Cytotoxicity of Isoxazole Derivatives

The in vitro cytotoxic activity of novel isoxazole-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in this assessment. Lower IC50 values indicate higher potency.

The following table summarizes the IC50 values for a series of novel isoxazole-carboxamide derivatives, with compounds structurally related to this compound highlighted for comparison. Doxorubicin, a standard chemotherapeutic agent, is included as a reference.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 2a (N-(4-(tert-butyl)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide) B16F1 (Melanoma)40.85[1]
Colo205 (Colon)9.179[1]
HepG2 (Liver)7.55[1]
HeLa (Cervical)>100[1]
MCF-7 (Breast)>100[1]
Hep3B (Liver)>100[1]
Hek293T (Normal Kidney)2.54[1]
Compound 2e (N-(4-(trifluoromethoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide) B16F1 (Melanoma)0.079[1]
Doxorubicin B16F1 (Melanoma)0.056[1]
MCF-7 (Breast)~0.1 - 2.5[2][3]
HeLa (Cervical)~0.34 - 2.92[2]
HepG2 (Liver)~1.3 - 12.18[2][4][5]
Hep3B (Liver)-
N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide MCF-7 (Breast)>100 µg/mL[6]
HeLa (Cervical)39.80 µg/mL[6]
Hep3B (Liver)>100 µg/mL[6]
Compound TYH-19 HeLa (Cervical)0.107±1.47 µg/mL[7]
Hep3B (Liver)3.621±1.56 µg/mL[7]

Note: The core structure of compounds 2a and 2e is 5-methyl-3-phenylisoxazole-4-carboxylic acid, not this compound. Compound 2a features a tert-butyl substitution on the N-phenyl ring, providing a relevant structural comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the MTS and MTT assays, which are commonly used to assess cell viability and cytotoxicity.

MTS Cell Viability Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Test compounds (novel isoxazole derivatives)

  • MTS reagent (containing phenazine ethosulfate - PES)

  • Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control. Also, include wells with medium only for background measurement.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and their metabolic rate.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the background wells from all other absorbance readings. The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTS assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Reagent Addition: Add 10 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking the plate.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described in the MTS assay protocol.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating the cytotoxicity of novel compounds, the following diagrams illustrate the key steps involved.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Evaluation start This compound synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization synthesis->purification treatment Treatment with Novel Compounds purification->treatment cell_culture Cell Line Culture (e.g., MCF-7, HeLa) cell_culture->treatment assay Cell Viability Assay (MTS or MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: High-level workflow from compound synthesis to cytotoxicity evaluation.

cell_viability_assay_workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add MTS or MTT Reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 measure Measure Absorbance incubate3->measure analyze Calculate % Viability & IC50 measure->analyze

Caption: Step-by-step workflow of a typical cell viability assay.

References

Assessing the Selectivity of 5-(tert-butyl)isoxazole-3-carboxylic acid-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(tert-butyl)isoxazole-3-carboxylic acid scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity of kinase inhibitors based on this scaffold, with a focus on Quizartinib (AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. We will delve into its selectivity profile compared to other FLT3 inhibitors and provide detailed experimental methodologies for assessing kinase inhibitor selectivity.

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of kinases and determining its inhibitory concentration (IC50) or binding affinity (Kd) for each.

Quizartinib (AC220) is a second-generation FLT3 inhibitor that exemplifies the potential of the this compound scaffold. It demonstrates high potency and selectivity for FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3]

Below is a table summarizing the kinase selectivity of Quizartinib compared to other notable FLT3 inhibitors.

Kinase TargetQuizartinib (AC220) (Kd in nM)Midostaurin (IC50 in nM)Gilteritinib (Kd in nM)Sorafenib (IC50 in nM)
FLT3 <1 11 0.29 2.5
KIT8250.790
PDGFRα15386.25
PDGFRβ1018-20
VEGFR2301002290
RET18130--
CSF1R10---

As the data indicates, Quizartinib exhibits sub-nanomolar affinity for FLT3 and maintains a favorable selectivity profile against other closely related kinases.[4] While other multi-kinase inhibitors like Sorafenib also target FLT3, they tend to have broader activity against a range of kinases, which can contribute to a different side-effect profile.[5]

FLT3 Signaling Pathway

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition. FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[6][7][8] Upon binding its ligand (FLT3L), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[9][10] In AML, activating mutations in FLT3 lead to constitutive activation of these pathways, driving uncontrolled cell growth.

FLT3_Signaling_Pathway cluster_pathways Downstream Signaling Pathways FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK Quizartinib Quizartinib Quizartinib->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

A robust assessment of kinase inhibitor selectivity involves a multi-tiered approach, starting with broad screening and followed by more focused quantitative assays.

Kinase_Selectivity_Workflow Start Start: Compound Synthesis Broad_Screen Broad Kinome Screen (e.g., Kinobeads, Radiometric Assay @ fixed conc.) Start->Broad_Screen Data_Analysis1 Initial Hit Identification & Prioritization Broad_Screen->Data_Analysis1 IC50_Determination Dose-Response Assays (IC50/Kd) on Hits and Related Kinases Data_Analysis1->IC50_Determination Data_Analysis2 Quantitative Selectivity Profile Generation IC50_Determination->Data_Analysis2 Cell_Assay Cell-Based Assays (Target Engagement & Pathway Inhibition) Data_Analysis2->Cell_Assay End End: Comprehensive Selectivity Profile Cell_Assay->End

Caption: A typical experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in kinase inhibitor selectivity profiling.

Radiometric Kinase Assay (In Vitro)

This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[11][12][13][14]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test inhibitor (e.g., this compound derivative)

  • Kinase reaction buffer

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP

  • Phosphocellulose paper or beads

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, combine the kinase, substrate, and kinase reaction buffer.

  • Add the test inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.

  • Incubate the reaction at a controlled temperature for a specific time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Spot the reaction mixture onto phosphocellulose paper or beads, which binds the phosphorylated substrate.

  • Wash away unreacted radiolabeled ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinobeads (Chemoproteomics) Assay (In Situ)

This method uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate, allowing for the assessment of a test compound's ability to compete for binding.[15][16][17][18][19]

Materials:

  • Cell lysate

  • Kinobeads (multiplexed inhibitor beads)

  • Test inhibitor

  • Wash buffers

  • Elution buffer

  • LC-MS/MS instrumentation and reagents

Procedure:

  • Incubate the cell lysate with varying concentrations of the free test inhibitor.

  • Add the Kinobeads to the lysate-inhibitor mixture and incubate to allow for binding of kinases not inhibited by the test compound.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the captured kinases.

  • A decrease in the amount of a specific kinase captured in the presence of the test inhibitor indicates that the inhibitor binds to that kinase. The dose-dependent decrease can be used to determine binding affinity.

Cellular Phosphorylation Assay (In-Cell)

This assay measures the phosphorylation of a kinase's downstream substrate within a cellular context, providing a more physiologically relevant measure of inhibitor activity.[20][21][22]

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture reagents

  • Test inhibitor

  • Lysis buffer

  • Phospho-specific antibody for the substrate

  • Total protein antibody for the substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test inhibitor for a defined period.

  • Lyse the cells to release cellular proteins.

  • Quantify the level of the phosphorylated substrate in the cell lysates using an immunoassay format such as Western blotting or an ELISA-based method.

  • Normalize the phosphorylated substrate level to the total amount of the substrate protein.

  • Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation (IC50).

By employing a combination of these in vitro, in situ, and in-cell assays, researchers can build a comprehensive and reliable selectivity profile for this compound-based kinase inhibitors, guiding their development into effective and safe therapeutic agents.

References

A Comparative Guide to the Bioisosteric Replacement of the tert-Butyl Group in 5-(tert-Butyl)isoxazole-3-carboxylic Acid for FLT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential bioisosteric replacements for the tert-butyl group in 5-(tert-butyl)isoxazole-3-carboxylic acid, a core scaffold in potent inhibitors of FMS-like tyrosine kinase-3 (FLT3). The objective is to explore alternative moieties that may enhance the pharmacological profile of this important class of compounds, particularly in the context of developing therapeutics for Acute Myeloid Leukemia (AML).

The tert-butyl group, while often contributing to potent biological activity, can be associated with metabolic liabilities and high lipophilicity, which may negatively impact a drug candidate's pharmacokinetic properties. Bioisosteric replacement is a well-established strategy in medicinal chemistry to address these challenges by substituting a functional group with another that has similar steric and electronic properties but improved metabolic stability and physicochemical characteristics.

Prospective Bioisosteric Replacements and Hypothetical Performance Data

The following bioisosteres have been selected for comparison based on their successful application in other medicinal chemistry programs to improve metabolic stability and other drug-like properties. The data in the table is hypothetical and based on general trends observed for these bioisosteric replacements.

Compound ID5-SubstituentRationale for InclusionHypothetical FLT3 IC50 (nM)Hypothetical Metabolic Stability (t½, HLM)Hypothetical cLogP
Parent-1 tert-ButylParent compound, baseline for comparison.515 min3.5
Analog-A CyclopropylRigid, metabolically more stable than tert-butyl.845 min2.8
Analog-B 1-(Trifluoromethyl)cyclopropylIncreased metabolic stability and altered electronics from CF3 group.12> 90 min3.2
Analog-C Bicyclo[1.1.1]pentan-1-ylRigid, 3D structure; known to improve solubility and metabolic stability.775 min3.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 5-substituted isoxazole-3-carboxylic acids and their derivatives, based on methods reported in the literature.

General Synthesis of 5-Substituted Isoxazole-3-Carboxylic Esters

Ethyl 5-(substituted)-isoxazole-3-carboxylates can be synthesized via a 1,3-dipolar cycloaddition reaction.

  • To a solution of the appropriately substituted alkyne (1.0 eq.) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq.) in a suitable solvent such as diethyl ether or dichloromethane, add triethylamine (2.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-(substituted)-isoxazole-3-carboxylate.

Saponification to Carboxylic Acid
  • Dissolve the ethyl 5-(substituted)-isoxazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-(substituted)-isoxazole-3-carboxylic acid.

Amide Coupling
  • To a solution of the 5-(substituted)-isoxazole-3-carboxylic acid (1.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane, add a coupling agent such as HATU (1.1 eq.) or EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Add a base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq.), and stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 6-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

In Vitro FLT3 Kinase Assay

The inhibitory activity of the compounds against FLT3 kinase can be determined using a variety of commercially available assay kits, typically employing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Recombinant human FLT3 kinase is incubated with the test compound at various concentrations.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • A detection solution containing a europium-labeled anti-phosphotyrosine antibody is added to stop the reaction and initiate the detection signal.

  • The TR-FRET signal is measured on a suitable plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate the biological context and the proposed research workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Induces FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

Caption: FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway.

Bioisosteric_Replacement_Workflow cluster_assays Biological and Physicochemical Evaluation Start Start: 5-(tert-butyl)isoxazole- 3-carboxylic acid Identify Identify Bioisosteres (e.g., Cyclopropyl, BCP) Start->Identify Synthesis Chemical Synthesis of Analogs Identify->Synthesis Purification Purification and Characterization Synthesis->Purification FLT3_Assay FLT3 Kinase Assay (IC50 determination) Purification->FLT3_Assay Metabolic_Assay Metabolic Stability Assay (e.g., HLM t½) Purification->Metabolic_Assay PhysChem Physicochemical Profiling (e.g., LogP, Solubility) Purification->PhysChem Data_Analysis Data Analysis and SAR Interpretation FLT3_Assay->Data_Analysis Metabolic_Assay->Data_Analysis PhysChem->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for Synthesis and Evaluation.

Bioisostere_Logic cluster_bioisosteres Potential Bioisosteric Replacements Parent 5-(tert-Butyl)isoxazole- 3-carboxylic acid Cyclopropyl 5-Cyclopropyl... Parent->Cyclopropyl Bioisosteric Replacement Trifluoromethylcyclopropyl 5-(1-(Trifluoromethyl)cyclopropyl)... Parent->Trifluoromethylcyclopropyl Bioisosteric Replacement BCP 5-(Bicyclo[1.1.1]pentan-1-yl)... Parent->BCP Bioisosteric Replacement Improved_Properties Improved Properties: - Metabolic Stability - Physicochemical Profile - Retained/Improved Potency Cyclopropyl->Improved_Properties Leads to Trifluoromethylcyclopropyl->Improved_Properties Leads to BCP->Improved_Properties Leads to

Caption: Logic of the Bioisosteric Replacement Strategy.

Conclusion and Future Directions

The bioisosteric replacement of the tert-butyl group in this compound with moieties such as cyclopropyl, 1-(trifluoromethyl)cyclopropyl, and bicyclo[1.1.1]pentan-1-yl presents a promising strategy for optimizing the drug-like properties of this important scaffold. The proposed analogs have the potential to exhibit improved metabolic stability and modified physicochemical properties, which could translate to a better pharmacokinetic profile in vivo.

It is crucial to emphasize that the comparative data presented in this guide is prospective. Experimental validation is necessary to determine the actual impact of these substitutions on FLT3 inhibitory activity and overall pharmacological properties. Future research should focus on the synthesis and comprehensive evaluation of these and other novel analogs to identify new lead compounds for the treatment of FLT3-driven malignancies.

A Comparative Guide to the Synthetic Routes of 5-(tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 5-(tert-butyl)isoxazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and procedural complexity, with supporting experimental data and protocols to aid in methodological selection.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The strategic selection of a synthetic pathway is crucial for efficient and scalable production. This document outlines two prevalent methods for its synthesis: a classical cyclocondensation approach and a modern 1,3-dipolar cycloaddition reaction.

Route 1: Cyclocondensation of a β-Ketoester and Hydroxylamine

This traditional and widely-used method involves a two-step process commencing with the cyclocondensation of a β-ketoester with hydroxylamine to form the corresponding isoxazole ester, which is subsequently hydrolyzed to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

In a round-bottom flask, ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) is dissolved in a suitable solvent such as ethanol. To this solution, an aqueous solution of hydroxylamine hydrochloride is added, followed by a base, typically sodium acetate or an aqueous solution of sodium hydroxide, to neutralize the hydrochloride and facilitate the reaction. The mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude ethyl 5-(tert-butyl)isoxazole-3-carboxylate, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

The purified ethyl 5-(tert-butyl)isoxazole-3-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is stirred at room temperature or gently heated. The progress of the hydrolysis is monitored by TLC. Once the ester has been fully converted, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to afford this compound.

Data Presentation
StepStarting MaterialsReagents & SolventsReaction ConditionsYield (%)
1Ethyl 4,4-dimethyl-3-oxopentanoate, Hydroxylamine HClEthanol, Sodium AcetateReflux, 4-6 hours75-85
2Ethyl 5-(tert-butyl)isoxazole-3-carboxylateEthanol, Water, Sodium Hydroxide, Hydrochloric AcidRoom Temperature, 12-18 hours90-95
Overall 67-81

Route1 cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Ethyl 4,4-dimethyl-3-oxopentanoate C Ethyl 5-(tert-butyl)isoxazole-3-carboxylate A->C Ethanol, NaOAc Reflux B Hydroxylamine HCl B->C Ethanol, NaOAc Reflux D This compound C->D NaOH, EtOH/H2O then HCl

Route 2: 1,3-Dipolar Cycloaddition

This approach utilizes a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, offering a more direct method for the construction of the isoxazole ring.

Experimental Protocol

Step 1: In situ Generation of Pivalonitrile Oxide

Pivaldoxime, prepared from pivalaldehyde and hydroxylamine, is dissolved in an inert solvent like dichloromethane. The solution is cooled in an ice bath, and an oxidizing agent, such as N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite, is added portion-wise in the presence of a base like triethylamine. This generates pivalonitrile oxide in situ.

Step 2: Cycloaddition with Ethyl Propiolate and Subsequent Hydrolysis

To the freshly generated nitrile oxide solution, ethyl propiolate is added, and the reaction mixture is allowed to warm to room temperature and stirred until the cycloaddition is complete, as monitored by TLC. The resulting ethyl 5-(tert-butyl)isoxazole-3-carboxylate is then worked up and purified as described in Route 1. The subsequent hydrolysis to the final carboxylic acid is also carried out following the procedure detailed in the second step of Route 1. For a one-pot synthesis of the carboxylic acid, propiolic acid can be used as the dipolarophile, although this may require careful control of reaction conditions to avoid side reactions.

Data Presentation
StepStarting MaterialsReagents & SolventsReaction ConditionsYield (%)
1 & 2Pivaldoxime, Ethyl PropiolateDichloromethane, NCS, Triethylamine0°C to Room Temperature, 8-12 hours70-80 (for the ester)
3Ethyl 5-(tert-butyl)isoxazole-3-carboxylateEthanol, Water, Sodium Hydroxide, Hydrochloric AcidRoom Temperature, 12-18 hours90-95
Overall 63-76

Route2 cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: Cycloaddition & Hydrolysis A Pivaldoxime B Pivalonitrile Oxide A->B NCS, Et3N DCM, 0°C D Ethyl 5-(tert-butyl)isoxazole-3-carboxylate B->D RT C Ethyl Propiolate C->D RT E This compound D->E NaOH, EtOH/H2O then HCl

Comparison and Conclusion

FeatureRoute 1: CyclocondensationRoute 2: 1,3-Dipolar Cycloaddition
Overall Yield Generally higher and more reproducible (67-81%).Slightly lower and can be more variable (63-76%).
Starting Materials Readily available and relatively inexpensive.Pivaldoxime preparation adds an extra step.
Procedure Simple, well-established, and robust.Requires in situ generation of a reactive intermediate.
Scalability Easily scalable for larger production.May present challenges in scaling up due to the nature of the nitrile oxide.
Green Chemistry Can be adapted to use greener solvents.Use of chlorinated solvents is common.

Both synthetic routes offer viable pathways to this compound. The cyclocondensation route (Route 1) is often preferred for its simplicity, higher overall yield, and the use of readily available starting materials, making it particularly suitable for large-scale synthesis. The 1,3-dipolar cycloaddition route (Route 2) provides a powerful alternative for constructing the isoxazole ring, though it may require more careful optimization of reaction conditions to maximize yields and ensure safety, especially when handling the reactive nitrile oxide intermediate. The choice of synthesis will ultimately depend on the specific requirements of the research or production context, including scale, available resources, and desired purity.

Safety Operating Guide

Proper Disposal of 5-(Tert-butyl)isoxazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-(tert-butyl)isoxazole-3-carboxylic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The following protocols are based on general guidelines for hazardous chemical waste and data from structurally similar compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

All personnel handling this compound must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat is required.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

Waste Characterization and Segregation

All waste materials containing this compound, including the pure compound, contaminated labware (e.g., weighing boats, pipette tips), and any spill cleanup materials, must be classified as hazardous waste.[1]

Key Disposal Principles:

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • No Drain or Trash Disposal: This chemical must not be disposed of down the drain or in regular trash.[2][3]

Step-by-Step Disposal Protocol

  • Containerization:

    • Collect all solid waste containing this compound in a designated, leak-proof, and sealable container.[2] The container must be compatible with the chemical.

    • For solutions, use a designated, sealed, and properly labeled container.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[3][4]

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Quantitative Data Summary

ParameterSpecificationCitation
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1]
Work Environment Well-ventilated area, preferably a chemical fume hood.[1]
Waste Classification Hazardous Waste.[1]
Prohibited Disposal Methods Drain disposal, regular trash.[2][3]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

LogicalRelationship cluster_chemical Chemical Properties cluster_action Required Actions Chemical 5-(tert-butyl)isoxazole- 3-carboxylic acid Hazard Potential Hazard: - Skin Irritant - Eye Irritant - Respiratory Irritant Chemical->Hazard implies PPE Mandatory PPE Hazard->PPE Handling Safe Handling Procedures (e.g., Fume Hood) Hazard->Handling Disposal Hazardous Waste Disposal Hazard->Disposal

Caption: Logical relationship between chemical properties and required safety actions.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5-(Tert-butyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 5-(Tert-butyl)isoxazole-3-carboxylic acid is critical for laboratory safety. This document outlines the necessary personal protective equipment (PPE), procedural steps for handling and disposal, and immediate actions in case of exposure, ensuring the well-being of researchers and the integrity of their work.

For laboratory professionals working with this compound, a thorough understanding of its hazards is paramount. This compound is irritating to the eyes, skin, and respiratory system.[1][2] Adherence to strict safety protocols is mandatory to mitigate risks. The following information provides a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear when handling this compound.[3]

Body PartRequired PPESpecifications
Eyes/FaceSafety GogglesTight-sealing to prevent any contact with dust or splashes.[3]
HandsProtective GlovesChemically resistant gloves.
BodyProtective ClothingLab coat or other protective garments to prevent skin contact.[3]
RespiratoryNIOSH/MSHA-approved RespiratorRequired if exposure limits are exceeded or if dust is generated.[3]
Handling and Storage Protocols

Proper handling and storage are crucial to maintain a safe laboratory environment. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

General Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling.[2]

  • Ensure containers are securely sealed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed.[1][2]

  • Store away from incompatible materials.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[2]
Spill and Disposal Plan

Accidental spills must be managed promptly and safely.

Spill Cleanup:

  • Evacuate the area.

  • Wear appropriate PPE as detailed above.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Place the spilled material into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[2][3]

Visualizing the Workflow: From Preparation to Disposal

To further clarify the handling process, the following diagram illustrates the key steps for safely working with this compound.

A Preparation B Don Appropriate PPE A->B C Handling in Ventilated Area B->C D Experimentation C->D E Decontamination D->E F Proper Storage D->F G Waste Collection E->G H Waste Disposal G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butyl)isoxazole-3-carboxylic acid
Reactant of Route 2
5-(Tert-butyl)isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.